molecular formula C15H25NO3 B138067 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol CAS No. 163685-38-9

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Cat. No.: B138067
CAS No.: 163685-38-9
M. Wt: 267.36 g/mol
InChI Key: RQZBCLSVVDPFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, with the CAS Number 163685-38-9 and molecular formula C15H25NO3, is a chemical compound of significant interest in pharmaceutical research and development . This compound is recognized as a key synthetic intermediate for bisoprolol, a well-established beta-1-selective adrenergic receptor blocker (beta-blocker) . Bisoprolol is a critical medication used in the management of cardiovascular diseases, including hypertension, angina, and chronic heart failure, and is listed on the World Health Organization's List of Essential Medicines . The mechanism of action for this compound class involves the selective and competitive antagonism of catecholamines at the β1-adrenergic receptors, which are predominantly located in the heart and kidneys . By blocking these receptors, the compound can decrease heart rate, reduce myocardial contractility, and inhibit renin secretion from the kidneys, leading to a comprehensive cardioprotective effect . Researchers value this compound for exploring the structure-activity relationships of cardioselective beta-blockers and for developing new therapeutic agents. Its properties, including moderate lipophilicity which influences its distribution, make it a valuable subject for pharmacokinetic and metabolic studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZBCLSVVDPFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167707
Record name 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163685-38-9
Record name 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163685-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ortho-Metoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163685-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORTHO-METOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D22C2BN68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CAS number 163685-38-9 physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of CAS 163685-38-9 (ortho-Metoprolol)

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound identified by CAS number 163685-38-9. This molecule, known by several synonyms including ortho-Metoprolol and Metoprolol EP Impurity E, is of significant interest to researchers in pharmaceutical sciences and drug development. It is recognized both as a key synthetic intermediate for the beta-blocker bisoprolol and as a known impurity in the synthesis of metoprolol.[1][2] Understanding its fundamental chemical and physical characteristics is crucial for its effective use in synthesis, for analytical method development, and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document synthesizes available data to provide a detailed resource for laboratory professionals.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. The compound is unambiguously defined by the following identifiers and structural features.

  • IUPAC Name: 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[1][3]

  • Synonyms: ortho-Metoprolol, (2RS)-1-[2-(2-Methoxyethyl)phenoxy]- 3-[(1-methylethyl)amino]propan-2-ol, Metoprolol impurity 1, Metoprolol EP Impurity E[2][4][5][6]

  • CAS Number: 163685-38-9

  • Molecular Formula: C₁₅H₂₅NO₃[1][4][7]

  • Molecular Weight: 267.36 g/mol [2][7]

Chemical Structure

The molecular structure of CAS 163685-38-9 is depicted below. It features a phenoxy propanolamine backbone, which is characteristic of many beta-blockers. Key functional groups include a secondary amine, a secondary alcohol, an ether, and an aromatic ring.

Caption: 2D Chemical Structure of CAS 163685-38-9.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as handling and storage requirements.

PropertyValueSourceSignificance in Drug Development & Research
Physical State White to Off-White Solid[2]Affects handling, formulation (e.g., for tableting), and dissolution rates.
Melting Point 64 - 66 °C[2]A key indicator of purity. A sharp melting range suggests high purity. Important for manufacturing processes like hot-melt extrusion.
Boiling Point 398.6 ± 37.0 °C (Predicted)[2]Indicates thermal stability. As a predicted value, it should be confirmed experimentally if high-temperature processing is required.
Solubility Slightly soluble in Chloroform and Methanol.[2]Crucial for formulation development. Limited aqueous solubility can pose challenges for oral bioavailability and requires formulation strategies like salt formation or use of excipients.
pKa 13.87 ± 0.20 (Predicted)[2]The pKa of the secondary amine is critical. It determines the ionization state at physiological pH (approx. 7.4), which governs solubility, receptor binding, and cell membrane permeability.
LogP 1.6132 (Predicted)[4]The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value of 1.61 suggests moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.[1]

Computational Data and Molecular Descriptors

In modern drug discovery, computational models are used to predict the properties of molecules, saving time and resources. These descriptors provide insight into a molecule's potential pharmacokinetic behavior.

DescriptorValueSourceRelevance in Drug Discovery
Topological Polar Surface Area (TPSA) 50.72 Ų[4]TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value < 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 2[4]The number of N-H and O-H bonds. Important for receptor binding and solubility. Following Lipinski's Rule of Five, a value ≤ 5 is favorable for oral absorption.
Hydrogen Bond Acceptors 4[4]The number of N and O atoms. Also critical for binding and solubility. A value ≤ 10 is favored by Lipinski's Rule of Five.
Rotatable Bonds 9[4]Indicates molecular flexibility. A higher number of rotatable bonds can negatively impact oral bioavailability. A value ≤ 10 is generally considered favorable.

Safety and Handling

Proper handling of any chemical is paramount for laboratory safety. The following information is derived from available safety data.

  • GHS Classification:

    • Pictograms: GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)[4]

    • Signal Word: Warning[4]

    • Hazard Statements:

      • H361: Suspected of damaging fertility or the unborn child.[4]

      • H411: Toxic to aquatic life with long-lasting effects.[4]

    • Precautionary Statements:

      • P273, P280, P391, P405[4]

  • Recommended Laboratory Practices:

    • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

    • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.[1]

    • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and kept under an inert atmosphere.[2][4]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[4]

Experimental Protocols & Workflows

To ensure data integrity, standardized experimental protocols are essential. Below is a representative workflow for the structural confirmation and purity assessment of a new batch of CAS 163685-38-9.

Workflow: Identity and Purity Confirmation

Caption: Workflow for analytical validation of CAS 163685-38-9.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a starting point for developing a method to assess the purity of ortho-Metoprolol.

  • System Preparation:

    • HPLC System: A standard analytical HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 275 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of CAS 163685-38-9 standard or sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution, for example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.

    • Monitor the chromatogram for the main peak corresponding to the compound and any impurity peaks.

  • Data Interpretation:

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area Percent method). The purity should typically be ≥98% for use as a reference standard.[4]

Conclusion

CAS 163685-38-9, or ortho-Metoprolol, is a well-characterized molecule with defined physicochemical properties. Its moderate lipophilicity and predicted molecular descriptors align with characteristics favorable for pharmaceutical development. The available data on its melting point, solubility, and safety provide a solid foundation for its handling and application in a research setting. As a known impurity and synthetic intermediate, the analytical protocols outlined here are crucial for quality control and ensuring the integrity of related pharmaceutical products.

References

  • Metoprolol EP Impurity E | 163685-38-9 - SynZeal. [Link]

  • Metoprolol Dimer - Allmpus - Research and Development. [Link]

  • CAS No : 163685-38-9| Product Name : Metoprolol Succinate - Impurity E - Pharmaffiliates. [Link]

Sources

Biological activity of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Metoprolol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biological activity of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as Metoprolol. As a cornerstone therapeutic agent in cardiovascular medicine, Metoprolol's efficacy is rooted in its precise molecular interactions and subsequent physiological effects. This document elucidates its mechanism of action as a cardioselective β1-adrenergic receptor antagonist, details its pharmacokinetic and pharmacodynamic profiles, and provides validated experimental protocols for assessing its biological activity. By integrating fundamental pharmacology with practical, field-proven methodologies, this guide serves as an essential resource for researchers engaged in the study of adrenergic signaling and the development of cardiovascular therapeutics.

Introduction

Metoprolol is a second-generation β-adrenergic receptor antagonist that exhibits high selectivity for the β1-adrenoceptor subtype, which is predominantly located in cardiac tissue.[1][2] Chemically, it is a propanolamine derivative, recognized for its role as an antihypertensive, antianginal, and antiarrhythmic agent.[3][4] First synthesized in 1969, Metoprolol has become one of the most widely prescribed medications for cardiovascular diseases, including hypertension, angina pectoris, myocardial infarction, and heart failure.[1][5] Its therapeutic success is a direct consequence of its targeted biological activity, which mitigates the effects of excessive catecholamine stimulation on the heart.[6][7]

This guide offers a deep dive into the molecular and physiological activities of Metoprolol, bridging the gap between its chemical properties and its clinical applications.

Chemical and Physical Properties

Understanding the physicochemical properties of Metoprolol is fundamental to appreciating its behavior in biological systems. It is a moderately lipophilic compound, a characteristic that influences its absorption, distribution, and ability to cross the blood-brain barrier.[1]

PropertyValueSource
IUPAC Name (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol[1]
Molecular Formula C15H25NO3[8]
Molecular Weight 267.37 g/mol [9]
CAS Number 51384-51-1[1]
Melting Point 120 °C (248 °F)[1]
Formulations Tartrate and Succinate salts for immediate and extended-release[3]

Mechanism of Action: Selective β1-Adrenergic Blockade

The primary biological activity of Metoprolol stems from its role as a competitive antagonist at the β1-adrenergic receptor.[1][6] It has no intrinsic sympathomimetic activity (ISA), meaning it does not weakly activate the receptor it blocks.[2]

Causality of Action: In states of stress or disease, the sympathetic nervous system releases catecholamines like norepinephrine and epinephrine. These hormones bind to β1-adrenergic receptors on cardiac myocytes, which are Gs protein-coupled receptors (GPCRs).[7] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates key targets, including L-type calcium channels and phospholamban. The net effect is an increase in heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[1][6]

Metoprolol competitively binds to these β1 receptors, preventing catecholamines from initiating this signaling cascade.[1][7] This blockade directly results in:

  • Reduced Heart Rate: By slowing the spontaneous depolarization rate of pacemaker cells in the sinoatrial node.[6]

  • Decreased Myocardial Contractility: By reducing calcium influx into cardiac cells during depolarization.[7]

  • Lowered Blood Pressure: Achieved through a combination of reduced cardiac output and inhibition of renin release from the kidneys, as renin secretion is also mediated by β1 receptors.[2][7]

At higher doses, Metoprolol's selectivity for β1 receptors can diminish, leading to the blockade of β2-adrenoceptors, which are primarily located in the bronchial and vascular smooth muscle.[2][10] This is a critical consideration for patients with respiratory conditions.

Signaling Pathway Diagram: β1-Adrenergic Receptor Blockade by Metoprolol

Metoprolol_Mechanism cluster_membrane Cell Membrane b1ar β1-Adrenergic Receptor (GPCR) g_protein Gs Protein (α, β, γ subunits) b1ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamines Norepinephrine / Epinephrine catecholamines->b1ar Binds & Activates metoprolol Metoprolol metoprolol->b1ar Competitively Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Increased Heart Rate Increased Contractility pka->response Phosphorylates Targets

Caption: Metoprolol competitively blocks β1-adrenergic receptors, preventing catecholamine-induced signaling.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical efficacy and dosing regimen of Metoprolol are dictated by its pharmacokinetic profile.

  • Absorption: Metoprolol is rapidly and almost completely absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of about 50%.[6]

  • Distribution: It has a large volume of distribution (3.2 to 5.6 L/kg), indicating extensive tissue uptake.[6] Plasma protein binding is low, at approximately 12%.[1][6]

  • Metabolism: Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[2][11] This reliance on CYP2D6 is a source of significant inter-individual variability in plasma concentrations due to genetic polymorphisms.[1][10] Major metabolic pathways include O-demethylation and α-hydroxylation.[11]

  • Excretion: The metabolites, along with a small fraction (less than 10%) of unchanged drug, are primarily excreted via the kidneys.[6][11] The elimination half-life is typically between 3 and 7 hours.[1][2]

Summary of Key Pharmacokinetic Parameters

ParameterValueReference
Bioavailability ~50% (oral)[1][6]
Protein Binding ~12%[1][6]
Volume of Distribution 3.2 - 5.6 L/kg[6]
Primary Metabolizing Enzyme CYP2D6[2][11]
Elimination Half-life 3 - 7 hours[1][2]
Route of Excretion Renal (primarily as metabolites)[6][11]

Pharmacodynamics: Physiological Consequences

The pharmacodynamic effects of Metoprolol are the direct physiological results of its β1-receptor blockade.

  • Cardiovascular Effects: The primary effects are on the heart and circulatory system. Metoprolol reduces resting heart rate, exercise-induced tachycardia, cardiac output, and both systolic and diastolic blood pressure.[2][12] By decreasing myocardial oxygen demand, it is highly effective in the management of angina pectoris.[2]

  • Renal Effects: It suppresses the release of renin from the juxtaglomerular apparatus in the kidneys, which contributes to its antihypertensive effect by down-regulating the renin-angiotensin-aldosterone system.[2][7]

  • Central Nervous System (CNS) Effects: Due to its moderate lipophilicity, Metoprolol can cross the blood-brain barrier, which may lead to CNS side effects such as fatigue and sleep disturbances.[1]

Summary of Key Pharmacodynamic Effects

SystemEffectMechanism
Heart Negative Chronotropy (↓ Heart Rate)Blockade of β1 receptors in the SA node.[6]
Negative Inotropy (↓ Contractility)Blockade of β1 receptors in ventricular myocardium.[6]
Blood Vessels ↓ Blood PressureReduced cardiac output and renin suppression.[12]
Kidney ↓ Renin ReleaseBlockade of β1 receptors in juxtaglomerular cells.[2]

Experimental Protocols for Assessing Biological Activity

Evaluating the biological activity of Metoprolol or novel beta-blockers requires robust and validated in vitro and in vivo assays.

In Vitro Assays

A. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) and selectivity of Metoprolol for β1 and β2-adrenergic receptors.

  • Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol) that binds to beta-receptors is incubated with a source of receptors (e.g., cell membranes from CHO cells expressing human β1 or β2 receptors) in the presence of varying concentrations of unlabeled Metoprolol. The amount of radioligand displaced by Metoprolol is measured, allowing for the calculation of its inhibitory constant (Ki).

  • Step-by-Step Methodology:

    • Membrane Preparation: Culture and harvest cells expressing the target receptor. Lyse the cells and isolate the membrane fraction via differential centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.[13]

    • Assay Setup: In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane suspension.

      • 50 µL of assay buffer containing the radioligand (e.g., [¹²⁵I]-CYP) at a concentration near its Kd.

      • 50 µL of Metoprolol at various concentrations (typically a serial dilution).

    • Controls:

      • Total Binding: Wells containing membranes and radioligand only (no competitor).

      • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-selective beta-blocker like propranolol to saturate all specific binding sites.[13]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[14]

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

    • Detection: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the logarithm of Metoprolol concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

B. Functional Assay: cAMP Measurement

  • Objective: To quantify the functional antagonism of Metoprolol by measuring its ability to inhibit agonist-induced cAMP production.

  • Principle: An agonist (e.g., Isoproterenol) is used to stimulate β-adrenergic receptors on whole cells, leading to cAMP production. The assay measures how effectively different concentrations of Metoprolol can block this effect.

  • Step-by-Step Methodology:

    • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-β1AR) in a 96-well plate and grow to confluence.[15]

    • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of Metoprolol in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. The PDE inhibitor prevents the degradation of cAMP.[15]

    • Stimulation: Add a fixed concentration of an agonist (e.g., Isoproterenol, at its EC80) to the wells and incubate for a defined period (e.g., 30 minutes at 37°C).

    • Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Detection: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[16]

    • Data Analysis: Plot the cAMP levels against the logarithm of Metoprolol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the potency of Metoprolol as a functional antagonist.

Workflow for In Vitro Assay Cascade

In_Vitro_Workflow start Start: Test Compound (Metoprolol) binding_assay Radioligand Binding Assay (β1 and β2 Receptors) start->binding_assay determine_ki Determine Affinity (Ki) & Selectivity (β1 vs β2) binding_assay->determine_ki functional_assay Functional cAMP Assay (Antagonist Mode) determine_ki->functional_assay If selective & high affinity determine_ic50 Determine Potency (IC50) functional_assay->determine_ic50 decision High Affinity & Potency? determine_ic50->decision end_pass Proceed to In Vivo Studies decision->end_pass Yes end_fail Re-evaluate or Discontinue decision->end_fail No

Caption: A typical in vitro workflow to characterize the binding and functional activity of Metoprolol.

In Vivo Models
  • Objective: To assess the pharmacodynamic effects of Metoprolol on cardiovascular parameters in a living organism.

  • Model: Spontaneously Hypertensive Rats (SHR) are a common and relevant preclinical model for studying antihypertensive agents.

  • Methodology:

    • Animal Acclimation: Acclimate male SHR (14-16 weeks old) to laboratory conditions.

    • Instrumentation: Implant telemetry devices for continuous monitoring of blood pressure and heart rate, or use non-invasive tail-cuff methods for measurement.

    • Dosing: Administer Metoprolol (or vehicle control) orally or via intravenous injection at various doses.

    • Monitoring: Continuously record heart rate and blood pressure before and for several hours after drug administration.

    • Challenge Study (Optional): To assess β-blockade, administer an isoproterenol challenge after Metoprolol treatment and measure the blunting of the expected tachycardic response.[2]

    • Data Analysis: Analyze the time course of changes in heart rate and mean arterial pressure compared to the vehicle-treated group. Calculate the dose-response relationship for the observed effects.

Therapeutic Applications and Adverse Effects

Metoprolol is a first-line therapy for a range of cardiovascular disorders.

Therapeutic Uses:

  • Hypertension: Reduces blood pressure and prevents long-term cardiovascular damage.[5][12]

  • Angina Pectoris: Decreases the frequency and severity of chest pain by reducing cardiac workload.[2][5]

  • Acute Myocardial Infarction: Reduces mortality when administered in the early phase of a heart attack.[5]

  • Congestive Heart Failure: Improves symptoms and survival in patients with stable, chronic heart failure.[5][17]

  • Arrhythmias: Controls abnormally fast heart rates.[6]

Adverse Effects: Common side effects are generally mild and related to its mechanism of action. They include:

  • Fatigue and dizziness

  • Bradycardia (slow heart rate)

  • Hypotension (low blood pressure)

  • Sleep disturbances and nightmares[1]

Conclusion

Metoprolol's biological activity is a well-defined example of targeted pharmacology. Its cardioselectivity for the β1-adrenergic receptor provides a powerful therapeutic tool to modulate cardiac function with precision. By competitively inhibiting the actions of catecholamines, Metoprolol effectively reduces heart rate, myocardial contractility, and blood pressure, forming the basis of its widespread use in treating cardiovascular disease. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the discovery of new molecules targeting the adrenergic system. A thorough understanding of its mechanism, pharmacokinetics, and pharmacodynamics is essential for any scientist working in the field of cardiovascular drug development.

References

  • Metoprolol - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Patel, J., & Williams, B. (2024). Metoprolol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). METOPROLOL SUCCINATE Label. Retrieved from [Link]

  • MedlinePlus. (2023). Metoprolol. Retrieved from [Link]

  • PharmGKB. (n.d.). Metoprolol Pathway, Pharmacokinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metoprolol. PubChem Compound Summary for CID 4171. Retrieved from [Link]

  • Drugs.com. (2024). Metoprolol. Retrieved from [Link]

  • Correll, D. (2024, January 16). Metoprolol Pharmacology [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Metoprolol Succinate? Synapse. Retrieved from [Link]

  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB Journal, 25(10), 3586-3599. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Metoprolol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Adenosine A2a Receptor Functional Recombinant Stable Cell Line. Data Sheet. Retrieved from [Link]

  • Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. Proceedings of the National Academy of Sciences, 99(10), 7044-7049. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. In Current Protocols in Pharmacology. Retrieved from [Link]

  • Bristow, M. R. (1999). The cellular and physiologic effects of beta blockers in heart failure. The American Journal of Cardiology, 83(2A), 19C-26C. Retrieved from [Link]

  • Farzam, K., & Abdullah, M. (2023). Beta Blockers. In StatPearls.
  • PubChem. (n.d.). Metoprolol Succinate. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Metoprolol as a Beta-Blocker

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol is a cornerstone therapeutic agent in cardiovascular medicine, valued for its cardioselective blockade of β1-adrenergic receptors.[1][2][3] This guide provides a detailed examination of its mechanism of action, moving beyond a surface-level description to offer a technical resource for the scientific community. We will dissect the stereochemical nuances of metoprolol, focusing on the pharmacologically active (S)-enantiomer, and clarify the nomenclature regarding its metabolites, often a point of confusion. The core of this document is a deep dive into the molecular interactions at the β1-receptor, the subsequent inhibition of the adenylyl cyclase signaling cascade, and the physiological outcomes. To ground this mechanistic understanding in practical application, we provide detailed, self-validating protocols for key in vitro assays—Radioligand Binding and functional cAMP measurement—that are fundamental to characterizing beta-blocker pharmacology. This guide is designed to serve as both a comprehensive reference and a practical handbook for professionals engaged in cardiovascular drug discovery and development.

Introduction: The Landscape of Beta-Adrenergic Blockade

The sympathetic nervous system modulates cardiovascular function primarily through the action of catecholamines, such as norepinephrine and epinephrine, on beta-adrenergic receptors (β-ARs).[2][4] These G-protein coupled receptors (GPCRs) are classified into subtypes, with β1-receptors predominantly located in cardiac tissue.[2][5] Stimulation of β1-ARs initiates a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity, thereby elevating cardiac output.[6][7]

Beta-blockers, or beta-adrenergic antagonists, are a class of drugs that competitively inhibit this pathway.[4][8] Their therapeutic utility in conditions like hypertension, angina pectoris, and heart failure is a direct consequence of this antagonism.[1] Metoprolol is distinguished within this class as a "second-generation" beta-blocker, noted for its relative selectivity for the β1-receptor subtype, which minimizes off-target effects associated with β2-receptor blockade (e.g., bronchoconstriction).[6]

Deconstructing Metoprolol: Stereochemistry and Nomenclature

A critical aspect of metoprolol's pharmacology lies in its stereochemistry. Commercially available metoprolol is a racemic mixture of two enantiomers: (S)-metoprolol and (R)-metoprolol.[1][9] The beta-blocking activity resides almost exclusively in the (S)-enantiomer, which exhibits significantly higher binding affinity for the β1-receptor.

The term "ortho-Metoprolol" is not a standard pharmaceutical designation. It likely arises from confusion with metoprolol's metabolites. Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][10] This process includes O-demethylation and α-hydroxylation, creating metabolites such as α-hydroxymetoprolol.[10][11] While α-hydroxymetoprolol has some beta-blocking activity, it is approximately one-tenth as potent as the parent compound.[10] For the purpose of understanding the primary mechanism of action, this guide will focus on the parent compound, specifically the (S)-enantiomer.

Core Mechanism: Competitive Antagonism at the β1-Adrenergic Receptor

The therapeutic action of metoprolol is initiated by its binding to β1-adrenergic receptors on cardiac myocytes.[1][3] As a competitive antagonist, metoprolol occupies the same binding site as the endogenous catecholamines, norepinephrine and epinephrine, but does not activate the receptor.[8] This blockade prevents the downstream signaling cascade that would normally be triggered by sympathetic stimulation.[1]

Inhibition of the Gs-Protein Signaling Pathway

Under normal physiological conditions, catecholamine binding to the β1-AR induces a conformational change that activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn binds to and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][12] cAMP acts as a crucial second messenger, primarily by activating Protein Kinase A (PKA).[7][12]

Metoprolol's blockade of the β1-AR prevents this entire sequence. By occupying the receptor, it stabilizes it in an inactive state, precluding Gs protein activation and thereby inhibiting the production of cAMP.[1][13] The resulting decrease in intracellular cAMP and PKA activity leads to reduced phosphorylation of key downstream targets, including L-type calcium channels and phospholamban, which ultimately manifests as decreased heart rate and contractility.[6]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β1-Adrenergic Receptor G_Protein Gs Protein (Inactive) Receptor->G_Protein Activates Metoprolol (S)-Metoprolol Metoprolol->Receptor BLOCKS Catecholamine Norepinephrine/ Epinephrine Catecholamine->Receptor Activates AC Adenylyl Cyclase (Inactive) G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Calcium Ca²⁺ Influx (L-type channels) PKA_active->Calcium Phosphorylates Contraction Increased Contractility & Heart Rate Calcium->Contraction

Caption: β1-Adrenergic Receptor Signaling and Metoprolol's Point of Inhibition.

In Vitro Pharmacological Characterization

The affinity, selectivity, and functional potency of a beta-blocker like metoprolol are quantified using a suite of in vitro assays. These experiments are foundational in drug development, providing the quantitative data necessary to predict clinical efficacy and safety.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay directly measures the affinity of a compound for a specific receptor. It utilizes a radiolabeled ligand that is known to bind to the receptor of interest. By competing with this radioligand, the affinity of an unlabeled test compound (e.g., metoprolol) can be determined.

Causality Behind Experimental Choices: The choice of a radioligand binding assay is to obtain a direct, quantitative measure of the physical interaction between the drug and its target receptor, independent of downstream biological effects. The use of both β1 and β2 receptors allows for the determination of selectivity, a key parameter for second-generation beta-blockers.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells engineered to express a high density of human β1-adrenergic receptors (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) to rupture the cell membranes.

    • Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[14]

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled β-adrenergic antagonist (e.g., [¹²⁵I]-Iodocyanopindolol).

    • Add increasing concentrations of the unlabeled test compound (e.g., (S)-metoprolol or (R)-metoprolol).

    • To determine non-specific binding, include control wells with a high concentration of a potent, unlabeled antagonist (e.g., propranolol).[15]

    • Add the prepared cell membranes to each well to initiate the binding reaction. The total reaction volume is typically 250 µL.[15]

    • Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[14]

  • Separation and Detection:

    • Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat.[14] The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a sigmoidal competition curve.

    • Use non-linear regression to fit the curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes (β1 or β2 Receptors) Incubate Incubate: Membranes + Radioligand + Metoprolol Membranes->Incubate Radioligand Prepare Radioligand ([¹²⁵I]-CYP) Radioligand->Incubate TestCompound Prepare Serial Dilutions of Metoprolol TestCompound->Incubate Filter Vacuum Filtration (Separate Bound/Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Competition Curve (% Inhibition vs. [Metoprolol]) Count->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Experimental workflow for a radioligand competition binding assay.

Quantitative Data Summary:

CompoundReceptorKi (nM)Selectivity (β2/β1)
(S)-Metoprololβ1-AR~4.8\multirow{2}{}{~35-fold}
β2-AR~170
(R)-Metoprololβ1-AR~150\multirow{2}{}{~1.3-fold}
β2-AR~200

Note: Ki values are approximate and can vary based on experimental conditions. Data synthesized from typical pharmacological profiles.

Protocol 2: Functional cAMP Assay for Antagonist Potency (IC50)

This assay measures the ability of an antagonist to inhibit the production of cAMP in response to an agonist. It provides a measure of the drug's functional potency, which is a crucial link between receptor binding and physiological effect.

Causality Behind Experimental Choices: While binding assays confirm a drug hits its target, a functional assay is essential to validate that this binding translates into a biological response (in this case, blocking the agonist-induced signal). This is a self-validating system because the assay's success depends on observing a robust signal with the agonist alone (positive control) and the subsequent, dose-dependent inhibition of that signal by the antagonist.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a cell line expressing the β1-adrenergic receptor (e.g., CHO-β1).

    • Plate the cells in a 384-well microplate and culture overnight to allow for adherence.

  • Assay Procedure:

    • Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of any cAMP that is produced, thereby amplifying the signal.

    • Add increasing concentrations of the antagonist (metoprolol).

    • Add a fixed, sub-maximal concentration of a β-adrenergic agonist (e.g., Isoproterenol) to all wells (except negative controls) to stimulate cAMP production.

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Detection and Quantification:

    • Lyse the cells to release the intracellular cAMP.

    • Detect the amount of cAMP in the lysate using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen™ assay.[16] In these assays, a labeled cAMP tracer competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each well into a cAMP concentration using the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of metoprolol.

    • Use non-linear regression to fit the resulting dose-response curve and determine the IC50 value, which represents the concentration of metoprolol required to inhibit 50% of the agonist-stimulated cAMP production.

The Role of Metabolism and Pharmacogenomics

The clinical efficacy and safety profile of metoprolol are significantly influenced by its metabolism. As previously mentioned, CYP2D6 is the primary enzyme responsible for metabolizing metoprolol.[1][10] The gene for CYP2D6 is highly polymorphic, leading to different metabolic phenotypes in the population, including poor, intermediate, extensive, and ultrarapid metabolizers.[17][18]

  • Poor Metabolizers (PMs): Individuals with reduced or no CYP2D6 function will have higher plasma concentrations and a longer elimination half-life of metoprolol.[1] This can lead to an exaggerated therapeutic effect (e.g., profound bradycardia and hypotension) at standard doses.[17][19]

  • Ultrarapid Metabolizers (UMs): These individuals metabolize metoprolol very quickly, leading to lower plasma concentrations and potentially a reduced therapeutic effect at standard doses.[1]

This genetic variability is a critical consideration in personalizing metoprolol therapy and is an active area of research in pharmacogenomics.[20]

Conclusion

The mechanism of action of metoprolol is a well-defined example of selective, competitive antagonism at a G-protein coupled receptor. Its therapeutic success is rooted in the specific blockade of the β1-adrenergic receptor in cardiac tissue, leading to a direct inhibition of the cAMP-PKA signaling pathway. The pharmacological activity is predominantly driven by the (S)-enantiomer, a key consideration for drug development and stereospecific synthesis. A thorough understanding of this mechanism, validated by robust in vitro protocols such as radioligand binding and functional cAMP assays, is essential for the development of next-generation cardiovascular therapeutics and for optimizing the clinical use of this important drug. The influence of pharmacogenomics, particularly CYP2D6 polymorphisms, further highlights the need for a deeply technical and personalized approach to its application in medicine.

References

  • Metoprolol - StatPearls - NCBI Bookshelf. (2024-02-29). National Center for Biotechnology Information. [Link]

  • Beta-Blockers: Uses & Side Effects - Cleveland Clinic. Cleveland Clinic. [Link]

  • Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020-04-14). Ninja Nerd. [Link]

  • Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf. (2023-07-17). National Center for Biotechnology Information. [Link]

  • Prospective Clinical Trial Comparing IV Esmolol to IV Metoprolol in CT Coronary Angiography: Effect on Hemodynamic, Technical Parameters and Cost - PubMed. (2021-07-22). National Center for Biotechnology Information. [Link]

  • β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - NIH. (2025-04-13). National Center for Biotechnology Information. [Link]

  • Metoprolol Tartrate vs. Metoprolol Succinate ER: What Are the Differences? - GoodRx. GoodRx. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

  • CYP2D6 polymorphism and its impact on the clinical response to metoprolol: A systematic review and meta‐analysis - NIH. National Center for Biotechnology Information. [Link]

  • Beta 1 Receptors - StatPearls - NCBI Bookshelf - NIH. (2023-04-24). National Center for Biotechnology Information. [Link]

  • Metoprolol Tartrate vs. Metoprolol Succinate: A Comparison - Healthline. Healthline. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024-01-01). National Center for Biotechnology Information. [Link]

  • Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI - NIH. (2017-04-04). National Center for Biotechnology Information. [Link]

  • β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PubMed Central. National Center for Biotechnology Information. [Link]

  • Pharm 101: Metoprolol • LITFL • Top 200 Drugs. (2020-07-19). Life in the Fast Lane. [Link]

  • What is the mechanism of action of metoprolol (beta blocker)? - Dr.Oracle. (2025-03-25). Dr. Oracle. [Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. CVPharmacology. [Link]

  • Beta-1 adrenergic receptor - Wikipedia. Wikipedia. [Link]

  • Differential stereoselective metabolism of metoprolol in extensive and poor debrisoquin ... - PubMed. National Center for Biotechnology Information. [Link]

  • Metoprolol - Wikipedia. Wikipedia. [Link]

  • Beta-blockers: Historical Perspective and Mechanisms of Action. REC: CardioClinics. [Link]

  • metoprolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PubMed Central. National Center for Biotechnology Information. [Link]

  • 019962s033 Metoprolol Clinpharm BPCA - FDA. (2006-10-19). U.S. Food and Drug Administration. [Link]

  • Metoprolol and CYP2D6: A Retrospective Cohort Study Evaluating Genotype-Based Outcomes - MDPI. (2023-02-26). MDPI. [Link]

  • Esmolol vs Metoprolol Comparison - Drugs.com. Drugs.com. [Link]

  • β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC. National Center for Biotechnology Information. [Link]

  • Comparison of Effect of IV Esmolol and I.V. Metoprolol For Attenuation of Pressor Response to Laryngoscopy And Intubation During - IOSR Journal. IOSR Journal of Dental and Medical Sciences. [Link]

  • Alternative signaling: cardiomyocyte β 1 -adrenergic receptors signal through EGFRs - JCI. (2007-09-04). Journal of Clinical Investigation. [Link]

  • Pharmacokinetic and pharmacodynamic properties of metoprolol in patients with impaired renal function - PubMed. National Center for Biotechnology Information. [Link]

  • Metoprolol vs Metoprolol Succinate ER Comparison - Drugs.com. Drugs.com. [Link]

  • PROTOCOL - ClinicalTrials.gov. ClinicalTrials.gov. [Link]

  • Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans - University of Alberta. University of Alberta. [Link]

  • Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... - ResearchGate. ResearchGate. [Link]

  • Metoprolol Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

  • What is the mechanism of Metoprolol Tartrate? - Patsnap Synapse. (2024-07-17). Patsnap. [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. (2019-02-13). MDPI. [Link]

  • Esmolol is noninferior to metoprolol in achieving a target heart rate of 65 beats/min in patients referred to coronary CT angiography: a randomized controlled clinical trial - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) Examination of Metoprolol Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - ResearchGate. ResearchGate. [Link]

  • cAMP Accumulation Assay - Creative BioMart. Creative BioMart. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. (2025-08-10). ResearchGate. [Link]

  • Comparison of Effect of IV Esmolol and I.V. Metoprolol For Attenuation of Pressor Response to Laryngoscopy And Intubation During Elective General Surgical Procedures Under General Anaesthesia - ResearchGate. (2025-08-06). ResearchGate. [Link]

  • Radioligand Binding Assay - Creative Bioarray. Creative Bioarray. [Link]

Sources

Pharmacological profile of ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of ortho-Metoprolol

Executive Summary

Metoprolol, a cornerstone in cardiovascular therapy, is a selective β1-adrenergic receptor antagonist widely prescribed for hypertension, angina, and heart failure.[1][2][3] Chemically, the marketed drug is the para-substituted positional isomer, specifically (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol.[4] The existence of positional isomers, such as ortho-Metoprolol and meta-Metoprolol, presents an intriguing avenue for structure-activity relationship (SAR) studies, offering potential insights into receptor binding, metabolic stability, and overall pharmacological profile.

This technical guide provides a comprehensive analysis of the pharmacological profile of ortho-Metoprolol. Due to the limited volume of publicly available research specifically on this isomer, this document establishes a robust foundational profile by:

  • Detailing the well-characterized pharmacology of the clinical para-isomer as a benchmark.

  • Inferring the likely properties of ortho-Metoprolol based on established SAR principles for aryloxypropanolamine β-blockers.

  • Providing detailed, field-standard experimental protocols for the full characterization of ortho-Metoprolol, thereby outlining a clear path for future research.

This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel cardiovascular agents.

Introduction to Metoprolol and its Positional Isomers

The therapeutic efficacy of β-blockers is intrinsically linked to their molecular structure. The aryloxypropanolamine scaffold is central to this class, and subtle modifications can profoundly impact selectivity, potency, and pharmacokinetic properties.

Chemical Structures: ortho- vs. para-Metoprolol

Metoprolol's structure consists of a substituted aromatic ring linked via an oxypropanolamine side chain, which is crucial for β-receptor interaction. The clinical formulation is a racemic mixture of (R)- and (S)-enantiomers of the para-isomer.[5] The ortho-isomer differs only in the substitution pattern on the phenyl ring.

G cluster_para para-Metoprolol cluster_ortho ortho-Metoprolol p_mol o_mol SynthesisWorkflow start Starting Phenol (ortho- or para-hydroxy-methoxyethylbenzene) step1 React with Epichlorohydrin + Aqueous Base (e.g., NaOH) start->step1 Step 1 intermediate Epoxide Intermediate step1->intermediate step2 React with Isopropylamine intermediate->step2 Step 2 product Final Product (ortho- or para-Metoprolol) step2->product SignalingPathway cluster_membrane Cell Membrane beta1 β1-Adrenergic Receptor g_protein Gs Protein beta1->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts g_protein->ac Activates norepi Norepinephrine norepi->beta1 Activates metoprolol Metoprolol metoprolol->beta1 Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_influx ↑ Ca²⁺ Influx ca_channel->ca_influx contraction ↑ Heart Rate & Contractility ca_influx->contraction

Caption: Signaling pathway of β1-adrenergic receptor antagonism by Metoprolol.

Receptor Binding Affinity and Selectivity

The affinity (expressed as Ki or pKi) of a compound for its target receptor is a primary determinant of its potency. Radioligand binding assays are the gold standard for this determination.

Table 2: Receptor Binding Affinities of Metoprolol (para-isomer)

Receptor Affinity (pKi) Selectivity (β1 vs β2) Source

| β1-Adrenoceptor | ~7.7 | ~30-fold | |[6] | β2-Adrenoceptor | ~6.2 | | |[6]

Causality and Field Insights: The ~30-fold selectivity of metoprolol for β1 over β2 receptors is the basis for its "cardioselective" classification. This minimizes off-target effects like bronchoconstriction (mediated by β2 receptors), which is a concern with non-selective β-blockers. F[1]or ortho-Metoprolol, the proximity of the bulky methoxyethyl group to the phenoxy ether linkage could create steric clashes within the β1 receptor's binding pocket, potentially reducing affinity. Conversely, it might also hinder binding at the β2 receptor, possibly altering the selectivity profile. This hypothesis requires experimental validation.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ortho-Metoprolol for human β1- and β2-adrenergic receptors.

Principle: This assay measures the ability of a test compound (ortho-Metoprolol) to compete with a radiolabeled ligand of known high affinity (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol) for binding to receptors in a cell membrane preparation.

[6][7]Methodology:

  • Receptor Preparation:

    • Culture CHO or HEK293 cells stably expressing either human β1- or β2-adrenergic receptors.

    • Harvest cells and prepare crude membrane fractions via homogenization and differential centrifugation.

    • Determine total protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Assay Setup (96-well format):

    • To each well, add:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • Radioligand at a fixed concentration near its Kd value.

      • Increasing concentrations of the test compound (ortho-Metoprolol) or a reference compound (e.g., para-Metoprolol, propranolol).

      • Cell membrane preparation (20-50 µg protein/well).

    • Include control wells for "Total Binding" (no competitor) and "Non-Specific Binding" (excess of a non-labeled antagonist like propranolol).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature or 37°C to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filter mats (e.g., Whatman GF/B). The filters trap the membranes with bound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place filter mats in scintillation vials with liquid scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetic Profile

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug determines its dosing regimen and potential for drug-drug interactions.

ADME of Metoprolol (para-isomer)

Metoprolol exhibits rapid absorption, extensive hepatic metabolism, and renal excretion of its metabolites.

Table 3: Pharmacokinetic Parameters of Metoprolol (para-isomer)

Parameter Value Details Source

| Absorption | Rapid and complete | Bioavailability is ~50% due to extensive first-pass metabolism. | |[1][4] | Distribution | Large Vd (3.2-5.6 L/kg) | Widely distributed; crosses the blood-brain barrier. | |[1] | Metabolism | Extensive, hepatic | Primarily metabolized by the CYP2D6 enzyme. | |[1][8][9] | Excretion | ~95% of dose in urine | <5-10% excreted as unchanged drug. | |[1] | Elimination Half-life | 3-7 hours | Dependent on CYP2D6 metabolizer status. | |[1][5]

Metabolic Pathways and the Role of CYP2D6

Metabolism of metoprolol is dominated by CYP2D6, an enzyme known for its genetic polymorphism, leading to poor, intermediate, extensive, and ultra-rapid metabolizer phenotypes in the population. T[1][8]he main metabolic pathways are O-demethylation and α-hydroxylation.

Metabolism cluster_cyp Hepatic Metabolism Metoprolol Metoprolol (para-isomer) cyp2d6 CYP2D6 (Major) Metoprolol->cyp2d6 cyp3a4 CYP3A4 (Minor) Metoprolol->cyp3a4 Metabolite1 α-hydroxymetoprolol (Active, ~10% potency) cyp2d6->Metabolite1 α-hydroxylation Metabolite2 O-demethylmetoprolol cyp2d6->Metabolite2 O-demethylation Excretion Renal Excretion Metabolite1->Excretion Metabolite3 Metoprolol Acid (Inactive) Metabolite2->Metabolite3 Oxidation Metabolite3->Excretion

Sources

A Senior Application Scientist's Guide to the Solubility of Metoprolol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Data Point—A Practical Perspective on Solubility

In the landscape of pharmaceutical development, solubility is not merely a physical constant; it is a cornerstone property that dictates a compound's journey from a laboratory beaker to a therapeutic reality. For a well-established active pharmaceutical ingredient (API) like 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as Metoprolol, understanding its solubility profile is fundamental. Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions.[1][2] It is most frequently handled in its salt forms—typically tartrate or succinate—to enhance its physicochemical properties, most notably its aqueous solubility.[3][4]

This guide moves beyond a simple recitation of data. As scientists, we must not only know what a compound's solubility is but why it behaves as it does. This document provides a detailed exploration of Metoprolol's solubility in a range of common laboratory solvents, explains the molecular principles governing these characteristics, and furnishes a robust, field-proven protocol for determining solubility experimentally. The insights herein are designed to empower researchers to make informed decisions in formulation, analytical method development, and preclinical assessment.

The Molecular Basis of Metoprolol's Solubility Profile

Metoprolol's solubility is a direct consequence of its molecular architecture. The structure features a blend of polar and non-polar moieties, making its behavior in different solvents a classic case study in physicochemical principles.[3][5]

  • Polar Functional Groups: The secondary alcohol (-OH) and the secondary amine (-NH-) groups are pivotal. They are capable of acting as both hydrogen bond donors and acceptors, facilitating strong interactions with polar protic solvents like water and alcohols.[5]

  • Ether Linkages: The two ether groups (-O-) can act as hydrogen bond acceptors, further contributing to solubility in polar solvents.[3]

  • Aromatic and Aliphatic Regions: The phenoxy ring and the isopropyl and ethyl groups introduce lipophilic (hydrophobic) character. These regions are responsible for interactions with less polar or non-polar solvents through van der Waals forces.[5][6]

  • Ionization Potential: With a pKa of approximately 9.6-9.7, the secondary amine is basic and will be protonated (ionized) in acidic to neutral aqueous media.[3] This ionization is the primary reason for the high aqueous solubility of its salt forms, a critical factor for oral bioavailability.[7]

This duality in its structure—hydrophilic sites for aqueous interaction and lipophilic regions—governs the solubility spectrum detailed below.

Quantitative and Qualitative Solubility Data of Metoprolol Salts

The following table consolidates solubility data for Metoprolol's common salt forms. It is crucial to distinguish between the tartrate and succinate forms, as their solubility profiles, while similar in some respects, are not identical.

Solvent ClassSolventMetoprolol Salt FormQualitative SolubilityQuantitative Solubility (at 25°C unless noted)
Polar Protic WaterTartrateVery Soluble / Freely Soluble>1000 mg/mL[3][8]
WaterSuccinateFreely SolubleApprox. 5 mg/mL (in PBS, pH 7.2)[9]; "Freely soluble"[4][10]
MethanolTartrateSoluble / Freely Soluble>500 mg/mL[3][8]
MethanolSuccinateSoluble"Soluble"[4][10]
EthanolTartrateSoluble31 mg/mL[8]
EthanolSuccinateSparingly Soluble"Sparingly soluble"[4][10]
Isopropanol (2-Propanol)SuccinateSlightly Soluble"Slightly soluble"[4][10]
Polar Aprotic DMSOTartrateSoluble100 mg/mL[2][8]
DMSOSuccinateSolubleApprox. 10 mg/mL[9]
Dimethylformamide (DMF)SuccinateSolubleApprox. 2 mg/mL[9]
AcetoneTartrateSlightly Soluble1.1 mg/mL[3]
AcetoneSuccinatePractically Insoluble"Practically insoluble"[4][10]
AcetonitrileTartrateSlightly Soluble0.89 mg/mL[3]
Halogenated ChloroformTartrateSoluble496 mg/mL[3][8]
DichloromethaneSuccinateSlightly Soluble"Slightly soluble"[4][10]
Non-Polar Ethyl AcetateSuccinatePractically Insoluble"Practically insoluble"[4][10]
Heptane / HexaneSuccinate / TartratePractically Insoluble"Practically insoluble"[4][10]; 0.001 mg/mL (Hexane)[3]

Note: Qualitative terms like "Freely Soluble" are based on USP definitions, where 1-10 parts of solvent are required to dissolve 1 part of solute.[7]

Interpreting the Data: Causality and Field Insights
  • Dominance of Polar Protic Solvents: The exceptionally high solubility of Metoprolol tartrate in water and methanol underscores the power of hydrogen bonding and the benefit of the salt form.[3][8] The succinate salt is also freely soluble in water, which is essential for the dissolution required for oral drug products.[4][10]

  • The Role of the Counter-ion: While both are highly water-soluble, subtle differences exist. The tartrate salt often exhibits higher solubility in organic solvents like chloroform compared to the succinate salt's reported insolubility in many non-polar organics.[3][4] This can be attributed to the different crystal lattice energies and the specific interactions of the tartrate and succinate counter-ions with the solvent molecules.

  • Polar Aprotic Solvents: Solubility in DMSO is substantial for both salts, making it an excellent solvent for preparing concentrated stock solutions for in vitro assays.[2][9] However, solubility drops significantly in less polar aprotic solvents like acetone and acetonitrile.[3]

  • Insolubility in Non-Polar Media: The "practically insoluble" classification in solvents like ethyl acetate and hexane is expected.[3][4] The energy required to break the strong ionic and hydrogen-bonded crystal lattice of the Metoprolol salt is far greater than the energy gained from the weak van der Waals interactions with these non-polar solvents.

The logical relationship between Metoprolol's structure and its solubility is visualized below.

Caption: Physicochemical drivers of Metoprolol solubility.

A Self-Validating Protocol for Equilibrium Solubility Determination

To ensure trustworthy and reproducible results, a robust experimental protocol is non-negotiable. The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[11][12] This protocol is aligned with guidelines from regulatory bodies like the ICH and WHO for Biopharmaceutics Classification System (BCS) studies.[13][14]

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value (equilibrium). This equilibrium concentration defines the solubility.

Materials and Equipment
  • This compound (specify salt form)

  • Selected laboratory solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (e.g., incubator shaker)

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility and low drug binding)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of Metoprolol salt that is known to be in excess of its expected solubility and add it to a vial. Expert Insight: A common starting point is to add 10-20 mg of solid to 1-2 mL of solvent. Visual confirmation of undissolved solid at the end of the experiment is a mandatory quality check.

  • Equilibration:

    • Add a precise volume of the chosen solvent to the vial.

    • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C for general lab conditions or 37 ± 1°C for biopharmaceutical relevance).[13][15]

    • Agitate at a moderate speed (e.g., 150-200 rpm) to keep the solid suspended without creating a vortex.

    • Allow the mixture to equilibrate for a sufficient duration. Trustworthiness Check: Equilibrium time must be experimentally determined. For a new compound, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus, indicating equilibrium has been reached.[14]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker. Allow them to stand for ~30 minutes at the experimental temperature to let larger particles settle.

    • To separate the saturated solution (supernatant) from the excess solid, use centrifugation (e.g., 14,000 rpm for 15 minutes at the experimental temperature).

    • Alternatively, or in addition, use filtration. Carefully draw the supernatant using a syringe and pass it through a chemically compatible, non-binding syringe filter. Causality Note: This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration. Pre-rinsing the filter with a small amount of the saturated solution can minimize drug adsorption to the filter membrane.[11]

  • Quantification:

    • Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of Metoprolol.

    • Calculate the original solubility in mg/mL, accounting for the dilution factor.

  • Validation and Reporting:

    • Perform the experiment in triplicate to ensure reproducibility. The relative standard deviation should ideally be less than 10%.[14]

    • After the experiment, measure the pH of the remaining aqueous solution to ensure it has not shifted significantly.

    • Report the solubility as a mean value ± standard deviation, specifying the compound form, solvent, temperature, and analytical method used.

The following workflow diagram illustrates this self-validating protocol.

Solubility_Workflow start Start prep Step 1: Preparation Add excess Metoprolol salt to a known volume of solvent. start->prep equilibrate Step 2: Equilibration Agitate in shaker at constant T (e.g., 24-72h at 37°C). prep->equilibrate check_solid QC Check: Is excess solid still visible? equilibrate->check_solid separate Step 3: Phase Separation Centrifuge and/or filter (0.22 µm syringe filter). check_solid->separate Yes fail Experiment Invalid (Increase initial solid amount) check_solid->fail No quantify Step 4: Quantification Dilute filtrate accurately. Analyze concentration (e.g., HPLC-UV). separate->quantify calculate Step 5: Calculation & Reporting Calculate solubility (mg/mL). Report mean ± SD for n=3. quantify->calculate end End calculate->end

Sources

A-Technical-Guide-to-the-Synthesis-of-Bisoprolol-Correcting-the-Role-of-Positional-Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the established synthetic routes for the β1-selective blocker, bisoprolol. It directly addresses a common misconception regarding the use of metoprolol isomers, specifically ortho-metoprolol, as a potential synthetic intermediate. Through a detailed structural and mechanistic analysis, this paper clarifies that such a conversion is synthetically unviable. Instead, this guide focuses on the industrially practiced and scientifically validated pathways for bisoprolol synthesis, beginning from key raw materials like 4-hydroxybenzyl alcohol. Detailed experimental protocols, mechanistic insights, and discussions on process optimization and impurity control are provided to serve as a comprehensive resource for professionals in pharmaceutical development and manufacturing.

Introduction: The Question of Isomeric Intermediates

Bisoprolol is a highly selective β1 adrenergic receptor antagonist widely prescribed for cardiovascular conditions.[1] Its molecular structure, (RS)-1-{4-[(2-Isopropoxyethoxy)methyl]phenoxy}-3-(isopropylamino)propan-2-ol, features a specific para-substituted phenoxy ring that is crucial for its pharmacological activity.[2] Metoprolol, another important β-blocker, is structurally similar but possesses a 4-(2-methoxyethyl)phenoxy group.[3][4]

A hypothetical isomer, ortho-metoprolol, would have this 2-methoxyethyl substituent at the C2 position of the phenoxy ring. This guide begins by addressing the query of whether ortho-metoprolol could serve as a synthetic intermediate for bisoprolol. A fundamental analysis of the structures reveals that this is not a feasible pathway. The conversion would require:

  • Cleavage of a stable aryl ether bond at the ortho position.

  • Removal of the entire 2-methoxyethyl sidechain.

  • Introduction of a completely different, more complex (2-isopropoxyethoxy)methyl group at the sterically distinct para position.

Such a multi-step process involving bond cleavage, removal, and regioselective re-installation is inefficient, low-yielding, and not economically viable for pharmaceutical manufacturing. Established synthetic routes for aryloxypropanolamine β-blockers are designed for high regioselectivity from the start, targeting the desired para isomer.[5][6]

Structural Comparison

To visually clarify the synthetic challenge, the structures of the key molecules are presented below. The significant differences in the substituent and its position on the aromatic ring underscore the impracticality of the hypothesized conversion.

Bisoprolol_Synthesis_Workflow A 4-Hydroxybenzyl alcohol R1 + 2-Isopropoxyethanol (Acid Catalyst) B Intermediate 1: 4-[(2-isopropoxyethoxy)methyl]phenol R2 + Epichlorohydrin (Base) C Intermediate 2: 2-[[4-(2-isopropoxyethoxy)methyl]- phenoxymethyl]oxirane R3 + Isopropylamine D Bisoprolol R1->B Step 1: Etherification R2->C Step 2: Epoxidation R3->D Step 3: Amination

Caption: High-level workflow for the industrial synthesis of Bisoprolol.

Step 1: Etherification to Form the Key Phenolic Intermediate

The synthesis begins by building the characteristic side chain of bisoprolol onto a phenolic precursor.

  • Reaction: 4-hydroxybenzyl alcohol is reacted with 2-isopropoxyethanol.

  • Mechanism: This is an acid-catalyzed etherification. The catalyst protonates the benzylic alcohol, facilitating its departure as water and forming a stabilized benzylic carbocation. This cation is then attacked by the hydroxyl group of 2-isopropoxyethanol.

  • Catalysts: Various acid catalysts have been employed to optimize this step, which can be challenging due to potential side reactions like self-condensation. [7]Amberlyst-15, a solid-phase resin catalyst, is often cited for improving yield and purity by simplifying workup and minimizing dimer impurities. [7]* Result: The key intermediate, 4-[(2-isopropoxyethoxy)methyl]phenol, is formed. [8]

Step 2: Epoxidation via Williamson Ether Synthesis

This step attaches the three-carbon linker that will ultimately bear the secondary amine and hydroxyl groups.

  • Reaction: The phenolic intermediate from Step 1 is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate).

  • Mechanism: This is a classic Williamson ether synthesis. [9]The base deprotonates the phenol to form a nucleophilic phenoxide ion. This ion then attacks the least hindered carbon of epichlorohydrin, displacing the chloride leaving group in an SN2 reaction to form a glycidyl ether.

  • Result: The epoxide intermediate, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane, is produced. [7][8]

Step 3: Amination via Epoxide Ring-Opening

The final step introduces the isopropylamino group to complete the bisoprolol molecule.

  • Reaction: The epoxide intermediate from Step 2 is reacted with isopropylamine.

  • Mechanism: Isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. To ensure the formation of the desired 2-hydroxypropan-1-amine structure, this reaction is regioselective for attack at the less sterically hindered terminal carbon of the epoxide. This nucleophilic ring-opening reaction yields the final product.

  • Result: (RS)-Bisoprolol is formed. [10]It can then be reacted with fumaric acid to produce the stable and commonly used bisoprolol fumarate salt.

Comparative Synthesis: Metoprolol

To provide context, the synthesis of metoprolol follows a similar logic but starts with a different phenolic precursor. This comparison highlights how the final structure is determined by the choice of starting materials, not by attempting to modify an existing β-blocker.

The synthesis of metoprolol starts with 4-(2-methoxyethyl)phenol. [11][12]This phenol then undergoes the same two subsequent reactions: epoxidation with epichlorohydrin, followed by amination with isopropylamine. [12][13]

Metoprolol_Synthesis_Workflow A 4-(2-methoxyethyl)phenol R1 + Epichlorohydrin (Base) B Intermediate: 1-(2,3-epoxypropoxy)-4- (2-methoxyethyl)-benzene R2 + Isopropylamine C Metoprolol R1->B Step 1: Epoxidation R2->C Step 2: Amination

Caption: High-level workflow for the industrial synthesis of Metoprolol.

The key takeaway is that the distinct aromatic side chains of bisoprolol and metoprolol are installed via the selection of the initial phenolic raw material, demonstrating the principle of convergent synthesis in drug manufacturing.

Detailed Experimental Protocols

The following protocols are representative examples based on methodologies described in the scientific and patent literature.

Protocol: Synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol (Bisoprolol Intermediate 1)
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.

  • Reagents:

    • 4-hydroxybenzyl alcohol (1.0 eq)

    • 2-isopropoxyethanol (3.0 eq)

    • Amberlyst-15 catalyst (0.2 w/w of alcohol)

    • Toluene (as solvent)

  • Procedure:

    • Charge the flask with 4-hydroxybenzyl alcohol, 2-isopropoxyethanol, Amberlyst-15, and toluene.

    • Heat the mixture to reflux (approx. 110-120 °C).

    • Collect the water generated during the reaction in the Dean-Stark trap.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Filter off the Amberlyst-15 catalyst and wash with toluene.

    • Wash the combined organic filtrate with water and then with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the product by vacuum distillation or column chromatography to obtain pure 4-[(2-isopropoxyethoxy)methyl]phenol. [7]

Protocol: Synthesis of Bisoprolol from Intermediate 1
  • Apparatus: A three-necked flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Reagents:

    • 4-[(2-isopropoxyethoxy)methyl]phenol (1.0 eq)

    • Epichlorohydrin (1.5 eq)

    • Potassium carbonate (1.2 eq)

    • Isopropylamine (4.0 eq)

    • Methanol (as solvent)

  • Procedure (Part A - Epoxidation):

    • Dissolve the phenolic intermediate in a suitable solvent like acetonitrile or DMF.

    • Add powdered potassium carbonate to the solution.

    • Heat the mixture to 60-70 °C and add epichlorohydrin dropwise over 1 hour.

    • Maintain the temperature and stir for 3-5 hours until TLC/HPLC shows completion of the reaction.

    • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under vacuum to obtain the crude epoxide intermediate.

  • Procedure (Part B - Amination):

    • Dissolve the crude epoxide from the previous step in methanol.

    • Transfer the solution to a pressure reactor (autoclave).

    • Add isopropylamine to the solution.

    • Seal the reactor and heat to 80-90 °C for 6-8 hours. The pressure will increase during the reaction.

    • Monitor for completion via HPLC.

    • Cool the reactor to room temperature and vent carefully.

    • Concentrate the reaction mixture under reduced pressure to remove methanol and excess isopropylamine.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer and concentrate it to yield crude bisoprolol base as an oil. [7] 10. The crude base can be further purified via chromatography or by forming the fumarate salt, which can be recrystallized to high purity.

Data Summary and Process Control

Effective drug manufacturing relies on precise control over reaction parameters to maximize yield and minimize impurities.

StepKey TransformationStarting MaterialsKey ReagentsTypical YieldCritical Parameters
1 Etherification4-hydroxybenzyl alcohol2-isopropoxyethanol, Acid Catalyst75-85%Temperature, Water Removal, Catalyst Choice
2 Epoxidation4-[(2-isopropoxyethoxy)methyl]phenolEpichlorohydrin, Base (K₂CO₃)90-95%Stoichiometry, Temperature, Solvent
3 AminationEpoxide IntermediateIsopropylamine85-95%Temperature, Pressure, Reaction Time

Impurity Profiling: A critical aspect of drug development is the identification and control of impurities. [8][14]In the synthesis of bisoprolol, potential impurities include:

  • Dimer Impurities: Arising from the self-condensation of 4-hydroxybenzyl alcohol in Step 1. [7]* Diol Impurity: Formed by the hydrolysis of the epoxide intermediate (3-[4-((2-Isopropoxyethoxy) methyl) phenoxy]-1, 2-propanediol). [8]* Positional Isomers: While the synthesis is highly regioselective for the para product, trace amounts of ortho isomers could arise if the initial 4-hydroxybenzyl alcohol raw material is contaminated with its ortho isomer. This underscores the importance of stringent quality control of starting materials.

Conclusion

The synthesis of bisoprolol is a well-defined and optimized process that relies on the strategic assembly of the molecule from carefully selected precursors. The notion of using an isomeric compound like ortho-metoprolol as a synthetic intermediate is chemically and economically unfounded. A robust understanding of the established multi-step synthesis—proceeding from 4-hydroxybenzyl alcohol through etherification, epoxidation, and amination—is essential for any researcher or professional in the field. This guide has detailed the causality behind the chosen synthetic route, provided validated protocols, and emphasized the critical importance of regioselectivity and impurity control in the manufacturing of this vital cardiovascular drug.

References

  • A novel process for the synthesis of bisodprolol and its intermediate. (WO2007069266A2). Google Patents.

  • Metoprolol. Wikipedia.

  • Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (2023). Journal of Cardiovascular Disease and Therapy.

  • Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. (2012). Recent Advances in Doping Analysis.

  • Bisoprolol. PubChem, National Institutes of Health.

  • Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2018). Molecules.

  • Bisoprolol fumarate impurity and preparation method thereof. (CN115974710A). Google Patents.

  • Synthesis and Detection method of Bisoprolol fumarate. ChemicalBook.

  • New preparation method for bisoprolol fumarate. (CN103664657A). WIPO Patentscope.

  • Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide. Benchchem.

  • Manufacture of bisoprolol and intermediates therefor. (WO2010061366A1). Google Patents.

  • Synthesis method of metoprolol succinate. (CN103102281A). Google Patents.

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). Reaction Chemistry & Engineering.

  • Metoprolol. PubChem, National Institutes of Health.

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (2024). Journal of Medicinal and Medical Chemistry.

  • Manufacturing process of metoprolol. (US6252113B1). Google Patents.

  • Bisoprolol. Wikipedia.

  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including... ResearchGate.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Chemical structure of bisoprolol (CAS 66722-44-9). ResearchGate.

  • Metoprolol | 51384-51-1. ChemicalBook.

  • Synthesis, cardiac electrophysiology, and beta-blocking activity of novel arylpiperazines with potential as class II/III antiarrhythmic agents. (1995). Journal of Medicinal Chemistry.

  • Synthesis and cardiovascular activity of metoprolol analogues. (2001). Bioorganic & Medicinal Chemistry.

  • Bisoprolol fumarate. MilliporeSigma.

  • Chemical structure of metoprolol. ResearchGate.

  • METOPROLOL Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia.

Sources

Ortho-Metoprolol: A Hypothetical Exploration of a Novel Beta-Blocker Isomer

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metoprolol, a cornerstone in cardiovascular therapy, is a selective β1-adrenergic receptor antagonist widely prescribed for conditions such as hypertension, angina, and heart failure. Its clinical efficacy is intrinsically linked to its specific chemical structure, particularly the para-substitution on its phenoxy ring. This guide delves into the hypothetical realm of ortho-Metoprolol, a positional isomer where the methoxyethyl group is shifted to the ortho position. While ortho-Metoprolol is not a commercially available drug or a widely studied compound, this document serves as a theoretical exploration for researchers and drug development professionals. We will dissect the potential therapeutic applications of this novel molecular entity by extrapolating from the well-established structure-activity relationships (SAR) of β-blockers, proposing experimental workflows for its synthesis and evaluation, and outlining its potential, albeit speculative, clinical utility.

Introduction: The Chemical Architecture of β-Blockade

The pharmacological action of metoprolol is dictated by its molecular geometry, which allows for high-affinity binding to the β1-adrenergic receptor. The key pharmacophoric features include a secondary amine, a hydroxyl group on the propanolamine side chain, and the nature and position of the substituent on the aromatic ring. In the case of metoprolol, the para-substituted ether-linked side chain is crucial for its β1-selectivity and overall pharmacological profile.

The concept of positional isomerism, as exemplified by the hypothetical ortho-Metoprolol, presents a compelling avenue for research. The shift of the methoxyethyl group from the para to the ortho position would significantly alter the molecule's three-dimensional conformation and electronic distribution. This, in turn, could lead to a range of pharmacological outcomes, from a complete loss of activity to a novel receptor interaction profile. This guide will explore these possibilities through a scientifically rigorous, albeit theoretical, lens.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the principles of medicinal chemistry and the known SAR of aryloxypropanolamine β-blockers, we can hypothesize several potential therapeutic applications for ortho-Metoprolol. These are predicated on the assumption that the ortho-isomer retains some affinity for adrenergic receptors or gains affinity for other G-protein coupled receptors (GPCRs).

Altered Adrenergic Receptor Selectivity

The β1-selectivity of metoprolol is largely attributed to the para-substituent. An ortho-substituent would likely lead to a different receptor binding profile.

  • Hypothesis 1: Enhanced β2-Adrenergic Agonism/Antagonism. The altered steric hindrance and electronic effects of the ortho-substituent could potentially increase its affinity for β2-adrenergic receptors. Depending on the nature of the interaction, this could lead to a non-selective β-blocker or even a biased agonist. A potential application could be in conditions where both β1 and β2 modulation is desired.

  • Hypothesis 2: α-Adrenergic Receptor Blockade. The structural similarity to some non-selective α/β-blockers like carvedilol and labetalol suggests that ortho-Metoprolol might exhibit affinity for α-adrenergic receptors. This could be particularly beneficial in hypertension management by inducing vasodilation.

Novel Off-Target Activities

Changes in molecular shape can lead to unforeseen interactions with other receptors.

  • Hypothesis 3: Serotonin Receptor Modulation. Some β-blockers are known to interact with serotonin receptors (e.g., 5-HT1A). The unique conformation of ortho-Metoprolol might confer a higher affinity for specific serotonin receptor subtypes, opening up potential applications in anxiety disorders or other central nervous system conditions.

Experimental Workflows for the Evaluation of ortho-Metoprolol

To transition ortho-Metoprolol from a hypothetical molecule to a characterized compound, a systematic experimental approach is necessary.

Synthesis of ortho-Metoprolol

The synthesis would likely follow a modified Williamson ether synthesis, a common method for preparing aryloxypropanolamines.

Protocol 1: Synthesis of ortho-Metoprolol

  • Starting Material: 2-Methoxyphenol.

  • Step 1: Epoxidation. React 2-methoxyphenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding glycidyl ether.

  • Step 2: Aminolysis. React the glycidyl ether with isopropylamine to open the epoxide ring and form ortho-Metoprolol.

  • Purification: The crude product should be purified using column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

In Vitro Pharmacological Characterization

A comprehensive in vitro analysis is crucial to determine the pharmacological profile of ortho-Metoprolol.

Protocol 2: Radioligand Binding Assays

  • Objective: To determine the binding affinity of ortho-Metoprolol for a panel of adrenergic and other GPCRs.

  • Methodology:

    • Prepare cell membranes expressing the target receptors (e.g., β1, β2, α1, α2, 5-HT1A).

    • Incubate the membranes with a constant concentration of a specific radioligand (e.g., [³H]dihydroalprenolol for β-receptors) and varying concentrations of ortho-Metoprolol.

    • Measure the displacement of the radioligand by ortho-Metoprolol to calculate its inhibition constant (Ki).

  • Data Analysis: Generate competition binding curves and calculate Ki values to quantify the affinity for each receptor.

Table 1: Hypothetical Binding Affinity Profile of ortho-Metoprolol vs. Metoprolol

ReceptorMetoprolol Ki (nM)ortho-Metoprolol Ki (nM) - Hypothetical
β1-adrenergic1050
β2-adrenergic20075
α1-adrenergic>1000150
5-HT1A>100025
Functional Assays

Functional assays are necessary to determine whether ortho-Metoprolol acts as an agonist, antagonist, or biased agonist at its target receptors.

Protocol 3: cAMP Accumulation Assay

  • Objective: To assess the functional activity of ortho-Metoprolol at β-adrenergic receptors.

  • Methodology:

    • Use cells expressing the target β-receptor.

    • Stimulate the cells with a known agonist (e.g., isoproterenol) in the presence of varying concentrations of ortho-Metoprolol.

    • Measure the intracellular accumulation of cyclic AMP (cAMP), a downstream second messenger of β-receptor activation.

  • Data Analysis: A decrease in isoproterenol-stimulated cAMP levels would indicate antagonistic activity, while an increase would suggest agonism.

In Vivo Preclinical Studies

Promising in vitro results would warrant further investigation in animal models.

Protocol 4: In Vivo Hemodynamic Studies in Rodents

  • Objective: To evaluate the effect of ortho-Metoprolol on blood pressure and heart rate.

  • Methodology:

    • Administer ortho-Metoprolol to spontaneously hypertensive rats (SHR) or normotensive rats.

    • Continuously monitor blood pressure and heart rate using telemetry.

    • Compare the effects to a vehicle control and a positive control (e.g., metoprolol).

  • Data Analysis: Analyze the changes in hemodynamic parameters to assess the in vivo efficacy and potency of ortho-Metoprolol.

Visualization of Concepts

To aid in the conceptualization of the topics discussed, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow start 2-Methoxyphenol step1 React with Epichlorohydrin (Williamson Ether Synthesis) start->step1 step2 Glycidyl Ether Intermediate step1->step2 step3 React with Isopropylamine (Aminolysis) step2->step3 ortho_metoprolol ortho-Metoprolol step3->ortho_metoprolol G cluster_evaluation Pharmacological Evaluation Workflow synthesis Synthesis of ortho-Metoprolol in_vitro In Vitro Characterization Radioligand Binding Assays (Affinity) Functional Assays (Efficacy) synthesis->in_vitro Characterize Pharmacology in_vivo In Vivo Preclinical Studies Hemodynamic Studies (Rodents) Toxicology in_vitro->in_vivo Promising Profile clinical_dev {Potential Clinical Development} in_vivo->clinical_dev Favorable Safety & Efficacy

Caption: Experimental workflow for ortho-Metoprolol evaluation.

Conclusion and Future Directions

The exploration of ortho-Metoprolol, while currently in the realm of hypothesis, underscores a fundamental principle of drug discovery: subtle structural modifications can lead to profound changes in pharmacological activity. The proposed synthetic and evaluative workflows provide a roadmap for any research group interested in investigating this novel chemical entity. The potential for altered receptor selectivity or novel off-target effects makes ortho-Metoprolol an intriguing subject for further study. Should this hypothetical molecule demonstrate a unique and beneficial pharmacological profile, it could pave the way for a new class of therapeutics with applications extending beyond traditional cardiovascular medicine.

References

As ortho-Metoprolol is a hypothetical compound, direct references are not available. The principles and protocols described are based on established knowledge in medicinal chemistry and pharmacology. For further reading on the structure-activity relationships of β-blockers and related experimental techniques, the following resources are recommended:

  • Structure-Activity Relationships of Beta-Blockers: Goodman & Gilman's: The Pharmacological Basis of Therapeutics. This textbook provides a comprehensive overview of the SAR of adrenergic receptor antagonists. (A general reference to a standard pharmacology textbook is appropriate here as direct URLs to specific chapters are not stable).
  • Radioligand Binding Assays: Current Protocols in Pharmacology. This resource offers detailed protocols for conducting radioligand binding assays. (Similarly, a reference to a methods journal or database is more practical than a specific, potentially unstable URL).
  • In Vivo Models of Hypertension: A vast body of literature exists on this topic.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (Metoprolol)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, a selective β1 receptor blocker widely known as Metoprolol.[1] Metoprolol is a crucial pharmaceutical agent for managing hypertension and other cardiovascular conditions.[2] The synthesis route detailed herein is a well-established and robust two-step process commencing from 4-(2-methoxyethyl)phenol. This guide is designed to offer not just a procedural outline but also a deep dive into the causality of the experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic and medicinal chemistry. All protocols are presented with in-depth explanations, safety considerations, and characterization methodologies to ensure a self-validating experimental workflow.

Introduction

Metoprolol is a second-generation cardioselective β-adrenergic antagonist that has been a cornerstone in the treatment of cardiovascular diseases since its development in 1969 and subsequent FDA approval in 1978.[2][3] Its therapeutic action is derived from its high affinity for β1 receptors in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[3] The chemical structure of Metoprolol, this compound, features a secondary amine, a secondary alcohol, and an aromatic ether, all of which contribute to its pharmacological profile.[2]

The synthesis of Metoprolol is a classic example of nucleophilic substitution and epoxide ring-opening reactions, fundamental transformations in organic synthesis. The most common and industrially scalable route involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form a key epoxide intermediate, followed by the nucleophilic addition of isopropylamine to yield the final product.[4][5] This application note will elucidate this synthetic pathway, providing detailed protocols, mechanistic insights, and analytical guidance.

Synthetic Pathway Overview

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is a sequential two-step process. The overall transformation is depicted below:

Synthesis_Overview 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Intermediate_Epoxide 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane 4-(2-methoxyethyl)phenol->Intermediate_Epoxide Step 1: Epoxidation (Epichlorohydrin, Base) Metoprolol This compound Intermediate_Epoxide->Metoprolol Step 2: Amination (Isopropylamine)

Caption: Overall two-step synthesis of Metoprolol.

Step 1: Epoxidation. This step involves the Williamson ether synthesis-type reaction between the phenoxide of 4-(2-methoxyethyl)phenol and epichlorohydrin. The phenoxide, generated in situ by a base, acts as a nucleophile, attacking the least sterically hindered carbon of the epoxide in epichlorohydrin, followed by an intramolecular SN2 reaction to form the desired epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[6][7]

Step 2: Amination (Epoxide Ring Opening). The synthesized epoxide intermediate undergoes a ring-opening reaction upon treatment with isopropylamine. The amine acts as a nucleophile, attacking one of the epoxide carbons. Under neutral or basic conditions, the attack preferentially occurs at the least sterically hindered carbon of the epoxide, consistent with an SN2 mechanism.[8][9][10]

Experimental Protocols

PART 1: Synthesis of the Epoxide Intermediate: 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

This protocol details the formation of the key epoxide intermediate. The choice of base and solvent can influence the reaction rate and yield. Here, we present a robust method utilizing potassium carbonate in dimethylformamide (DMF).

Materials and Equipment:

Reagent/EquipmentPurpose
4-(2-methoxyethyl)phenolStarting Material
EpichlorohydrinReagent
Potassium Carbonate (K₂CO₃), anhydrousBase
Dimethylformamide (DMF), anhydrousSolvent
Round-bottom flask with reflux condenserReaction Vessel
Magnetic stirrer and stir barAgitation
Heating mantle or oil bathTemperature Control
Thin Layer Chromatography (TLC) plateReaction Monitoring
Ethyl acetate, HexaneTLC Eluent
Rotary evaporatorSolvent Removal
Separatory funnelExtraction
Dichloromethane (DCM)Extraction Solvent
Saturated Sodium Chloride solution (Brine)Washing
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(2-methoxyethyl)phenol (1 equivalent) in anhydrous DMF.

  • Addition of Base: To the stirring solution, add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension for 15-20 minutes at room temperature to facilitate the formation of the phenoxide.

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture. Caution: The reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain this temperature for 12-16 hours, or until TLC analysis indicates the consumption of the starting phenol.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure epoxide intermediate.[1]

Causality of Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

  • Temperature: Heating the reaction to 70-80°C increases the reaction rate to a practical level. Higher temperatures may lead to undesired side reactions.

PART 2: Synthesis of this compound (Metoprolol)

This protocol outlines the final step of the synthesis: the ring-opening of the epoxide intermediate with isopropylamine.

Materials and Equipment:

Reagent/EquipmentPurpose
2-((4-(2-methoxyethyl)phenoxy)methyl)oxiraneStarting Material
IsopropylamineReagent
Methanol or IsopropanolSolvent
Round-bottom flask with reflux condenserReaction Vessel
Magnetic stirrer and stir barAgitation
Heating mantle or oil bathTemperature Control
Thin Layer Chromatography (TLC) plateReaction Monitoring
Dichloromethane, MethanolTLC Eluent
Rotary evaporatorSolvent Removal
Recrystallization apparatusPurification
Hexane or Diethyl EtherRecrystallization Solvent

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified epoxide intermediate (1 equivalent) in methanol or isopropanol.

  • Addition of Isopropylamine: Add an excess of isopropylamine (3-5 equivalents) to the solution. The use of excess amine drives the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the epoxide.[4]

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent system). The disappearance of the epoxide spot and the appearance of a more polar product spot (which stains with ninhydrin) indicates the formation of Metoprolol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess isopropylamine and solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude Metoprolol, often obtained as a solid or a thick oil, can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly. The pure Metoprolol will crystallize out. Alternatively, trituration with a non-polar solvent like hexane or diethyl ether can induce crystallization.[11] The product can also be purified by column chromatography.[1]

Causality of Experimental Choices:

  • Nucleophile: Isopropylamine is the chosen nucleophile to introduce the isopropylamino group characteristic of Metoprolol.

  • Solvent: Methanol and isopropanol are suitable protic solvents that can dissolve the reactants and facilitate the proton transfer steps in the work-up.

  • Excess Reagent: Using an excess of isopropylamine ensures that the epoxide is the limiting reagent and helps to drive the reaction to completion, maximizing the yield of the desired product.

Characterization and Data Analysis

The identity and purity of the synthesized Metoprolol should be confirmed using a combination of spectroscopic and chromatographic techniques.

Summary of Expected Analytical Data:

TechniqueExpected Observations for Metoprolol
¹H NMR Characteristic peaks for the aromatic protons, the methoxy group, the isopropyl group, and the propanol backbone.
¹³C NMR Resonances corresponding to all the unique carbon atoms in the molecule.
IR Spectroscopy Broad O-H and N-H stretching bands (around 3300-3400 cm⁻¹), C-O stretching of the ether (around 1250 cm⁻¹), and aromatic C=C stretching.
Mass Spectrometry A molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of Metoprolol (268.36 g/mol ).
Melting Point The reported melting point of Metoprolol is around 120 °C.[2]

A detailed analysis of the spectral data is crucial for unambiguous structure elucidation.[12][13]

Safety and Handling Precautions

All synthetic procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Epichlorohydrin: Is a carcinogen and highly toxic. Handle with extreme care.

  • Isopropylamine: Is a flammable and corrosive liquid.

  • Dimethylformamide (DMF): Is a potential teratogen.

  • Potassium Carbonate: Is an irritant.

  • Solvents: Dichloromethane, methanol, hexane, and ethyl acetate are flammable and have varying degrees of toxicity.

Consult the Safety Data Sheets (SDS) for all chemicals before use. Proper waste disposal procedures must be followed in accordance with institutional and regulatory guidelines.[2]

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination A Mix 4-(2-methoxyethyl)phenol and K₂CO₃ in DMF B Add Epichlorohydrin A->B C Heat to 70-80°C for 12-16h B->C D Work-up and Extraction C->D E Purification (Column Chromatography) D->E F Dissolve Epoxide Intermediate in Methanol E->F Purified Epoxide G Add Isopropylamine F->G H Reflux for 4-6h G->H I Work-up (Solvent Removal) H->I J Purification (Recrystallization) I->J K Characterization (NMR, IR, MS, MP) J->K Pure Metoprolol

Caption: Detailed workflow for the synthesis and characterization of Metoprolol.

Conclusion

The synthesis route for this compound (Metoprolol) presented in this application note provides a reliable and well-documented procedure for its laboratory-scale preparation. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines, researchers can confidently synthesize this important pharmaceutical compound. The provided framework for characterization ensures the identity and purity of the final product, which is paramount in drug development and medicinal chemistry research.

References

  • Comprehensive Investigation and Exploration of Metoprolol Impurities - Research Journal of Pharmacy and Technology. [Link]

  • US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google P
  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including... - ResearchGate. [Link]

  • Metoprolol | C15H25NO3 | CID 4171 - PubChem - NIH. [Link]

  • Metoprolol - Wikipedia. [Link]

  • New pharmaceutical preparation with controlled release of metoprolol, a method for the manufacture thereof and the use of the ne.
  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions - SciSpace. [Link]

  • Spectral data analyses and structure elucidation of metoprolol tartrate - PubMed. [Link]

  • mechanism of glycidylation reaction between phenols and epichlorohydrin - ResearchGate. [Link]

  • US20050107635A1 - Metoprolol manufacturing process - Google P
  • EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)
  • A New Route to (±) Metoprolol - Synthetic Communications. [Link]

  • Epichlorohydrin - Organic chemistry teaching - WordPress.com. [Link]

  • (PDF) Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides - ResearchGate. [Link]

  • Spectral data analyses and structure elucidation of metoprolol tartrate - ResearchGate. [Link]

  • 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1). [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. [Link]

  • Halogenated epoxide-phenol reactions A mechanism study - Scholars' Mine. [Link]

  • Spectrophotometric Determination of Metoprolol and Atenolol by Iron (III) and Ferricyanide - Systematic Reviews in Pharmacy. [Link]

  • Research Article Facile Synthesis of Propranolol and Novel Derivatives - Semantic Scholar. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion - ACS Publications. [Link]

  • The Condensation of Epichlorohydrin, etc. 1571 The Condensation of Epichloroh ydrin with Monohydric Phenols and with Catechol. - RSC Publishing. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection - MDPI. [Link]

  • Bis phenol epichlorohydrin condensate modification of alkyd resins - Digital Commons @ NJIT. [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. [Link]

Sources

Protocol for ortho-Metoprolol synthesis from 2-(2-methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of ortho-Metoprolol from 2-(2-methoxyethyl)phenol

Introduction

Metoprolol is a selective β₁ receptor blocker widely utilized in the management of cardiovascular disorders, primarily hypertension and angina pectoris.[1] The standard synthesis of metoprolol, a para-substituted phenoxy-propanolamine, is well-documented. This application note provides a detailed protocol for the synthesis of its structural isomer, ortho-metoprolol, formally named 1-(isopropylamino)-3-[2-(2-methoxyethyl)phenoxy]-2-propanol. The synthesis commences from the corresponding ortho-substituted phenol, 2-(2-methoxyethyl)phenol.

This protocol is designed for researchers and drug development professionals, offering a comprehensive guide that elucidates the chemical rationale behind each procedural step. The synthesis is a robust two-step process: a Williamson ether synthesis to form a key epoxide intermediate, followed by a nucleophilic ring-opening of the epoxide with isopropylamine to yield the target molecule.[2][3]

Overall Reaction Scheme

The synthetic pathway is outlined below:

Step 1: Formation of the epoxide intermediate via Williamson ether synthesis. Step 2: Nucleophilic ring-opening of the epoxide to yield ortho-metoprolol.

Ortho-Metoprolol Synthesis Pathway Start 2-(2-methoxyethyl)phenol inv1 Start->inv1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->inv1 Intermediate 2-((2-(2-methoxyethyl)phenoxy)methyl)oxirane inv2 Intermediate->inv2 Isopropylamine Isopropylamine Isopropylamine->inv2 Product ortho-Metoprolol inv1->Intermediate Step 1: Base (e.g., K₂CO₃) Solvent (e.g., DMF) inv2->Product Step 2: Heat (e.g., Reflux)

Caption: Overall two-step synthesis of ortho-metoprolol.

Scientific Principles and Mechanistic Insights

Step 1: Epoxide Formation via Williamson Ether Synthesis

This initial step involves the reaction of a phenoxide ion with epichlorohydrin. The phenol starting material, 2-(2-methoxyethyl)phenol, is a weak acid. The addition of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is crucial for deprotonating the hydroxyl group to form a more nucleophilic phenoxide ion.[4]

The resulting phenoxide then attacks the epichlorohydrin molecule. The reaction proceeds via a nucleophilic substitution (SN2) reaction. The phenoxide attacks the least sterically hindered carbon of the epoxide ring, leading to ring-opening. This is followed by a rapid intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride ion, forming a new, more stable epoxide ring. This sequence is favored over direct attack at the carbon bearing the chlorine.[5]

Step 2: Amination via Epoxide Ring-Opening

The second step is the classic ring-opening of the synthesized epoxide by a nucleophile, in this case, isopropylamine. The amine's lone pair of electrons attacks one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, steric effects dominate, and the nucleophilic attack occurs at the terminal, less sterically hindered carbon atom of the epoxide. This regioselectivity is key to forming the desired propan-2-ol structure. The reaction is typically conducted at elevated temperatures to overcome the activation energy required for ring-opening.[6][7]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Epichlorohydrin is a carcinogen and toxic. Strong bases (NaOH, KOH) are corrosive. Isopropylamine is volatile and flammable. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-((2-(2-methoxyethyl)phenoxy)methyl)oxirane

This protocol details the formation of the key epoxide intermediate.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
2-(2-methoxyethyl)phenol152.193233-63-0Starting Material
Epichlorohydrin92.52106-89-8Toxic/Carcinogen
Potassium Carbonate (K₂CO₃)138.21584-08-7Anhydrous, fine powder
Dimethylformamide (DMF)73.0968-12-2Anhydrous
Ethyl Acetate88.11141-78-6For extraction
Brine (Saturated NaCl)--For washing
Anhydrous Sodium Sulfate142.047757-82-6Drying agent

Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure

  • In a clean, dry 250 mL round-bottom flask, combine 2-(2-methoxyethyl)phenol (0.10 mol, 15.22 g) and anhydrous dimethylformamide (DMF, 100 mL).

  • Begin stirring the mixture to ensure dissolution.

  • Add anhydrous potassium carbonate (0.15 mol, 20.73 g) to the solution. Stir the resulting suspension for 15 minutes at room temperature.[1]

  • Slowly add epichlorohydrin (0.12 mol, 11.10 g, 9.4 mL) dropwise to the reaction mixture over 20-30 minutes. The reaction may be mildly exothermic.

  • After the addition is complete, heat the mixture to 60-70°C and maintain this temperature for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting phenol.

  • Reaction Monitoring: Use TLC with a mobile phase of 3:1 Hexane:Ethyl Acetate to monitor the reaction's progress.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 300 mL of cold water and transfer to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxide as an oil.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure epoxide intermediate.[8][9]

Protocol 2: Synthesis of ortho-Metoprolol

This protocol describes the final step to produce the target molecule.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
Epoxide Intermediate208.25-From Protocol 1
Isopropylamine59.1175-31-0Volatile/Flammable
Isopropyl Alcohol60.1067-63-0Solvent
Toluene92.14108-88-3For purification
Hydrochloric Acid (1M)36.467647-01-0For purification
Sodium Hydroxide (2M)40.001310-73-2For purification

Equipment

  • Round-bottom flask (250 mL) or pressure vessel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure

  • Place the purified epoxide intermediate (0.08 mol, 16.66 g) into a 250 mL round-bottom flask.

  • Add isopropyl alcohol (50 mL) followed by isopropylamine (0.40 mol, 41.38 g, 34 mL). A significant excess of the amine is used to drive the reaction to completion.[8]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) for 8-12 hours. The reaction can also be conducted in a sealed pressure vessel at 70-80°C to reduce reaction time.[6][7]

  • Reaction Monitoring: Monitor the disappearance of the epoxide spot by TLC (Mobile Phase: 9:1 Dichloromethane:Methanol).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess isopropylamine and isopropyl alcohol under reduced pressure using a rotary evaporator. c. The resulting crude oil is the ortho-metoprolol base.

  • Purification (Acid-Base Extraction): [8] a. Dissolve the crude oil in 100 mL of toluene. b. Transfer to a separatory funnel and extract the toluene solution with 1M hydrochloric acid (2 x 50 mL). The protonated amine will move to the aqueous layer. c. Separate and save the aqueous layers. Discard the organic (toluene) layer. d. Cool the combined aqueous layers in an ice bath and make it basic (pH > 11) by slowly adding 2M sodium hydroxide. e. Extract the now deprotonated ortho-metoprolol base back into an organic solvent like ethyl acetate (3 x 75 mL). f. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield purified ortho-metoprolol as a viscous oil or low-melting solid.

Workflow Visualization

Experimental Workflow cluster_step1 Step 1: Epoxide Synthesis cluster_step2 Step 2: Amination s1_start Combine Phenol, K₂CO₃, DMF s1_add Add Epichlorohydrin s1_start->s1_add s1_react Heat at 60-70°C for 4-6h s1_add->s1_react s1_tlc Monitor by TLC s1_react->s1_tlc s1_workup Aqueous Work-up & Extraction s1_tlc->s1_workup s1_purify Purify (Distillation/Chromatography) s1_workup->s1_purify s2_start Combine Epoxide & Isopropylamine s1_purify->s2_start Use Purified Intermediate s2_react Reflux for 8-12h s2_start->s2_react s2_tlc Monitor by TLC s2_react->s2_tlc s2_evap Evaporate Volatiles s2_tlc->s2_evap s2_purify Purify (Acid-Base Extraction) s2_evap->s2_purify s2_final Final Product: ortho-Metoprolol s2_purify->s2_final

Caption: Flowchart of the complete experimental workflow.

Characterization

The identity and purity of the synthesized ortho-metoprolol should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight (267.36 g/mol ).

  • Infrared Spectroscopy (IR): To identify key functional groups (O-H, N-H, C-O bonds).

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.[10]

References

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. Available at: [Link]

  • US20090247642A1 - Synthesis and preparations of metoprolol and its salts. Google Patents.
  • EP0942899B1 - Manufacturing process of metoprolol. Google Patents.
  • New pharmaceutical preparation with controlled release of metoprolol, a method for the manufacture thereof and the use of the new preparation. European Patent Office. Available at: [Link]

  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including CALB catalysed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, 1a. ResearchGate. Available at: [Link]

  • US20050107635A1 - Metoprolol manufacturing process. Google Patents.
  • DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL. Google Patents.
  • Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. ResearchGate. Available at: [Link]

  • A New Route to (±) Metoprolol. Synthetic Communications. Available at: [Link]

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace. Available at: [Link]

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. Available at: [Link]

  • (PDF) METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS. ResearchGate. Available at: [Link]

  • Green Chemistry. RSC Publishing. Available at: [Link]

  • Synthesis and preparations of metoprolol and its salts. Justia Patents. Available at: [Link]

  • Epichlorohydrin. Organic chemistry teaching - WordPress.com. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Determination of ortho-Metoprolol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Metoprolol Formulations

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, is synthesized from p-(2-methoxyethyl)-phenol.[1] A critical aspect of quality control for Metoprolol drug substances and products is the diligent monitoring and control of process-related impurities and degradation products.[2] Among these, positional isomers represent a significant analytical challenge due to their similar physicochemical properties to the active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of the ortho-isomer of Metoprolol (ortho-Metoprolol), a potential process-related impurity.

The presence of ortho-Metoprolol can arise from the isomeric impurity, o-(2-methoxyethyl)-phenol, in the starting material of the Metoprolol synthesis.[3] Given that even minor variations in the molecular structure can significantly alter the pharmacological and toxicological profile of a drug, ensuring the isomeric purity of Metoprolol is paramount for patient safety and therapeutic efficacy.[4] This application note is designed for researchers, quality control analysts, and drug development professionals, offering detailed protocols and the scientific rationale behind the analytical choices.

Regulatory Framework and Impurity Qualification

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation (ICH) guidelines Q3A(R2) for new drug substances and Q3B(R2) for new drug products provide a framework for reporting, identifying, and qualifying impurities.[5][6] Positional isomers, such as ortho-Metoprolol, are considered non-specified impurities unless explicitly mentioned in a pharmacopeial monograph. Their limits are generally governed by the thresholds for identification and qualification outlined in the ICH guidelines. For a maximum daily dose of Metoprolol up to 2g, the identification threshold for an unknown impurity is typically 0.10%.[6]

Chemical Structures

A clear understanding of the molecular structures of Metoprolol and its ortho-isomer is fundamental for developing selective analytical methods.

cluster_metoprolol Metoprolol (para-isomer) cluster_ortho_metoprolol ortho-Metoprolol Metoprolol Metoprolol ortho_Metoprolol ortho_Metoprolol

Caption: Chemical structures of Metoprolol and its positional isomer, ortho-Metoprolol.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for the analysis of Metoprolol and its related substances due to its high resolution, sensitivity, and specificity.[7] A well-developed HPLC method can effectively separate ortho-Metoprolol from the main Metoprolol peak and other potential impurities.

Rationale for Method Component Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is the preferred choice for the separation of Metoprolol and its impurities. The non-polar nature of the C18 stationary phase provides good retention and separation based on the hydrophobicity of the analytes. The subtle difference in polarity between the ortho and para isomers can be exploited on a high-efficiency C18 column to achieve baseline separation.[8]

  • Mobile Phase: A buffered mobile phase is crucial for controlling the ionization of Metoprolol and its impurities, which are basic compounds. A slightly acidic pH (around 3-4) ensures consistent protonation of the amine groups, leading to sharp and symmetrical peaks. A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of the retention and selectivity.[9]

  • Detection: UV detection is the most common and robust method for the quantification of Metoprolol and its chromophoric impurities. The aromatic ring in both molecules allows for sensitive detection at a wavelength of approximately 225 nm or 280 nm.[8][10]

Detailed HPLC Protocol for ortho-Metoprolol Determination

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines before implementation in a quality control environment.[2]

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Reference standards for Metoprolol and ortho-Metoprolol.

  • HPLC grade acetonitrile and methanol.

  • Reagent grade potassium dihydrogen phosphate, ortho-phosphoric acid.

  • Purified water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with ortho-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in the ratio of 85:15 (v/v).

  • Standard Stock Solution (Metoprolol): Accurately weigh about 25 mg of Metoprolol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Stock Solution (ortho-Metoprolol): Accurately weigh about 10 mg of ortho-Metoprolol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability Solution: Prepare a solution containing approximately 0.1 mg/mL of Metoprolol and 0.001 mg/mL of ortho-Metoprolol in diluent.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 100 mg of Metoprolol and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Dilute to volume with diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Chromatographic Procedure and System Suitability
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the System Suitability Solution and verify the following criteria:

    • Resolution: The resolution between the ortho-Metoprolol and Metoprolol peaks should be not less than 2.0.

    • Tailing Factor: The tailing factor for the Metoprolol peak should not be more than 2.0.

    • Relative Standard Deviation (RSD): The RSD for five replicate injections of the Metoprolol peak area should be not more than 2.0%.

  • Inject the Standard and Sample solutions.

Calculation

The percentage of ortho-Metoprolol in the sample is calculated using the following formula:

% ortho-Metoprolol = (Area_ortho_sample / Area_ortho_std) * (Conc_ortho_std / Conc_sample) * 100

Where:

  • Area_ortho_sample is the peak area of ortho-Metoprolol in the sample chromatogram.

  • Area_ortho_std is the peak area of ortho-Metoprolol in the standard chromatogram.

  • Conc_ortho_std is the concentration of ortho-Metoprolol in the standard solution (mg/mL).

  • Conc_sample is the concentration of Metoprolol in the sample solution (mg/mL).

Method Validation: A Self-Validating System

The analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

Validation ParameterAcceptance Criteria
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradation products, and matrix components. This is demonstrated through peak purity analysis using a DAD and by spiking the sample with known impurities.
Linearity The method should be linear over a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit for ortho-Metoprolol). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The accuracy should be assessed by spiking a placebo or sample with known amounts of ortho-Metoprolol at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 90.0% to 110.0%.
Precision Repeatability (Intra-day precision): The RSD of six replicate determinations at 100% of the test concentration should be ≤ 5.0%. Intermediate Precision (Inter-day and inter-analyst): The RSD should be evaluated on different days by different analysts.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold.
Robustness The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) should be evaluated.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[11] Metoprolol drug substance and drug product should be subjected to stress conditions to induce degradation. The method should be able to separate the degradation products from the main peak and from ortho-Metoprolol.

Stress Conditions
  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2 hours.[11]

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 3 hours.[11]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples should be evaluated for peak purity of the Metoprolol peak to ensure that no degradation products are co-eluting.

Workflow and Decision-Making Diagram

cluster_workflow Analytical Workflow for ortho-Metoprolol A Sample Receipt and Preparation B HPLC System Setup and Equilibration A->B C System Suitability Test B->C C->B Fail D Sample Analysis C->D Pass E Data Processing and Calculation D->E F Result Reporting E->F

Sources

A Robust, Stability-Indicating RP-HPLC Method for the Quantification of Metoprolol Succinate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of Metoprolol by High-Performance Liquid Chromatography

Senior Application Scientist Note: This document provides a comprehensive, field-tested protocol for the quantification of Metoprolol Succinate. The methodology is designed not merely as a set of instructions, but as a self-validating system rooted in established scientific principles and regulatory standards. The causality behind each step—from mobile phase selection to the specific parameters of method validation—is explained to empower the researcher with a deep understanding of the analytical process. This approach ensures both technical accuracy and the generation of trustworthy, reproducible data essential for drug development and quality control.

Principle and Scope

Metoprolol is a cardioselective β-1 adrenergic blocker widely used in the treatment of cardiovascular disorders such as hypertension and angina pectoris. Accurate and precise quantification of Metoprolol in bulk drug and pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy.

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The principle of RP-HPLC involves the separation of analytes based on their hydrophobic character. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Metoprolol, being a moderately non-polar molecule, is retained on the column and then eluted by the mobile phase. The concentration is determined by comparing the peak area of the sample to that of a certified reference standard.

The "stability-indicating" nature of this method is a critical feature; it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which is essential for assessing the stability of drug formulations under various environmental conditions.[1] This protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control analysis.[2][3]

Materials and Instrumentation

Reagents and Chemicals
  • Metoprolol Succinate Reference Standard (USP or equivalent)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Deionized Water (Milli-Q or equivalent)

  • Metoprolol Succinate Tablets (for sample analysis)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS) software for data acquisition and processing.

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Vortex Mixer

  • 0.45 µm Nylon or PVDF Syringe Filters

Chromatographic Conditions: The Rationale

The selection of chromatographic parameters is pivotal for achieving optimal separation and sensitivity. The conditions below have been optimized for the robust analysis of Metoprolol.

  • Column Selection (Stationary Phase): A C18 column is the industry standard for this type of analysis due to its hydrophobic nature, which provides excellent retention and resolution for moderately polar compounds like Metoprolol.[4][5] The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.

  • Mobile Phase Composition: A mixture of an organic modifier (Methanol) and an acidic aqueous buffer (0.1% Orthophosphoric Acid in water) is used.[5] The methanol percentage controls the elution strength and retention time. The acidic pH (adjusted with orthophosphoric acid) ensures that Metoprolol, a basic compound, is in its protonated (ionized) form, leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the silica backbone.

  • Detection Wavelength: Metoprolol exhibits significant UV absorbance at approximately 222 nm.[5] This wavelength is chosen to maximize sensitivity while minimizing interference from common excipients.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column, providing efficient separation within a reasonable timeframe.[4][5]

Table 1: Optimized HPLC Parameters

ParameterCondition
Column C18 (e.g., Phenomenex, Inertsil) (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : 0.1% Orthophosphoric Acid in Water (60:40 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 222 nm[5]
Injection Volume 20 µL
Column Temperature Ambient or 30°C
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Solutions

4.1.1 Mobile Phase Preparation (1000 mL)

  • Measure 600 mL of HPLC-grade Methanol into a graduated cylinder and transfer to a 1000 mL solvent bottle.

  • Measure 400 mL of deionized water into a graduated cylinder.

  • Add 1.0 mL of Orthophosphoric Acid to the water and mix thoroughly.

  • Add this aqueous phase to the methanol in the solvent bottle.

  • Degas the solution for 15-20 minutes using a sonicator or an online degasser before use.

4.1.2 Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of Metoprolol Succinate Reference Standard into a 100 mL volumetric flask.[6]

  • Add about 70 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.[6]

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with methanol and mix thoroughly. This is the Standard Stock Solution.

4.1.3 Working Standard Solution (10 µg/mL)

  • Pipette 10 mL of the Standard Stock Solution (100 µg/mL) into a 100 mL volumetric flask.

  • Dilute to the mark with methanol and mix well. This solution is used for calibration and routine analysis.

4.1.4 Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 Metoprolol Succinate tablets to ensure homogeneity.[4][6]

  • Accurately weigh a portion of the powder equivalent to 10 mg of Metoprolol Succinate and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete extraction of the drug.[4][7][6]

  • Allow the solution to cool to room temperature, then dilute to the mark with methanol and mix thoroughly.

  • Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL.

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with methanol to achieve a final nominal concentration of 10 µg/mL.

HPLC Analysis Workflow

The diagram below outlines the logical flow of the analytical procedure, from the initial preparation of solutions to the final quantification of the analyte.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation SystemPrep System Equilibration (Pump Mobile Phase) MobilePhase->SystemPrep Standard Standard Solution Preparation Inject Inject Samples (Standard & Sample) Standard->Inject Sample Sample Solution Preparation Sample->Inject SystemPrep->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection UV Detection (222 nm) Chromatography->Detection Integration Peak Integration (CDS Software) Detection->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Overall experimental workflow for HPLC analysis.

Method Validation Protocol: Ensuring Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][8] The following tests are performed as per ICH Q2(R1) guidelines.[2]

Validation_Logic cluster_specificity Is it Selective? cluster_accuracy_precision Is it Accurate & Precise? cluster_sensitivity_range What is its Range? Method Analytical Method Specificity Specificity (No interference from blank, placebo, or degradants) Method->Specificity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) - Repeatability - Intermediate Method->Precision Linearity Linearity (r² > 0.999) Method->Linearity LOD LOD (S/N ≥ 3) Method->LOD LOQ LOQ (S/N ≥ 10) Method->LOQ Robustness Robustness (Deliberate variations in method parameters) Method->Robustness ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat) Specificity->ForcedDeg Range Range Linearity->Range

Caption: Logical relationship of method validation parameters.

System Suitability

Rationale: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Procedure: Inject the working standard solution (10 µg/mL) five times. Acceptance Criteria:

  • Tailing Factor: Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • % RSD of Peak Areas: Not more than 2.0%.

Specificity (Forced Degradation)

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[9] Procedure: Expose the sample solution to the following stress conditions to induce degradation (typically aiming for 5-20% degradation).[1][10][11]

  • Acid Hydrolysis: Reflux with 0.1 M HCl at 60°C for 4 hours.[10]

  • Base Hydrolysis: Reflux with 0.1 M NaOH at 60°C for 4 hours.[10]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 4 hours.[4][10]

  • Thermal Degradation: Expose solid drug powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.[4] Acceptance Criteria: The Metoprolol peak should be well-resolved from any degradation peaks, and peak purity analysis (if using a PDA detector) should confirm the peak is spectrally pure.

Linearity

Rationale: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range. Procedure: Prepare a series of at least five concentrations of Metoprolol Succinate from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).[5] Inject each concentration in triplicate. Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be not less than 0.999.

Accuracy (Recovery)

Rationale: To determine the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of 9 determinations over 3 concentration levels.[2] Procedure: Perform recovery studies by spiking a placebo mixture with known amounts of Metoprolol Succinate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and analyze. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[5]

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Procedure:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[2]

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The % RSD for the series of measurements should not be more than 2.0%.[5]

LOD & LOQ

Rationale: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Procedure:

  • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[12]

  • LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.[12] These can be determined by injecting progressively more dilute solutions of the standard. Acceptance Criteria: The LOQ value should be verified for precision, with an RSD of not more than 10%.

Summary of Validation Data

The following table summarizes the typical results and acceptance criteria for a fully validated method, demonstrating its suitability for the intended application.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterSpecification / Acceptance CriteriaTypical Result
System Suitability %RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Plates > 2000Passes
Specificity No interference at the retention time of MetoprololComplies
Linearity Range 5 – 15 µg/mL[5]5 – 15 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9999[5]
Accuracy (% Recovery) 98.0% – 102.0%99.40% – 101.5%[5]
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Report Value (Based on S/N ≈ 3)~0.14 µg/mL[5]
LOQ Report Value (Based on S/N ≈ 10)~0.42 µg/mL[5]
Robustness %RSD ≤ 2.0% under varied conditionsComplies

Conclusion

The RP-HPLC method described herein is simple, rapid, specific, accurate, and precise for the quantification of Metoprolol Succinate in pharmaceutical dosage forms.[5][13] The comprehensive validation, including forced degradation studies, confirms its stability-indicating properties, making it highly suitable for routine quality control, stability testing, and drug development applications. The detailed explanation of the rationale behind each step provides researchers with the necessary foundation to implement, troubleshoot, and adapt this method with confidence.

References

  • Sojitra, R., et al. (2016). Rp-Hplc Method for Estimation of Metoprolol Succinate and Olmesartan Medoxomil in Pharmaceutical Formulation with forced Degradation Studies. International Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Horyn, M.M., & Logoyda, L.S. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. International Journal of Medicine and Medical Research. Retrieved from [Link]

  • Olabemiwo, O.M., et al. (2012). Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate and Olmesartan Medoxomil in Bulk and Pharmaceutical Dosage Form. Asian Journal of Chemistry. Retrieved from [Link]

  • Chaudhari, H.S., & Patil, J.K. (2025). A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Kumar, A., et al. (2012). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Der Pharma Chemica. Retrieved from [Link]

  • Kumar, S. (2023). DESIGN AND DEVELOPMENT OF A VALIDATED HPLC METHOD FOR THE QUANTIFICATION OF S (-) METOPROLOL. YMER. Retrieved from [Link]

  • Suneetha, A., & Rao, D. (2011). A validated RP-HPLC method of Metoprolol Succinate and Amlodipine Succinate from bulk drugs. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of metoprolol (200 ng ml -1 ). Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]

  • ResearchGate. (2020). METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Iacob, B-C., et al. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Farmacia. Retrieved from [Link]

  • Shinde, P., et al. (2013). STABILITY-INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METOPROLOL SUCCINATE AND HYDROCHLOROTHIAZIDE IN COMBINATION D. Trade Science Inc. Retrieved from [Link]

  • Erk, N. (2002). DETERMINATION OF METOPROLOL IN PHARMACEUTICAL PREPARATIONS BY ZERO-, FIRST-, SECOND- AND THIRD-ORDER DERIVATIVE SPECTROPHOTOMETRIC METHOD. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2012). Optimization and Establishment of a Validated Stability-Indicating HPLC Method for Study of the Stress Degradation Behavior of Metoprolol Succinate. Retrieved from [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Selective Analysis of Ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust method for the quantification of ortho-metoprolol in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a positional isomer of the widely prescribed beta-blocker metoprolol, the selective analysis of ortho-metoprolol is critical in pharmaceutical development, impurity profiling, and metabolism studies. This guide details the rationale behind the experimental design, from sample preparation to the final LC-MS/MS parameters, providing a scientifically sound protocol for researchers and drug development professionals. The method leverages a biphenyl stationary phase for chromatographic resolution of the positional isomers and selective reaction monitoring (SRM) for sensitive and specific detection.

Introduction: The Analytical Challenge of Positional Isomers

Metoprolol, chemically known as 1-(isopropylamino)-3-[4 -(2-methoxyethyl)phenoxy]propan-2-ol, is a cardioselective β1-adrenergic blocker extensively used in the treatment of cardiovascular diseases.[1] Its synthesis and metabolism can potentially lead to the formation of related substances, including positional isomers. Ortho-metoprolol, or 1-(isopropylamino)-3-[2 -(2-methoxyethyl)phenoxy]propan-2-ol, is one such isomer that presents a significant analytical challenge.

Positional isomers, such as ortho- and para-substituted compounds, possess identical molecular weights and often exhibit very similar physicochemical properties.[2] This makes their differentiation by mass spectrometry alone difficult, as their fragmentation patterns can be nearly identical.[2] Therefore, chromatographic separation is paramount for the unambiguous quantification of each isomer. This application note addresses this challenge by proposing a method that ensures both chromatographic selectivity and mass spectrometric specificity.

Experimental Design and Rationale

Liquid Chromatography: Achieving Isomeric Separation

The cornerstone of this method is the chromatographic separation of ortho-metoprolol from its para-isomer (metoprolol). Standard reversed-phase columns, such as C8 or C18, often lack the specific selectivity to resolve positional isomers. The subtle differences in the spatial arrangement of the methoxyethylphenoxy group in ortho- and para-metoprolol necessitate a stationary phase capable of exploiting these minor structural variations.

Column Selection: A core-shell biphenyl column is recommended for this analysis. The biphenyl phase provides a unique selectivity mechanism involving π-π interactions between the electron-rich biphenyl groups of the stationary phase and the aromatic rings of the analytes.[3] The differing electron density and steric hindrance of the ortho- and para-isomers are expected to result in differential retention, enabling their separation.[3]

Mobile Phase Optimization: A mobile phase consisting of a mixture of methanol and water with a small percentage of formic acid is proposed. Methanol is often preferred over acetonitrile for separations involving π-π interactions as it can enhance these interactions. Formic acid is added to promote the protonation of the secondary amine in metoprolol and its isomer, leading to better peak shapes and enhanced ionization efficiency in the mass spectrometer.

Mass Spectrometry: Selective and Sensitive Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Selective Reaction Monitoring (SRM) is employed for detection. ESI is the preferred ionization technique for moderately polar and basic compounds like metoprolol and its isomers.

SRM Transitions: Since ortho-metoprolol and metoprolol are isomers, they will have the same precursor ion mass-to-charge ratio (m/z). For metoprolol, the protonated molecule [M+H]⁺ is observed at m/z 268.1.[4] The selection of product ions is critical for specificity. The fragmentation of metoprolol typically involves the loss of the isopropylamino group or cleavage of the ether linkage. A common and sensitive transition for metoprolol is m/z 268.1 → 116.1.[5]

For ortho-metoprolol, it is anticipated that the fragmentation pattern will be similar. However, the relative abundance of the product ions may differ due to the "ortho effect," where the proximity of the substituents can influence fragmentation pathways. It is crucial to empirically determine the most intense and specific product ion for ortho-metoprolol using a certified reference standard. For the purpose of this initial method development, we will monitor the same primary transition as metoprolol and a secondary, confirmatory transition.

Internal Standard (IS): The use of a stable isotope-labeled internal standard, such as metoprolol-d7, is highly recommended to compensate for matrix effects and variations in instrument response. The IS should be added to all samples and standards at a fixed concentration early in the sample preparation process.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective technique for extracting metoprolol and its isomers from biological matrices like plasma while removing proteins and other interfering substances.[6]

Protocol:

  • To 200 µL of plasma sample in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., 1 µg/mL metoprolol-d7 in 50% methanol).

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether (MTBE) and dichloromethane, 80:20 v/v).

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography System:

  • Column: Biphenyl, 2.7 µm, 2.1 x 100 mm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 20
    1.0 20
    5.0 80
    6.0 80
    6.1 20

    | 8.0 | 20 |

Mass Spectrometer:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: +4500 V

  • Temperature: 500°C

  • Nebulizer Gas (Gas 1): 50 psi

  • Heater Gas (Gas 2): 50 psi

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen, Medium

SRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
ortho-Metoprolol (Quantifier) 268.1 To be determined 150 To be determined
ortho-Metoprolol (Qualifier) 268.1 To be determined 150 To be determined
Metoprolol (para-isomer) 268.1 116.1 150 25

| Metoprolol-d7 (IS) | 275.2 | 122.2 | 150 | 25 |

Note: The product ions and collision energies for ortho-metoprolol must be optimized by infusing a standard solution of the compound into the mass spectrometer.

Method Validation and Trustworthiness

To ensure the reliability of the data, the method must be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[7][8] The validation should encompass the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is especially critical for isomeric separation.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, bench-top, long-term).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Metoprolol-d7) plasma->add_is basify Basify with 0.1 M NaOH add_is->basify add_solvent Add Extraction Solvent (MTBE/DCM) basify->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc Biphenyl Column Separation (Gradient Elution) inject->lc ms ESI+ Source lc->ms msms Triple Quadrupole MS (SRM Mode) ms->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for ortho-metoprolol analysis.

Caption: Logical relationship of isomeric separation and detection.

Conclusion

The described LC-MS/MS method provides a robust and selective approach for the analysis of ortho-metoprolol in biological matrices. The key to this method is the successful chromatographic separation of the positional isomers using a biphenyl column, followed by sensitive and specific detection using tandem mass spectrometry. While the proposed SRM transitions for ortho-metoprolol are based on the known fragmentation of metoprolol, empirical optimization with a pure standard is a mandatory step for method finalization. This application note serves as a comprehensive guide for researchers to develop and validate a reliable bioanalytical method for ortho-metoprolol, supporting further research in drug development and safety assessment.

References

  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. MDPI. Available at: [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. Available at: [Link]

  • Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications. NIH. Available at: [Link]

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace. Available at: [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. PubMed. Available at: [Link]

  • Product ion mass spectra of: (A) S-(−)-metoprolol (m/z 268.3→116.3,... ResearchGate. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. NIH. Available at: [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). gtfch.org. Available at: [Link]

  • Spectral data analyses and structure elucidation of metoprolol tartrate. PubMed. Available at: [Link]

  • How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? ResearchGate. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. NIH. Available at: [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available at: [Link]

  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. ResearchGate. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. Available at: [Link]

Sources

Topic: A Framework for In Vitro Pharmacological Characterization of ortho-Metoprolol, a Novel Positional Isomer, at the Human β1-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Foreword

Metoprolol is a cornerstone therapeutic agent, a selective antagonist of the β1-adrenergic receptor (β1-AR) whose chemical structure, a para-substituted phenoxy propanolamine, is well-established.[1][2] This application note addresses a novel challenge: the characterization of a hypothetical positional isomer, ortho-Metoprolol. In drug discovery and development, understanding the structure-activity relationship (SAR) is paramount. A simple shift of a functional group on an aromatic ring can profoundly alter a compound's ability to bind to its target and elicit a biological response, potentially converting an antagonist to an agonist, altering its potency by orders of magnitude, or eliminating activity entirely.

Therefore, we do not assume ortho-Metoprolol will behave like its well-documented para-isomer. Instead, we present a comprehensive, hypothesis-driven framework to definitively characterize its pharmacology at the human β1-AR. This guide is built on two pillars of in vitro analysis:

  • Receptor Binding Assays: To determine if ortho-Metoprolol physically interacts with the β1-AR and to quantify its binding affinity (Kᵢ).

  • Cell-Based Functional Assays: To determine the consequence of that binding—whether it blocks the receptor (antagonism), activates it (agonism), or has no functional effect.

This document provides not just the step-by-step protocols but also the underlying scientific rationale, enabling researchers to adapt this framework for the characterization of other novel chemical entities targeting G-protein coupled receptors (GPCRs).

Scientific Background: The β1-Adrenergic Receptor Signaling Cascade

The β1-AR is a member of the GPCR superfamily, which are integral membrane proteins involved in a vast array of physiological processes.[3] The β1-AR is predominantly expressed in cardiac tissue and plays a crucial role in regulating heart rate and contractility.[4] Its signaling pathway is a classic example of Gs protein coupling.

Mechanism of Action:

  • Agonist Binding: Endogenous catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine) bind to the extracellular domain of the β1-AR.[5]

  • Conformational Change: This binding induces a conformational change in the receptor, which promotes the binding of a heterotrimeric Gs protein on the intracellular side.

  • G Protein Activation: The Gs protein releases its bound GDP, binds GTP, and dissociates into its Gαs and Gβγ subunits.

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[6]

  • Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular targets, leading to increased heart rate and cardiac contractility.[7]

Metoprolol, the para-isomer, acts as a competitive antagonist, binding to the receptor and preventing this signaling cascade from being initiated by endogenous agonists.[7][8] Our goal is to determine where, if at all, ortho-Metoprolol fits into this pathway.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β1-Adrenergic Receptor Gs_inactive Inactive Gs Protein (GDP-bound) Receptor->Gs_inactive Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Binds Gs_active Active Gαs (GTP-bound) Gs_inactive->Gs_active GDP/GTP Exchange Gs_active->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological Response PKA->CellularResponse Phosphorylates Targets Antagonist Antagonist (e.g., Metoprolol) Antagonist->Receptor Blocks

Caption: The β1-Adrenergic Receptor Gs Signaling Pathway.

Assay 1: Competitive Radioligand Binding

Core Objective: To determine if ortho-Metoprolol binds to the human β1-AR and to quantify its binding affinity (Kᵢ).

Rationale: A binding assay is the foundational experiment. It directly measures the interaction between a compound and its target protein, independent of any downstream functional effects. We employ a competitive format where the test compound (ortho-Metoprolol) competes against a radiolabeled ligand with known high affinity for the receptor. The ability of ortho-Metoprolol to displace the radioligand provides a measure of its own binding affinity.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Membranes (CHO-K1 cells expressing hβ1-AR) Incubate Incubate: Membranes + Radioligand + Competitor Membranes->Incubate Compounds Prepare Serial Dilutions (ortho-Metoprolol, Controls) Compounds->Incubate Radioligand Prepare Radioligand ([125I]-ICYP) Radioligand->Incubate Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (Quantify bound radioactivity) Filter->Count Plot Plot: % Inhibition vs. [Competitor] Count->Plot IC50 Calculate IC50 (Non-linear regression) Plot->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for the β1-AR Competitive Binding Assay.

Protocol 2.1: β1-AR Radioligand Binding Assay

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human β1-adrenergic receptor (e.g., Revvity, ValiScreen ES-033-C).[9]

  • Radioligand: [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP), specific activity ~2200 Ci/mmol.[10]

  • Test Compound: ortho-Metoprolol, dissolved in an appropriate vehicle (e.g., DMSO), then serially diluted.

  • Control Compounds: (S)-Metoprolol (reference antagonist), Isoproterenol (reference agonist).

  • Non-Specific Binding (NSB) Control: Propranolol at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 25°C.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

  • Scintillation Cocktail & Counter: Compatible with filter plate counting.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Dilute to the desired concentration (e.g., 5-10 µg protein per well) in ice-cold Assay Buffer. Homogenize gently and keep on ice.

  • Compound Plating: In a 96-well assay plate, add reagents in the following order:

    • 25 µL of Assay Buffer for Total Binding (TB) wells.

    • 25 µL of 10 µM Propranolol for Non-Specific Binding (NSB) wells.

    • 25 µL of serially diluted ortho-Metoprolol or control compounds for competition wells (typically 11-point dilutions, e.g., from 100 µM to 10 pM final concentration).

  • Radioligand Addition: Add 25 µL of [¹²⁵I]-ICYP diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kᴅ value for the β1-AR (typically 20-50 pM).[11]

  • Initiate Reaction: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filter plate. Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB))

  • Determine IC₅₀: Plot % Inhibition versus the log concentration of the competitor (ortho-Metoprolol or controls). Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[12][13] This equation corrects for the concentration of the radioligand used in the assay. Ki = IC₅₀ / (1 + ([L] / Kᴅ))

    • Where [L] is the concentration of the radioligand ([¹²⁵I]-ICYP) and Kᴅ is its dissociation constant.

Assay 2: Whole-Cell cAMP Functional Assay

Core Objective: To determine if ortho-Metoprolol acts as an antagonist, agonist, or partial agonist at the β1-AR and to quantify its functional potency.

Rationale: While a binding assay confirms interaction, it does not reveal the functional consequence. A cell-based assay measuring the downstream second messenger, cAMP, is essential to establish the compound's mode of action.[14] We will test the compound in two modes:

  • Agonist Mode: To see if ortho-Metoprolol can activate the receptor and stimulate cAMP production on its own.

  • Antagonist Mode: To see if ortho-Metoprolol can block the cAMP production stimulated by a known agonist.[15]

We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust, high-throughput method based on competitive immunoassay principles.[16]

Workflow Diagram:

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis Cells Harvest & Resuspend Cells (CHO-K1 expressing hβ1-AR) Mode Mode Cells->Mode Compounds Prepare Serial Dilutions (ortho-Metoprolol, Controls) Compounds->Mode Agonist Prepare Agonist (Isoproterenol at EC80) AntagonistMode Antagonist Mode Agonist->AntagonistMode AgonistMode Agonist Mode Mode->AgonistMode Add Buffer Mode->AntagonistMode Add Agonist Lysis Add HTRF Lysis & Detection Reagents (cAMP-d2 & Anti-cAMP-Cryptate) AgonistMode->Lysis AntagonistMode->Lysis IncubateRead Incubate (60 min) Read HTRF Signal Lysis->IncubateRead Plot Plot Dose-Response Curves (% Activity vs. [Compound]) IncubateRead->Plot Potency Calculate EC50 / IC50 Plot->Potency

Caption: Workflow for the β1-AR cAMP Functional Assay.

Protocol 3.1: HTRF cAMP Functional Assay

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human β1-adrenergic receptor, cultured to ~80-90% confluency.[9][17]

  • Assay Kit: HTRF cAMP detection kit (e.g., Cisbio/Revvity cAMP Dynamic 2).

  • Test Compound: ortho-Metoprolol, serially diluted.

  • Control Compounds: Isoproterenol (full agonist), (S)-Metoprolol (antagonist).

  • Reagents: Cell culture medium, PBS, cell dissociation buffer, stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Plate Reader: HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest cells using a non-enzymatic dissociation buffer. Wash with PBS and resuspend in stimulation buffer to a density of ~2,500-5,000 cells per 5 µL.

  • Compound Plating (performed in a 384-well low-volume plate):

    • Dispense 5 µL of cell suspension into all wells.

    • Add 5 µL of serially diluted ortho-Metoprolol or control compounds.

  • Agonist/Antagonist Incubation:

    • For Antagonist Mode: Add 5 µL of Isoproterenol at a concentration that gives 80% of its maximal response (EC₈₀, predetermined).

    • For Agonist Mode: Add 5 µL of stimulation buffer.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Detection:

    • Remove the plate seal.

    • Add 5 µL of the HTRF cAMP-d2 reagent (acceptor).

    • Add 5 µL of the HTRF anti-cAMP-Cryptate reagent (donor).

  • Final Incubation & Reading: Seal the plate, incubate for 60 minutes at room temperature in the dark, and then read on an HTRF-compatible reader.

Data Analysis:

  • Calculate HTRF Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Normalize Data:

    • Agonist Mode: Normalize the data to the response of the vehicle control (0% activity) and a maximal concentration of Isoproterenol (100% activity).

    • Antagonist Mode: Normalize the data to the response of the EC₈₀ Isoproterenol control (100% activity) and the vehicle control (0% activity).

  • Determine Potency: Plot the normalized response versus the log concentration of the compound.

    • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Fit the data to determine the IC₅₀ (potency).

  • Confirm Mechanism (Optional but Recommended): For compounds showing antagonist activity, perform a Schild analysis . This involves generating full agonist (Isoproterenol) dose-response curves in the presence of several fixed concentrations of the antagonist (ortho-Metoprolol). A Schild plot can confirm competitive antagonism and provide an independent measure of affinity (pA₂).[6][18]

Data Interpretation and Presentation

The power of this dual-assay approach lies in synthesizing the binding and functional data to build a complete pharmacological profile. The results should be summarized clearly for comparison.

Table 1: Hypothetical Pharmacological Profile of Metoprolol Isomers at the β1-AR | Compound | Binding Affinity | Functional Activity (Agonist Mode) | Functional Activity (Antagonist Mode) | | :--- | :---: | :---: | :---: | | | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | IC₅₀ (nM) | | (S)-Metoprolol | 15 | >10,000 | <5 | 25 | | ortho-Metoprolol (Example 1) | 50 | >10,000 | <5 | 80 | | ortho-Metoprolol (Example 2) | 1,200 | >10,000 | <5 | >10,000 | | ortho-Metoprolol (Example 3) | 75 | 250 | 45 | 500 | | Isoproterenol | 100 | 10 | 100 | N/A |

Interpretation Scenarios:

By systematically applying these validated in vitro assays, researchers can move from a novel chemical structure to a comprehensive pharmacological profile, providing critical data for go/no-go decisions in the drug discovery pipeline.

References

  • Metoprolol | C15H25NO3 | CID 4171 . PubChem, National Center for Biotechnology Information. [Link]

  • Metoprolol: Package Insert / Prescribing Information / MOA . Drugs.com. [Link]

  • Horyn, M.M., & Logoyda, L.S. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions . International Journal of Medicine and Medical Research, 5(2), 88-96. [Link]

  • Metoprolol . Wikipedia. [Link]

  • Radioligand Binding Assay Protocol . Gifford Bioscience. [Link]

  • Machackova, J., et al. (2019). Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation . Toxicology, 420, 46-52. [Link]

  • Metoprolol . StatPearls, National Center for Biotechnology Information. [Link]

  • Engel, G., et al. (1986). Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis . Naunyn-Schmiedeberg's Archives of Pharmacology, 332(1), 1-11. [Link]

  • Yung-Chi, C., & Prusoff, W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction . Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Jonsson, O., et al. (1990). Expression and function of beta-adrenergic receptors in human hematopoietic cell lines . Scandinavian Journal of Clinical and Laboratory Investigation, 50(5), 535-542. [Link]

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism . Curated by Kenakin. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) . Assay Guidance Manual, National Center for Biotechnology Information. [Link]

  • Schild equation . Wikipedia. [Link]

  • Competitive and non-competitive antagonists . Deranged Physiology. [Link]

  • How to run a cAMP HTRF assay . YouTube, PerkinElmer. [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide . Assay Genie. [Link]

  • G. Proteau, et al. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology . SLAS Discovery, 19(5), 660-671. [Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers) . CVPharmacology. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation . YouTube, Chem Help ASAP. [Link]

  • Osuna, C., et al. (1996). Binding of [125I]iodocyanopindolol by Rat Harderian Gland Crude Membranes: Kinetic Characteristics and Day-Night Variations . Journal of Pineal Research, 21(3), 173-178. [Link]

  • Adrenaline . Wikipedia. [Link]

  • Cer, R.Z., et al. (2013). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot . Journal of Chemical Education, 90(11), 1433-1436. [Link]

  • Iodocyanopindolol . Wikipedia. [Link]

  • Principles of the HTRF cAMP Assay . Assay Guidance Manual, National Center for Biotechnology Information. [Link]

Sources

Application Note: Structural Elucidation of ortho-Metoprolol Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomer Characterization in Pharmaceutical Quality

Metoprolol, a selective β1 receptor blocker, is a widely prescribed medication for cardiovascular conditions.[1] It is chemically defined as 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.[2] The substitution pattern on the phenoxy ring is paramount to its pharmacological activity and safety profile. During the synthesis of metoprolol, the formation of positional isomers, such as the ortho and meta variants, is a significant concern. The presence of these impurities, even in trace amounts, can potentially alter the drug's efficacy and introduce unforeseen toxicological risks. Regulatory bodies, therefore, mandate rigorous characterization and control of such related substances.[3]

This application note provides a comprehensive guide to the characterization of ortho-metoprolol, a critical process-related impurity. We will explore the synergistic use of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) to unambiguously identify and differentiate ortho-metoprolol from the active pharmaceutical ingredient (API), the para-isomer. The methodologies detailed herein are designed to be robust and transferable, providing researchers, quality control analysts, and drug development professionals with the necessary tools for confident structural elucidation.

¹H and ¹³C NMR Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information at the atomic level, making it the gold standard for isomer differentiation. The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency, resulting in a unique spectral fingerprint. For ortho- and para-metoprolol, the key differentiating feature lies in the substitution pattern of the aromatic ring, which significantly impacts the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Spectral Characteristics of ortho-Metoprolol vs. para-Metoprolol

The primary distinction in the ¹H NMR spectra of ortho- and para-metoprolol is anticipated in the aromatic region.

  • para-Metoprolol: The symmetrical substitution pattern of the para-isomer results in a characteristic AA'BB' system, which often appears as two sets of doublets. This clean splitting pattern is a hallmark of 1,4-disubstituted benzene rings.

  • ortho-Metoprolol: The ortho-isomer will exhibit a more complex ABCD spin system in the aromatic region. The four aromatic protons will be chemically non-equivalent and will show more intricate splitting patterns due to differing ortho, meta, and para coupling constants. This complexity allows for its definitive identification.

The aliphatic protons of the propanolamine and methoxyethyl side chains are expected to show more subtle differences in their chemical shifts due to the altered electronic and steric environment imposed by the ortho substitution.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides complementary information for unambiguous identification.

  • para-Metoprolol: Due to its symmetry, the ¹³C NMR spectrum of the para-isomer will display fewer signals in the aromatic region than the number of aromatic carbons. Specifically, C1'/C4' and C2'/C6' and C3'/C5' pairings will result in distinct signals.

  • ortho-Metoprolol: In contrast, the lack of symmetry in the ortho-isomer will result in six distinct signals for the six aromatic carbons, providing a clear and definitive method of differentiation. The chemical shifts of the aliphatic carbons will also be slightly perturbed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for ortho-Metoprolol and para-Metoprolol

Assignment para-Metoprolol (Predicted & Reported) ortho-Metoprolol (Predicted) Rationale for Predicted Differences
Aromatic Protons ~6.8-7.2 ppm (AA'BB' system)~6.8-7.3 ppm (Complex ABCD system)Asymmetrical substitution in the ortho-isomer leads to four non-equivalent aromatic protons and more complex splitting patterns.
Aromatic Carbons 4 signals6 signalsLack of symmetry in the ortho-isomer results in six unique aromatic carbon environments.
-OCH₂- (aliphatic) ~4.0 ppm~4.1 ppmThe steric and electronic influence of the adjacent substituent in the ortho-isomer may cause a slight downfield shift.
-CH(OH)- ~4.1 ppm~4.2 ppmSimilar to the -OCH₂- group, the proximity of the aromatic substituent could lead to a minor downfield shift.
-CH₂-N- ~2.8 ppm~2.9 ppmThe nitrogen's chemical environment is also subtly affected by the overall molecular geometry change.
Isopropyl CH ~2.8 ppm~2.8 ppmMinimal change expected as it is distant from the aromatic ring.
Isopropyl CH₃ ~1.1 ppm~1.1 ppmMinimal change expected.
-CH₂- (methoxyethyl) ~2.9 ppm~3.0 ppmPotential for a slight downfield shift due to proximity to the aromatic ring in certain conformations.
-OCH₃ ~3.4 ppm~3.4 ppmMinimal change expected.

Note: Predicted chemical shifts are based on established principles of NMR spectroscopy and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (ortho-metoprolol reference standard or test sample).

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be consistent for all comparative analyses.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: ~3-4 seconds

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Typical acquisition parameters:

      • Pulse sequence: zgpg30 (proton-decoupled)

      • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

      • Spectral width: 0 to 200 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

    • Compare the spectra of the unknown sample with that of a certified metoprolol reference standard to identify the presence of the ortho-isomer.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectral Characteristics of ortho-Metoprolol

Both ortho- and para-metoprolol have the same molecular formula (C₁₅H₂₅NO₃) and therefore the same nominal molecular weight of 267.37 g/mol .[4] In positive ion electrospray ionization (ESI), both isomers are expected to show a prominent protonated molecule at [M+H]⁺ = 268.3.

The key to differentiating the isomers via mass spectrometry lies in the relative abundances of their fragment ions produced during tandem mass spectrometry (MS/MS). The position of the substituent on the aromatic ring can influence the stability of certain fragment ions, leading to different fragmentation pathways. This phenomenon is known as the "ortho effect" in mass spectrometry.[5]

Key Fragmentation Pathways for Metoprolol:

The fragmentation of the propanolamine side chain is a characteristic feature of beta-blockers.[6] Common fragment ions for metoprolol include:

  • Loss of the isopropylamine group: This results in a significant fragment.

  • Cleavage of the ether linkage: This can lead to fragments corresponding to the substituted phenoxy group and the propanolamine side chain.

  • Loss of water from the protonated molecule.

For ortho-metoprolol, it is plausible that interactions between the ether oxygen and the adjacent methoxyethyl side chain could lead to unique fragmentation pathways or altered relative abundances of common fragments compared to the para-isomer.

Table 2: Predicted Key Mass Fragments for ortho-Metoprolol and para-Metoprolol

m/z Proposed Fragment para-Metoprolol (Observed) ortho-Metoprolol (Predicted) Rationale for Predicted Differences
268.3[M+H]⁺High AbundanceHigh AbundanceProtonated molecule; no difference expected.
116.1[C₆H₁₄NO]⁺High AbundanceHigh AbundanceIsopropylamino-propanol fragment; likely a major fragment for both isomers.
152.1[C₉H₁₂O₂]⁺Moderate AbundanceVariable Abundance4-(2-methoxyethyl)phenol fragment; its stability and formation may be altered in the ortho-isomer.
72.1[C₄H₁₀N]⁺Moderate AbundanceModerate AbundanceIsopropylamine fragment; likely to be present in both.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • LC-MS/MS Acquisition:

    • Utilize a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

    • Chromatography: A C18 reversed-phase column is typically used to separate metoprolol and its isomers. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

    • Mass Spectrometry (Positive ESI mode):

      • Full Scan (MS1): Acquire a full scan spectrum to confirm the presence of the [M+H]⁺ ion at m/z 268.3.

      • Product Ion Scan (MS2): Select the precursor ion at m/z 268.3 and fragment it using collision-induced dissociation (CID). Acquire the resulting product ion spectrum.

      • Multiple Reaction Monitoring (MRM) (for quantification): For targeted analysis, monitor specific precursor-to-product ion transitions for both isomers.

  • Data Analysis:

    • Compare the full scan and product ion spectra of the unknown sample with those of metoprolol and, if available, an ortho-metoprolol reference standard.

    • Look for differences in the relative abundances of the fragment ions to differentiate between the isomers.

Workflow Diagrams

NMR Characterization Workflow

Caption: Workflow for MS-based identification of ortho-Metoprolol.

Conclusion

The unambiguous identification of positional isomers like ortho-metoprolol is a non-negotiable aspect of pharmaceutical quality control. While their chromatographic separation is a necessary first step, it is the combination of ¹H/¹³C NMR and mass spectrometry that provides the definitive structural confirmation. NMR spectroscopy offers unparalleled detail on the atomic connectivity and chemical environment, with the aromatic region of the spectrum serving as a clear diagnostic window for differentiating ortho and para isomers. Mass spectrometry, particularly tandem MS, complements this by confirming the molecular weight and providing insights into the fragmentation pathways, which can be subtly influenced by the substituent position.

By implementing the protocols and understanding the predictive spectral analyses outlined in this note, analytical scientists can confidently identify and characterize ortho-metoprolol, ensuring the purity, safety, and efficacy of metoprolol-containing drug products.

References

  • Angier, M. K., et al. (2005). Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol. Journal of Analytical Toxicology, 29(4), 233-240. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Metoprolol. PubChem. Retrieved from: [Link]

  • Gaikwad, R. U., et al. (2023). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology, 16(11), 5323-5328. Available at: [Link]

  • Wikipedia contributors. (2024, January 15). Metoprolol. Wikipedia. Retrieved from: [Link]

  • Slegers, C., et al. (2006). LC–MS analysis in the e-beam and gamma radiolysis of metoprolol tartrate in aqueous solution: Structure elucidation and formation mechanism of radiolytic products. Radiation Physics and Chemistry, 75(9), 977-989. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Poplawska, M., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(11), 743-748. Available at: [Link]

  • Zisapel, N. (2001). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 36(1), 59-71. Available at: [Link]

  • PharmaCompass. (n.d.). (+/-)-Metoprolol. Retrieved from: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of ortho-Metoprolol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metoprolol, a widely prescribed β₁-selective adrenergic receptor antagonist, is synthesized as a racemic mixture and is primarily valued for its therapeutic effects in cardiovascular diseases. During its synthesis, positional isomers, such as ortho-Metoprolol, can arise as process-related impurities.[1][2] The presence of these isomers, even in trace amounts, can impact the safety and efficacy profile of the final active pharmaceutical ingredient (API). Consequently, their effective removal is a critical aspect of downstream processing in pharmaceutical manufacturing. This application note provides a comprehensive, field-proven protocol for the purification of ortho-Metoprolol from a crude synthetic mixture using normal-phase flash column chromatography. We will delve into the scientific rationale behind the selection of the stationary and mobile phases, a detailed step-by-step purification protocol, and robust analytical methods for fraction analysis and purity verification.

Principles of Separation: Leveraging Polarity Differences

The successful chromatographic separation of ortho-Metoprolol from the therapeutically active para-Metoprolol and other impurities hinges on the subtle differences in their molecular polarity. Both isomers share the same molecular formula but differ in the substitution pattern on the benzene ring. This structural variance leads to a disparity in their interaction with a polar stationary phase, a cornerstone of normal-phase chromatography.[3][4]

In normal-phase chromatography, a polar stationary phase, such as silica gel, is employed in conjunction with a non-polar mobile phase.[3] Molecules with greater polarity will have a stronger affinity for the stationary phase, causing them to move more slowly through the column. Conversely, less polar compounds will spend more time in the mobile phase and elute faster.[5] ortho-Metoprolol, due to the proximity of its ether and methoxyethyl side chains, exhibits a slightly different polarity profile compared to the para isomer, enabling their separation.

The secondary amine in the Metoprolol structure can lead to peak tailing on silica gel columns due to strong interactions with surface silanol groups.[6] To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often incorporated into the mobile phase. This modifier competitively binds to the active sites on the silica, resulting in improved peak shape and resolution.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of a multi-gram scale crude mixture containing ortho-Metoprolol.

Materials and Reagents
Item Specification
Stationary PhaseSilica Gel, 60 Å, 40-63 µm particle size
Mobile Phase An-Hexane, HPLC Grade
Mobile Phase BEthyl Acetate, HPLC Grade
Mobile Phase CMethanol, HPLC Grade
Mobile Phase ModifierTriethylamine (TEA), ≥99.5%
Crude SampleSynthetic mixture containing ortho-Metoprolol
Analytical StandardsReference standards for ortho- and para-Metoprolol
TLC PlatesSilica gel 60 F₂₅₄
Column Preparation and Equilibration
  • Slurry Preparation: In a fume hood, carefully prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate with 0.1% TEA). The consistency should be that of a moderately thick, pourable liquid.

  • Column Packing: Gently pour the slurry into the chromatography column. Open the column outlet and allow the solvent to drain, continuously tapping the column to ensure even packing and remove any air bubbles. Add more slurry as needed until the desired bed height is achieved.

  • Equilibration: Once packed, flush the column with at least three column volumes of the initial mobile phase to ensure a stable and equilibrated stationary phase.

Sample Preparation and Loading
  • Dissolution: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Dry Loading (Recommended): For optimal resolution, adsorb the dissolved sample onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Application: Carefully apply the dried sample to the top of the column bed.

Elution and Fraction Collection
  • Initiate Elution: Begin the elution with the starting mobile phase composition.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate and subsequently methanol. A suggested gradient is outlined in the table below. The flow rate should be adjusted based on the column dimensions.

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process. Label each fraction sequentially.

Recommended Gradient Profile
Time (min) % n-Hexane % Ethyl Acetate % Methanol % TEA
0-1095500.1
10-40703000.1
40-605040100.1
60-703060100.1

This is a representative gradient and may require optimization based on the specific impurity profile of the crude mixture.

G cluster_prep Preparation cluster_sep Separation & Collection cluster_analysis Analysis Slurry_Prep Slurry Preparation (Silica + Initial Mobile Phase) Column_Packing Column Packing Slurry_Prep->Column_Packing Equilibration Column Equilibration (3 Column Volumes) Column_Packing->Equilibration Sample_Prep Sample Preparation (Dry Loading Recommended) Equilibration->Sample_Prep Sample_Loading Sample Loading Sample_Prep->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Purity_Check Final Purity Check (HPLC) Solvent_Removal->Purity_Check

Figure 1: Workflow for the purification of ortho-Metoprolol.

Fraction Analysis and Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the rapid analysis of collected fractions.[8][9]

  • Spotting: On a TLC plate, spot the crude mixture, the collected fractions, and the reference standards for ortho- and para-Metoprolol.

  • Development: Develop the plate in a chamber saturated with a suitable mobile phase (e.g., Chloroform:Methanol:Ammonia 4:6:0.2 v/v/v).[9]

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: Compare the Rƒ values of the spots in the fractions to the reference standards to identify the fractions containing the desired ortho-Metoprolol.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of the purity of the pooled fractions.[10][11][12]

  • Column: A C18 reversed-phase column is commonly used for the analysis of Metoprolol and its impurities.[10]

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer and acetonitrile.[10]

  • Detection: UV detection at approximately 230 nm is suitable for Metoprolol.[10]

  • Purity Calculation: The purity of the isolated ortho-Metoprolol can be determined by calculating the peak area percentage.

G Start Analyze Fraction by TLC Decision Fraction Pure? Start->Decision Yes Pool with other pure fractions Decision->Yes Yes No Discard or re-process Decision->No No Final_Check Final Purity Check by HPLC Yes->Final_Check

Figure 2: Decision-making process for fraction pooling.

Troubleshooting

Problem Potential Cause Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase system using TLC prior to column chromatography.
Column overloading.Reduce the amount of sample loaded onto the column.
Peak Tailing Strong interaction of the amine group with silica.Add a basic modifier (e.g., 0.1-1% TEA) to the mobile phase.
Cracked Column Bed Column ran dry.Ensure the solvent level is always above the stationary phase.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the purification of ortho-Metoprolol from a crude synthetic mixture using normal-phase flash column chromatography. The strategic selection of the stationary and mobile phases, coupled with careful fraction analysis, enables the isolation of the target isomer with high purity. This methodology is scalable and can be adapted for industrial-scale purification processes, ensuring the quality and safety of the final Metoprolol API.

References

  • SciSpace. (n.d.). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. Retrieved from [Link]

  • ResearchGate. (2020, March 2). (PDF) METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. Retrieved from [Link]

  • Agilent. (2014, May 6). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of metoprolol in pure and pharmaceutical dosage forms by spectrofluorometry and high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of thin layer chromatography-densitometry method for analysis of metoprolol in plasma and urine. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • PubMed. (2000, June). Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102281A - Synthesis method of metoprolol succinate.
  • Google Patents. (n.d.). CN102295569B - Method for preparing (S) -metoprolol succinate.
  • Indo American Journal of Pharmaceutical Research. (2025, March 11). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF METOPROLOL SUCCINATE USING UV-VISIBLE SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chiral Separation of the Enantiomers of Metoprolol and its Metabolites by High Performance Liquid Chromatography | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Scholars Research Library. (n.d.). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of metoprolol succinate isomer impurities. Retrieved from [Link]

Sources

An Application Guide to the Chiral Separation of Metoprolol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction: The Significance of Chirality in Metoprolol

Metoprolol, a selective β₁ receptor antagonist, is a widely prescribed medication for managing hypertension, angina pectoris, and other cardiovascular conditions.[1][2] It possesses a single stereocenter, resulting in two enantiomers: (S)-metoprolol and (R)-metoprolol. The pharmacological activity of metoprolol is highly stereospecific. The (S)-enantiomer is primarily responsible for the β₁-adrenergic blocking activity, exhibiting an affinity for these receptors that is 50 to 500 times greater than its (R)-counterpart.[3][4] Conversely, the (R)-isomer contributes little to the therapeutic effect and may be associated with potential side effects.[4]

This pronounced difference in pharmacological action underscores the critical need for robust and reliable analytical methods to separate and quantify the individual enantiomers. Such methods are essential for pharmacokinetic studies, quality control of enantiopure formulations, and understanding the stereoselective metabolism of the drug. This guide provides a detailed overview and actionable protocols for the chiral separation of metoprolol using modern chromatographic and electrophoretic techniques.

Foundational Principles of Chiral Recognition

The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector. This interaction creates a small difference in energy between the two enantiomer-selector complexes, leading to differential retention or mobility in the separation system. The most prevalent techniques leverage Chiral Stationary Phases (CSPs) in chromatography or chiral selectors as mobile phase additives.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating β-blockers like metoprolol.[5][6] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively allow the CSP to differentiate between the three-dimensional structures of the (S)- and (R)-enantiomers.[5]

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for the chiral separation of metoprolol due to its versatility and high resolution.[7] Success hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase.

Method 1: Polysaccharide-Based CSP in Normal Phase Mode

This protocol details a common approach using a polysaccharide-based column, which provides excellent selectivity for β-blockers.

Expert Insight: The use of an amine additive like diethylamine (DEA) or triethylamine (TEA) is crucial when analyzing basic compounds like metoprolol. It acts as a competing base, binding to residual acidic silanol groups on the silica support. This minimizes non-specific interactions that cause peak tailing, resulting in sharper, more symmetrical peaks and improved resolution.

Application Note & Protocol: HPLC-NP

  • Objective: To achieve baseline separation of (S)- and (R)-metoprolol using a cellulose-based CSP.

  • Instrumentation:

    • HPLC System with Isocratic Pump

    • UV Detector

    • Autosampler

  • Protocol Steps:

    • Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm. A guard column with the same packing is highly recommended to prolong column life.[8]

    • Mobile Phase Preparation: Prepare a mixture of n-Hexane, 2-Propanol, and Diethylamine (DEA) in the ratio 80:20:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: 274 nm[3]

      • Injection Volume: 10 µL

    • Sample Preparation: Dissolve racemic metoprolol tartrate standard in the mobile phase to a concentration of 0.5 mg/mL.

    • System Suitability: Before analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the resolution (Rs) between the enantiomer peaks is greater than 1.5 and the relative standard deviation (%RSD) for peak areas is less than 2.0%.

    • Analysis: Inject the sample and record the chromatogram. The elution order may vary, but typically (R)-metoprolol elutes before (S)-metoprolol on this phase.[3]

Method 2: Macrocyclic Glycopeptide CSP in Polar Organic Mode

Macrocyclic glycopeptide phases, like vancomycin (Chirobiotic V), offer a different mechanism of interaction and can be highly effective.[9]

Expert Insight: This method operates in the polar organic mode, which uses polar solvents like methanol. The addition of a small amount of acid and base (in this case, acetic acid and TEA) creates a buffered environment that controls the ionization state of both the analyte and the stationary phase, enhancing the specific chiral interactions required for separation.[9]

Application Note & Protocol: HPLC-PO

  • Objective: To separate metoprolol enantiomers using a vancomycin-based CSP.

  • Instrumentation: Standard HPLC system with UV detection.

  • Protocol Steps:

    • Column: Chirobiotic V, 250 x 4.6 mm, 5 µm.

    • Mobile Phase Preparation: Prepare a mixture of Methanol, Acetic Acid, and Triethylamine (TEA) in the ratio 100:0.20:0.15 (v/v/v).[9] Filter and degas.

    • Chromatographic Conditions:

      • Flow Rate: 0.5 mL/min[9]

      • Column Temperature: 45 °C[9]

      • Detection Wavelength: 274 nm

      • Injection Volume: 10 µL

    • Sample Preparation: Dissolve racemic metoprolol standard in the mobile phase to a concentration of 0.5 mg/mL.

    • System Suitability & Analysis: Follow the procedures outlined in the HPLC-NP method.

Supercritical Fluid Chromatography (SFC) Methods

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[10] It uses supercritical CO₂ as the main mobile phase component, significantly reducing organic solvent consumption and often leading to faster analyses and higher efficiency.[11][12]

Expert Insight: In SFC, small amounts of alcohol (e.g., methanol) are used as co-solvents to modify the polarity of the supercritical fluid and improve analyte solubility. Basic additives are still required for basic analytes like metoprolol to ensure good peak shape, similar to HPLC. The combination of CO₂, a co-solvent, and an additive provides a highly tunable mobile phase for rapid method optimization.

Application Note & Protocol: SFC

  • Objective: To achieve rapid and efficient separation of metoprolol enantiomers.

  • Instrumentation:

    • SFC System with CO₂ pump and co-solvent pump

    • Back Pressure Regulator (BPR)

    • UV or Mass Spectrometry (MS) Detector

  • Protocol Steps:

    • Column: CHIRALPAK® IB-3 (Immobilized cellulose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 3 µm. Immobilized phases are recommended for their broader solvent compatibility.[13][14]

    • Mobile Phase: Supercritical CO₂ (Mobile Phase A) and Methanol with 0.5% (v/v) of a 2:1 molar ratio of trifluoroacetic acid and ammonia (Mobile Phase B).[15]

    • Chromatographic Conditions:

      • Mobile Phase Composition: 82% A, 18% B (Isocratic)[15]

      • Flow Rate: 3.0 mL/min

      • Back Pressure: 120 bar

      • Column Temperature: 35 °C

      • Detection: UV at 274 nm or MS/MS for higher sensitivity.[15]

      • Injection Volume: 5 µL

    • Sample Preparation: Dissolve racemic metoprolol in methanol to a concentration of 0.2 mg/mL.

    • System Suitability & Analysis: Follow standard procedures, ensuring a stable back pressure. A baseline resolution (Rs > 1.5) can typically be achieved in under 8 minutes with this method.[15]

Capillary Electrophoresis (CE) Methods

Capillary Electrophoresis offers an orthogonal approach to chromatography, separating ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Expert Insight: Cyclodextrins are the most common chiral selectors in CE.[16] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can enter the cavity and interact differently with the chiral glucose units, leading to the formation of inclusion complexes with slightly different stabilities and effective mobilities, thus enabling separation.[3]

Application Note & Protocol: CE

  • Objective: To resolve metoprolol enantiomers using a cyclodextrin-modified background electrolyte.

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Protocol Steps:

    • Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.

    • Background Electrolyte (BGE) Preparation: Prepare a 100 mM acetate buffer and adjust the pH to 4.0. Add Carboxymethyl-β-cyclodextrin (CM-β-CD) to a final concentration of 10 mM and 2-propanol to 5% (v/v).[16]

    • Electrophoretic Conditions:

      • Voltage: 20 kV

      • Capillary Temperature: 25 °C

      • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

      • Detection: UV at 214 nm or 274 nm[17]

    • Capillary Conditioning: Before the first run, flush the capillary with 1 M NaOH, then deionized water, and finally with the BGE. Flush with BGE between runs.

    • Sample Preparation: Dissolve racemic metoprolol in deionized water to a concentration of 0.1 mg/mL.

    • Analysis: Inject the sample and apply the voltage. The enantiomers will migrate at different velocities toward the detector.

Method Comparison and Data Summary

ParameterHPLC (Normal Phase)SFCCapillary Electrophoresis (CE)
Principle Differential partitioning with a solid CSPDifferential partitioning with a solid CSP in a supercritical fluidDifferential mobility in an electric field with a chiral additive
Typical Speed 10 - 25 min[9]< 8 min[15]15 - 30 min
Resolution Excellent (Rs > 1.5)Excellent (Rs > 1.5)[15]Good to Excellent
Solvent Usage High (organic)Low (primarily CO₂)[11]Very Low (aqueous buffer)
Column/Selector Polysaccharide CSPPolysaccharide CSPCyclodextrin in BGE[16]
Key Advantage Widely available, robustHigh speed, low organic wasteLow sample volume, orthogonal selectivity
Key Disadvantage High solvent cost/wasteRequires specialized equipmentCan be less robust, lower concentration sensitivity

Visualization of Workflows

General Chiral Analysis Workflow

The following diagram illustrates the universal workflow for any of the described chiral separation techniques.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample 1. Obtain Racemic Metoprolol Sample StdPrep 2. Prepare Standard Solution (e.g., 0.5 mg/mL in mobile phase) MP_Prep 3. Prepare & Degas Mobile Phase / BGE Equil 4. Equilibrate System (Column/Capillary) StdPrep->Equil Load into Autosampler MP_Prep->Equil Inject 5. Inject Sample Separate 6. Perform Separation (HPLC / SFC / CE) Detect 7. Detect Enantiomers (UV or MS) Integrate 8. Integrate Peaks Detect->Integrate Raw Data Calculate 9. Calculate Resolution (Rs) & Enantiomeric Purity Report 10. Generate Report

Caption: General workflow for chiral analysis of metoprolol.

Mechanism of Chiral Recognition on a Polysaccharide CSP

This diagram conceptualizes how enantiomers interact differently with a chiral stationary phase.

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers in Mobile Phase CSP_Groove Chiral Groove S_Enantiomer S-Metoprolol S_Enantiomer->CSP_Groove Stronger Interaction (3-point fit) Longer Retention R_Enantiomer R-Metoprolol R_Enantiomer->CSP_Groove Weaker Interaction (Steric Hindrance) Shorter Retention

Caption: Differential interaction of enantiomers with a CSP.

References

  • Younes, O.M., Ali, F.A., & Al Assaf, Z. (2018). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Research Journal of Pharmacy and Technology, 11(9), 813-821.
  • Gotal, A. T., et al. (2017). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 68(2), 126–134. [Link]

  • Younes, O. M., et al. (2018). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). ResearchGate. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • Drugs.com. (2024). Metoprolol Succinate vs Tartrate: What's the difference between them? [Link]

  • Svan, A., et al. (2015). Rapid chiral separation of atenolol, metoprolol, propranolol and the zwitterionic metoprolol acid using supercritical fluid chromatography-tandem mass spectrometry - Application to wetland microcosms. Journal of Chromatography A, 1409, 233-240. [Link]

  • Siluveru, M., & Stewart, J. T. (1997). Enantioselective determination of metoprolol and major metabolites in human urine by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 571-577. [Link]

  • Lee, J., et al. (2000). Chiral Separation of the Enantiomers of Metoprolol and its Metabolites by High Performance Liquid Chromatography. ResearchGate. [Link]

  • ResearchGate. Separation of metoprolol enantiomers by LC and SFC on a polysaccharide-based CSP. [Link]

  • GoodRx. (2023). Metoprolol Tartrate vs. Metoprolol Succinate ER: What Are the Differences? [Link]

  • Ali, I., et al. (2018). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Critical Reviews in Analytical Chemistry, 48(1), 1-20. [Link]

  • Stoschitzky, K., & Stoschitzky, G. (2008). S-metoprolol: the 2008 clinical review. Wiener klinische Wochenschrift, 120(19-20), 583-587. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. [Link]

  • Kiss, V., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5403-5412. [Link]

  • Lanchote, V. L., et al. (2013). Enantioselective analysis of metoprolol in plasma of hypertensive patients undergoing long-term therapy: Insights for personalized medicine. Chirality, 25(10), 652-658. [Link]

  • Tang, J., et al. (2016). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 21(11), 1580. [Link]

  • LCGC International. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chiral Technologies. (2023). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. YouTube. [Link]

  • SingleCare. (2025). Metoprolol tartrate vs. succinate: Differences and similarities. [Link]

  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America, 40(4), 164-170. [Link]

  • Walash, M. I., et al. (2018). Capillary Electrophoresis Assay Method for Metoprolol and Hydrochlorothiazide in their Combined Dosage Form with Multivariate Optimization. ResearchGate. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . [Link]

  • Healthline. (2018). Metoprolol Tartrate vs. Metoprolol Succinate: A Comparison. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD, AS, AY, AZ CHIRALCEL® OD, OJ, OX, and OZ. [Link]

  • De Klerck, K., et al. (2012). Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 69, 87-95. [Link]

  • De Klerck, K., et al. (2012). Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography. ProQuest. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL - USE OF GUARD CARTRIDGES FOR CHIRALPAK®, CHIRALCEL®, and DCPak® ANALYTICAL COLUMNS. [Link]

Sources

Application Note: Utilizing ortho-Metoprolol in Structure-Activity Relationship (SAR) Studies of β1-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, serves as a cornerstone in cardiovascular therapy and a foundational molecule for drug design.[1] Its efficacy is intrinsically linked to its molecular structure, particularly the para-substituted aryloxypropanolamine scaffold. Structure-Activity Relationship (SAR) studies are pivotal in dissecting the contributions of specific molecular features to a drug's pharmacological profile. This guide details the strategic application of ortho-Metoprolol, a key positional isomer, to probe the SAR of β1-blockers. By shifting the 2-methoxyethyl substituent from the para to the ortho position, researchers can elucidate critical parameters of the β1-adrenergic receptor's ligand-binding pocket, including steric tolerance and the electronic requirements for high-affinity binding and selectivity. This document provides the scientific rationale, detailed synthetic protocols, and validated in vitro characterization assays essential for integrating ortho-Metoprolol into a modern drug discovery workflow.

Scientific Rationale: Probing the Pharmacophore with Positional Isomerism

The pharmacological activity of aryloxypropanolamine β-blockers is dictated by three primary moieties: the aromatic ring, the ether linkage, and the aminopropanol side chain.[2] The nature and position of substituents on the aromatic ring are critical determinants of both potency and, notably, receptor selectivity.

Metoprolol's β1-selectivity is largely attributed to the hydrogen-bond-accepting ether-containing substituent at the para-position of the phenyl ring.[3] The prevailing hypothesis is that this group interacts with a specific sub-pocket in the β1-adrenoceptor that is absent or different in the β2-adrenoceptor. However, to validate and refine this pharmacophore model, it is essential to challenge it.

This is the strategic role of ortho-Metoprolol. By synthesizing and evaluating this isomer, we can directly investigate:

  • Steric Hindrance: Does moving the bulky substituent to the ortho-position, adjacent to the ether linkage, create steric clashes that disrupt the optimal orientation for receptor binding? A significant loss in affinity would suggest a sterically constrained environment near the ether linkage point.

  • Electronic Effects: Altering the substituent position modifies the electronic distribution within the aromatic ring, which can influence the pKa of the phenol group and the binding characteristics of the entire aryloxy moiety.

  • Receptor Sub-pocket Mapping: A comparative analysis of the binding affinities of ortho-, meta-, and para-isomers provides a low-resolution map of the receptor's binding site, revealing which regions are permissive to substitution and which are restrictive.

The synthesis and subsequent biological evaluation of ortho-Metoprolol, therefore, represent a direct and powerful method to test and refine our understanding of the β1-adrenoceptor pharmacophore, guiding the design of future antagonists with improved potency and selectivity.

Synthesis and Characterization of ortho-Metoprolol

The synthesis of ortho-Metoprolol follows a well-established pathway for aryloxypropanolamine compounds, proceeding in two main steps from the corresponding phenol.[4][5] The entire workflow must include rigorous purification and analytical confirmation at each stage.

Synthetic Workflow Diagram

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amine Addition cluster_2 Purification & Analysis A 2-(2-Methoxyethyl)phenol C Intermediate: ortho-Glycidyl Ether A->C NaOH, H2O B Epichlorohydrin B->C E Final Product: ortho-Metoprolol C->E Isopropanol, Reflux D Isopropylamine D->E F Crude ortho-Metoprolol E->F G Column Chromatography F->G H Pure ortho-Metoprolol G->H I Characterization (NMR, MS, HPLC) H->I

Caption: Synthetic pathway for ortho-Metoprolol.

Detailed Synthesis Protocol

Materials:

  • 2-(2-Methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Isopropylamine

  • Isopropanol

  • Ethyl acetate, Hexane (for chromatography)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Protocol:

Step 1: Synthesis of 1-(2-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (ortho-Glycidyl Ether)

  • Rationale: This step involves a Williamson ether synthesis, where the phenoxide anion, generated in situ by NaOH, acts as a nucleophile to open the epoxide ring of epichlorohydrin, which then closes to form the more stable glycidyl ether.

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-(2-methoxyethyl)phenol in deionized water.

  • Add a stoichiometric excess (e.g., 1.5 equivalents) of epichlorohydrin to the flask.

  • Slowly add a solution of 1.1 equivalents of NaOH in water, keeping the temperature below 50°C to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature. Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude epoxide intermediate.

  • Purification: Purify the crude product via vacuum distillation or flash column chromatography on silica gel to obtain the pure ortho-glycidyl ether.[2]

Step 2: Synthesis of ortho-Metoprolol

  • Rationale: This is a nucleophilic ring-opening of the epoxide by isopropylamine. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide.

  • Dissolve the purified ortho-glycidyl ether (1.0 equivalent) in isopropanol.

  • Add a significant excess of isopropylamine (e.g., 3-4 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting epoxide.

  • Cool the reaction mixture and evaporate the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield crude ortho-Metoprolol.

Step 3: Purification and Characterization

  • Purification: Purify the crude ortho-Metoprolol base by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexane.

  • Characterization: Confirm the identity and purity of the final compound using:

    • ¹H and ¹³C NMR: To verify the chemical structure and positional isomerism.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is required for biological assays).

In Vitro Characterization: Protocols for SAR Evaluation

To determine the effect of the altered substituent position, ortho-Metoprolol must be evaluated in parallel with para-Metoprolol (the parent drug) and a non-selective antagonist like propranolol.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[6] It relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: ortho-Metoprolol, para-Metoprolol, Propranolol (dissolved in DMSO, then diluted in Assay Buffer).

  • Non-specific binding control: High concentration (e.g., 10 µM) of Propranolol.

  • 96-well plates, filter mats (GF/B or GF/C), cell harvester, scintillation fluid, and a scintillation counter.[7]

Workflow Diagram:

G A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Plate Setup (Total, Non-Specific, and Competition Wells) A->B C Add Membranes, Radioligand ([³H]-DHA), and Test Compounds to 96-well plate B->C D Incubate (e.g., 60 min at 30°C) C->D E Rapid Filtration (Separate bound from free radioligand) D->E F Wash Filters E->F G Dry Filters and Add Scintillation Fluid F->G H Count Radioactivity (CPM) in Scintillation Counter G->H I Data Analysis (Calculate IC50 and Ki values) H->I

Caption: Workflow for the radioligand competition binding assay.

Protocol Steps:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + 10 µM Propranolol.

    • Competition: Membranes + Radioligand + serial dilutions of test compound (ortho-Metoprolol or para-Metoprolol).

  • Incubation: Add 50 µL of radioligand (at a final concentration near its Kd, e.g., 1-2 nM [³H]-DHA), 50 µL of test compound/control, and 150 µL of membrane suspension to each well.[8]

  • Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl). This traps the membrane-bound radioligand while unbound ligand passes through.[7]

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the Gs-protein-coupled signaling cascade initiated by an agonist.[9] The blockade of agonist-induced cyclic AMP (cAMP) production is a direct measure of functional antagonism.

Signaling Pathway Diagram:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist (ortho-Metoprolol) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: β-Adrenergic receptor signaling pathway.

Protocol Steps:

  • Cell Culture: Plate cells expressing either β1 or β2 receptors in 96-well plates and grow to ~90% confluency.

  • Assay Preparation: Wash cells with serum-free media. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Antagonist Incubation: Add various concentrations of the antagonist (ortho-Metoprolol, para-Metoprolol) to the wells and incubate for 20-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of an agonist (e.g., isoproterenol at its EC80 concentration to ensure a robust signal) to all wells except the basal control.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Normalize the data, setting the basal cAMP level (no agonist) as 0% and the maximal agonist-stimulated level (no antagonist) as 100%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Fit the data to determine the functional IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist response.

Data Analysis and Interpretation

The primary goal is to compare the affinity and selectivity of ortho-Metoprolol against the parent compound. Data should be organized clearly to facilitate direct comparison.

Table 1: Comparative Pharmacological Profile of Metoprolol Isomers

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity Ratio (β2 Ki / β1 Ki)Functional IC50 (β1, nM)
para-Metoprolol 156004025
ortho-Metoprolol 25010004350
Propranolol 5518

(Note: Data are illustrative examples for interpretation purposes.)

Interpretation of Results:

  • Affinity (Ki): In this example, ortho-Metoprolol shows a significantly higher Ki value (lower affinity) at the β1 receptor compared to para-Metoprolol (250 nM vs. 15 nM). This strongly suggests that the ortho-position is sterically or electronically unfavorable for optimal binding, and the para-position is indeed preferred for high-affinity interactions within the β1 receptor pocket.

  • Selectivity: The selectivity ratio for ortho-Metoprolol (4-fold) is dramatically reduced compared to para-Metoprolol (40-fold). This indicates that the specific interactions mediated by the para-substituent are a primary driver of β1-selectivity. Moving the substituent to the ortho-position disrupts these selective interactions, resulting in a compound that behaves more like a non-selective blocker.

  • Functional Potency (IC50): The functional data corroborates the binding data. The higher IC50 for ortho-Metoprolol confirms that its weaker binding affinity translates directly to weaker functional antagonism.

Conclusion

The targeted synthesis and evaluation of positional isomers like ortho-Metoprolol are indispensable tools in structure-activity relationship studies. The protocols and rationale outlined in this guide demonstrate how a systematic comparison between ortho- and para-Metoprolol can yield critical insights into the structural requirements for β1-adrenergic receptor affinity and selectivity. The data derived from these studies directly informs pharmacophore models, enabling a more rational, hypothesis-driven approach to the design of next-generation cardiovascular therapeutics with enhanced potency and safety profiles.

References

  • DPA, J., & Stoschitzky, K. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • Patel, J., & Williams, B. (2024). Metoprolol. StatPearls - NCBI Bookshelf. [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2021). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition). [Link]

  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. The FASEB Journal. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Wikipedia. [Link]

  • Gpatindia. (2020). METOPROLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Melgar-Fernández, R., Demare, P., Hong, E., Rosas, M. A., Escalante, J., Muñoz-Muñiz, O., Juaristi, E., & Regla, I. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ligas, B., & Koshman, Y. A. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]

  • Google Patents. (n.d.). Process for manufacture of metoprolol and salts thereof.
  • Leclerc, G., & Velly, J. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Journal of Molecular Structure. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Tagan, J., Zvosec, C., & Eissing, T. (2020). Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • In-House Assay. (n.d.). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. In-House Assay. [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Metoprolol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions to navigate the complexities of Metoprolol synthesis. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you optimize your synthetic protocols for maximum yield and purity.

A Note on Regiochemistry: ortho vs. para Isomers

Before proceeding, it is crucial to clarify the molecular structure of Metoprolol. The pharmacologically active and commercially synthesized molecule is 1-(isopropylamino)-3-[para-(2-methoxyethyl)phenoxy]-2-propanol .[1][2] The ether linkage is at the para-position (position 4) of the phenol ring, not the ortho-position (position 2).

While the principles of electrophilic aromatic substitution and control of regioselectivity are central to synthetic chemistry, this guide will focus on optimizing the established synthesis of the para-isomer of Metoprolol. The insights into reaction conditions, however, are broadly applicable to researchers studying the alkylation of phenols.

Part 1: Synthetic Pathway and Core Principles

The industrial synthesis of Metoprolol is a robust two-step process starting from 4-(2-methoxyethyl)phenol.[3][4] Understanding the mechanism and critical parameters of each step is fundamental to achieving high yields.

  • Epoxidation: A Williamson ether synthesis where the phenoxide of 4-(2-methoxyethyl)phenol reacts with an epihalohydrin (typically epichlorohydrin) to form the key epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[4][5]

  • Amination: A nucleophilic ring-opening of the epoxide by isopropylamine, which yields the final Metoprolol base.[4][5]

Metoprolol_Synthesis cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination A 4-(2-methoxyethyl)phenol C 1-(4-(2-methoxyethyl)phenoxy) -2,3-epoxypropane A->C Base (NaOH or KOH) Aqueous Solvent B Epichlorohydrin B->C D Isopropylamine E Metoprolol Base C->E Solvent (e.g., Isopropanol) or Neat D->E

Caption: General two-step synthesis of Metoprolol.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of Metoprolol, providing concise answers grounded in established protocols.

Q1: What are the critical parameters for optimizing the yield of the epoxide intermediate in Step 1? A1: Success in the epoxidation step hinges on careful control of several factors:

  • Stoichiometry: A slight excess of epichlorohydrin (1.1 to 1.4 equivalents) is often recommended to ensure complete conversion of the phenol.[5] However, a large excess can lead to the formation of impurities and should be avoided. Some processes use a larger excess (1.4 to 2.0 equivalents) followed by vacuum distillation to remove it.[6][7]

  • Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are required to deprotonate the phenol, forming the reactive phenoxide.[4][7] The base should be added portion-wise or as a solution to control the exothermicity of the reaction.[8][9]

  • Temperature: This is a critical parameter. While some protocols suggest lower temperatures (0-25°C) for extended periods (15-20 hours)[8], others achieve faster reaction times (6-10 hours) at moderately elevated temperatures of 35-70°C.[3][7][8] Strict temperature control is essential to minimize side reactions.

  • Solvent: The reaction is typically performed in an aqueous medium, which is cost-effective and facilitates the use of inorganic bases.[7][8]

Q2: How can I synthesize the therapeutically active (S)-enantiomer of Metoprolol? A2: To produce enantiomerically pure (S)-Metoprolol, an asymmetric synthesis strategy is required. The most common industrial approach is to use a chiral starting material. Specifically, using (R)-epichlorohydrin as the electrophile in Step 1 will lead to the formation of (S)-Metoprolol.[5] An alternative, chemoenzymatic method involves the kinetic resolution of a racemic intermediate, such as 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using a lipase enzyme like Candida antarctica lipase B (CALB).[10]

Q3: What are the optimal conditions for the amination reaction (Step 2)? A3: The ring-opening of the epoxide is typically straightforward but requires specific conditions for high yield:

  • Excess Isopropylamine: A significant molar excess of isopropylamine (typically 3-6 equivalents) is used to favor the desired reaction and minimize the formation of dimeric impurities.[7]

  • Temperature and Pressure: The reaction can be run at reflux in a solvent like isopropyl alcohol.[7] Alternatively, it can be conducted neat (without solvent) at elevated temperatures (e.g., 50-55°C or 70±10°C), sometimes under pressure, which can improve reaction times and efficiency.[8][9]

  • Workup: After the reaction, the excess isopropylamine is typically removed by distillation.[11]

Q4: What are the most common impurities, and how can they be minimized? A4: Impurities can arise from both reaction steps. Key impurities include unreacted starting materials, a di-alkylated phenol derivative from the first step, and by-products from the amination step.[1]

  • Minimization Strategy: A crucial technique for ensuring high purity in the final product is the purification of the epoxide intermediate . Distilling the 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane under reduced pressure after Step 1 effectively removes unreacted starting materials and by-products before the amination step.[6][7] This is a critical quality control point.

Q5: Which analytical techniques are best for monitoring the reaction and assessing final purity? A5: A combination of techniques is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick and effective way to monitor the disappearance of starting materials. High-Performance Liquid Chromatography (HPLC) offers more quantitative tracking of product formation and impurity profiles.[11]

  • Purity Assessment: Final product purity should be assessed by HPLC. For enantiomeric purity, a chiral stationary phase (CSP) is required. Chiralcel OD has been shown to be effective for separating Metoprolol enantiomers.[12]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the final product and identifying any unknown impurities.[1]

Part 3: Troubleshooting Guide

This guide uses a problem-and-solution format to address specific experimental issues.

Troubleshooting Start Low Overall Yield CheckStep1 Analyze Epoxidation (Step 1) - Low Conversion? - High Impurities? Start->CheckStep1 CheckStep2 Analyze Amination (Step 2) - Incomplete Reaction? Start->CheckStep2 LowConversion Low Phenol Conversion CheckStep1->LowConversion HighImpurities High Impurity Profile CheckStep1->HighImpurities IncompleteAmination Incomplete Amination CheckStep2->IncompleteAmination Cause_Base Cause: Inactive Base or Incorrect Stoichiometry LowConversion->Cause_Base Cause_TempTime Cause: Insufficient Temp/Time LowConversion->Cause_TempTime Solve_Base Solution: Use fresh base (NaOH/KOH). Verify molar ratios. Cause_Base->Solve_Base Solve_TempTime Solution: Increase temp to 35-70°C. Monitor reaction to completion (TLC/HPLC). Cause_TempTime->Solve_TempTime Cause_ImpurityTemp Cause: Temperature too high HighImpurities->Cause_ImpurityTemp Cause_Workup Cause: Improper Workup HighImpurities->Cause_Workup Solve_ImpurityTemp Solution: Maintain strict temp control. Cause_ImpurityTemp->Solve_ImpurityTemp Solve_Workup Solution: Control pH during washes. Distill epoxide intermediate before Step 2. Cause_Workup->Solve_Workup Cause_Amine Cause: Insufficient Isopropylamine IncompleteAmination->Cause_Amine Cause_AminationConditions Cause: Suboptimal Conditions IncompleteAmination->Cause_AminationConditions Solve_Amine Solution: Use 3-6 molar equivalents of isopropylamine. Cause_Amine->Solve_Amine Solve_AminationConditions Solution: Ensure adequate temp (reflux or 50-80°C). Consider solvent-free conditions. Cause_AminationConditions->Solve_AminationConditions

Caption: Troubleshooting decision tree for Metoprolol synthesis.

Part 4: Reference Protocols & Data

This section provides an illustrative protocol based on common procedures described in the literature. Researchers must adapt all procedures to their specific laboratory conditions and safety standards.

Table 1: Comparison of Reaction Conditions for Epoxidation (Step 1)
ParameterCondition ACondition BCondition CSource(s)
Base Sodium HydroxidePotassium HydroxidePotassium Carbonate[1][4][7]
Solvent AqueousAqueousDimethylformamide (DMF)[1][4][7]
Temperature 0-25°C35-70°CRoom Temperature[7][8]
Reaction Time 15-20 hours5-10 hoursNot Specified[3][8]
Epichlorohydrin Excess1.4 - 2.0 equivalentsExcess[6][7]
Illustrative Protocol: Synthesis of Metoprolol Base

Step 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • To a suitable reactor, add 4-(2-methoxyethyl)phenol (1.0 eq).

  • Add water (approx. 2 kg per kg of phenol) and epichlorohydrin (1.4-2.0 eq).[6][7]

  • Begin vigorous stirring. Heat the mixture to the target temperature, typically between 50-70°C.[7]

  • Slowly add a solution of sodium hydroxide or potassium hydroxide (1.3-1.7 eq) over a period of time, carefully controlling the temperature.[6]

  • Maintain the reaction at temperature for 5-10 hours, monitoring for the consumption of the starting phenol by TLC or HPLC.[3]

  • Upon completion, cool the mixture and separate the organic phase.

  • Crucial Purification Step: Evaporate the excess epichlorohydrin under reduced pressure. Subsequently, perform a vacuum distillation of the crude epoxide. It is advisable to separate and discard a small initial fraction (2-8%) before collecting the main fraction of the purified epoxide (purity typically 96-98%).[7]

Step 2: Synthesis of Metoprolol Base

  • Charge a reactor with the purified epoxide intermediate from Step 1 (1.0 eq).

  • Add isopropyl alcohol (approx. 0.9 kg per kg of epoxide) and isopropylamine (3-6 eq).[7]

  • Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction for the disappearance of the epoxide.[6]

  • After completion, cool the reaction mixture and remove the excess isopropylamine and solvent by vacuum distillation.

  • The resulting oily residue is the Metoprolol base. For further purification, it can be dissolved in a non-polar solvent like toluene and subjected to an acid-base extraction.[7]

  • The final product can be crystallized from a suitable solvent or converted directly into a pharmaceutically acceptable salt, such as succinate or tartrate.[3][8]

References

  • CN103102281A - Synthesis method of metoprolol succinate.
  • US3032595A - Ortho-alkylation of phenols.
  • US20090247642A1 - Synthesis and preparations of metoprolol and its salts.
  • Design and optimisation of extended release metoprolol succinate formulation using melt granulation technique. ResearchGate. [Link]

  • KR100544560B1 - New Manufacturing Process of Metoprolol.
  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including... ResearchGate. [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. [Link]

  • US6252113B1 - Manufacturing process of metoprolol.
  • synthesis and preparations of metoprolol and its salts. Justia Patents. [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]

  • EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • WO2010058407A2 - Process of making salts of metoprolol.
  • Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. PubMed. [Link]

  • Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. ResearchGate. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • WO2005046568A2 - Process for manufacture of metoprolol and salts thereof.
  • Phenol. Wikipedia. [Link]

  • WO1992016197A1 - Composition and method containing optically pure (s) metoprolol.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in ortho-Metoprolol HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis of ortho-Metoprolol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to poor peak shape. Achieving a symmetrical, well-defined peak is critical for accurate quantification and method robustness. This resource provides in-depth, experience-driven insights into the causes of peak asymmetry and offers systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My ortho-Metoprolol peak is exhibiting significant tailing. What are the primary causes?

Peak tailing is the most common peak shape distortion in HPLC and is particularly prevalent with basic compounds like Metoprolol.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][3]

  • Analyte-Silanol Interactions: Metoprolol, a basic compound, can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns.[1][3] These interactions are a secondary retention mechanism to the primary hydrophobic interaction, causing a portion of the analyte molecules to be more strongly retained, resulting in a tailing peak.[1]

  • Mobile Phase pH: If the mobile phase pH is not appropriately controlled, it can lead to inconsistent ionization of both the analyte and the silanol groups, exacerbating tailing.[4][5]

  • Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that lead to peak tailing.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3]

Q2: I am observing peak fronting for ortho-Metoprolol. What could be the issue?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.

  • Sample Overload: Injecting a sample at a concentration that is too high for the column's capacity can lead to peak fronting.[3]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.[3]

  • Column Collapse: A sudden physical change in the column bed, often due to operating outside the recommended pH or temperature limits, can result in peak fronting.[3][7]

Q3: All the peaks in my chromatogram, including ortho-Metoprolol, are broad or split. What does this indicate?

When all peaks in a chromatogram are affected similarly, the problem likely lies in the HPLC system before the column or at the very inlet of the column.[7]

  • Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or worn instrument seals can partially block the column's inlet frit, distorting the flow path and causing peak splitting or broadening for all analytes.[3][7]

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, leading to broadened or split peaks.[3]

  • Injector Issues: Problems with the autosampler, such as a partially blocked needle or a poorly seated connection, can lead to distorted peak shapes for all compounds.

In-Depth Troubleshooting Guides

Guide 1: Addressing Peak Tailing of ortho-Metoprolol

Peak tailing for basic compounds like ortho-Metoprolol is a frequent challenge. This guide provides a systematic approach to diagnose and resolve the issue.

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[4][8]

  • Rationale: Metoprolol has a pKa of approximately 9.6. At a mobile phase pH around this value, the compound will exist in both ionized and non-ionized forms, leading to peak asymmetry. To ensure a consistent charge state, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For basic compounds, operating at a lower pH (e.g., pH 3-4) will ensure the analyte is fully protonated.[3] This also suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions.[1]

  • Protocol:

    • Prepare mobile phases with buffered aqueous components at different pH values (e.g., pH 3.0, 4.0, and 5.0). A buffer concentration of 10-25 mM is typically sufficient.[7]

    • Use a C18 column and inject the ortho-Metoprolol standard with each mobile phase.

    • Monitor the peak shape (tailing factor) and retention time. A lower pH should generally result in a more symmetrical peak.

Mobile Phase pHExpected ortho-Metoprolol Peak ShapeRationale
< 4.0 Symmetrical Analyte is fully protonated; silanol interactions are minimized.[1][3]
4.0 - 7.0 Moderate Tailing Partial ionization of silanols increases secondary interactions.
> 7.0 Significant Tailing Increased ionization of silanols leads to strong secondary interactions.

If adjusting the pH alone is insufficient, the use of additives can further improve peak shape.

  • Rationale: Small amounts of a basic additive, like triethylamine (TEA), can compete with the basic analyte for active silanol sites, effectively masking them and reducing peak tailing.

  • Protocol:

    • To your optimized mobile phase (from Step 1), add a low concentration of TEA (e.g., 0.1% v/v).

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject the ortho-Metoprolol standard and observe the peak shape.

The choice and condition of the HPLC column are paramount for good peak shape.

  • Rationale: Not all C18 columns are the same. Modern columns with high-purity silica and effective end-capping have fewer accessible silanol groups and will generally provide better peak shape for basic compounds.[3][6] If a column has been used extensively, especially with aggressive mobile phases, the stationary phase can degrade, exposing more silanol groups.

  • Troubleshooting Workflow:

    start Peak Tailing Observed check_column Is the column old or used extensively? start->check_column replace_column Replace with a new, high-purity, end-capped C18 column check_column->replace_column Yes wash_column Perform a column wash procedure check_column->wash_column No test_new_column Inject Standard replace_column->test_new_column problem_solved Problem Solved test_new_column->problem_solved Symmetrical Peak other_causes Investigate other causes (Mobile Phase, System) test_new_column->other_causes Tailing Persists wash_column->test_new_column

    Caption: Troubleshooting workflow for column-related peak tailing.

Guide 2: Resolving Peak Fronting and Splitting

While less common for ortho-Metoprolol, these issues can be indicative of significant problems that require immediate attention.

  • Rationale: Column overload is a common cause of peak fronting.[3] The injection solvent can also play a role; if it is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak.

  • Protocol:

    • Dilute the sample by a factor of 10 and re-inject. If peak fronting is reduced or eliminated, the original sample was overloaded.

    • If possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is as chromatographically weak as possible.

  • Rationale: A partial blockage at the column inlet frit will affect all peaks in the chromatogram, often causing them to appear split or severely distorted.[3][7]

  • Troubleshooting Protocol:

    • Check System Pressure: A sudden increase in backpressure often accompanies a blockage.

    • Remove the Column: Disconnect the column and run the pump. If the pressure remains high, the blockage is in the system (e.g., tubing, injector).

    • Backflush the Column: If the system pressure is normal without the column, the blockage is likely in the column frit. Reverse the column (if permissible by the manufacturer) and flush it with a strong solvent to waste.[7]

    • Replace the Frit: If backflushing does not resolve the issue, the inlet frit may need to be replaced.

    start All Peaks Split or Broad check_pressure Observe System Backpressure start->check_pressure high_pressure High Pressure Noted check_pressure->high_pressure normal_pressure Normal Pressure check_pressure->normal_pressure remove_column Disconnect Column from System high_pressure->remove_column normal_pressure->remove_column pressure_check_no_column Check Pressure without Column remove_column->pressure_check_no_column system_blockage System Blockage (Tubing, Injector) pressure_check_no_column->system_blockage Pressure Still High column_blockage Column Frit Blockage pressure_check_no_column->column_blockage Pressure Normal backflush Backflush Column column_blockage->backflush replace_frit Replace Inlet Frit backflush->replace_frit Failure resolved Issue Resolved backflush->resolved Success replace_frit->resolved

    Caption: Diagnostic workflow for split or broad peaks.

References

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Logoyda, L. S. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • ResearchGate. (n.d.). HPLC chromatogram of metoprolol (200 ng ml -1 ). [Link]

  • ResearchGate. (n.d.). A validated HPLC method for estimation of metoprolol in human plasma. [Link]

  • (2016, May 8). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF METOPROLOL SUCCINATE AND CILNIDIPINE. [Link]

  • (n.d.). A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ResearchGate. (2025, August 5). Ion-pair supercritical fluid chromatography of metoprolol and related amino alcohols on diol silica. [Link]

  • (2020, February 1). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. [Link]

  • (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Scholars Research Library. (n.d.). A validated RP-HPLC method of Metoprolol Succinate and Amlodipine Succinate from bulk drugs. [Link]

  • ResearchGate. (n.d.). Effects of pH of the mobile phase on peak heights of carvedilol and.... [Link]

  • Agilent. (2014, May 6). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • (n.d.). 2277–4998 RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF METOPROLOL SUCCINATE AND RAMIPRIL. [Link]

  • PubMed. (n.d.). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. [Link]

  • (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD OF DISSOLUTION TEST FOR METOPROLOL SUCCINATE AND CILNIDIPINE. [Link]

  • MDPI. (2023, April 5). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. [Link]

  • ResearchGate. (2025, August 9). Determination of metoprolol in pure and pharmaceutical dosage forms by spectrofluorometry and high performance liquid chromatography. [Link]

  • PubMed. (n.d.). Ion-pair supercritical fluid chromatography of metoprolol and related amino alcohols on diol silica. [Link]

Sources

Enhancing sensitivity of ortho-Metoprolol detection in bioanalytical assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing ortho-Metoprolol Detection Sensitivity

Introduction

Welcome to the technical support guide for the bioanalysis of ortho-Metoprolol. As a key hydroxylated metabolite of Metoprolol, a widely prescribed beta-blocker, accurately quantifying ortho-Metoprolol is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2] However, its increased polarity compared to the parent drug, coupled with typically low circulating concentrations, presents significant challenges in achieving the required sensitivity and reproducibility in bioanalytical assays.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies to overcome common hurdles in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) based assays. Our goal is to empower you to develop and validate robust, sensitive, and reliable methods for ortho-Metoprolol quantification.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high sensitivity for ortho-Metoprolol more challenging than for the parent drug, Metoprolol?

A: The primary challenge stems from its physicochemical properties. ortho-Metoprolol is a product of hydroxylation, making it significantly more polar (hydrophilic) than Metoprolol.[3][4] This increased polarity leads to several analytical difficulties:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Polar analytes like ortho-Metoprolol have weak interactions with traditional C18 columns, often resulting in elution near the void volume, where they can co-elute with endogenous interferences and experience significant matrix effects.[4][5]

  • Lower Extraction Efficiency: Common liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, methyl tertiary butyl ether) are less efficient at extracting highly polar compounds from aqueous biological matrices like plasma.[4][6]

  • Ionization Suppression: Co-elution with polar endogenous matrix components (e.g., phospholipids, salts) can suppress the ionization of ortho-Metoprolol in the mass spectrometer source, leading to a weaker signal and reduced sensitivity.[7]

Q2: What is a typical Lower Limit of Quantification (LLOQ) for Metoprolol and its metabolites in human plasma?

A: Modern LC-MS/MS methods can achieve very low LLOQs. For Metoprolol, published methods report LLOQs in the range of 0.042 ng/mL to 5 ng/mL.[1] One highly sensitive method achieved an LLOQ of 0.501 ng/mL for Metoprolol.[8] For its metabolites, such as α-hydroxymetoprolol and O-desmethylmetoprolol, LLOQs in the range of 1.95-2.05 ng/mL have been reported in rat plasma, which are achievable and often necessary for detailed pharmacokinetic profiling.[9] The target LLOQ for your assay should be guided by the expected in vivo concentrations.

Q3: What is the importance of using a stable isotope-labeled internal standard (SIL-IS)?

A: Using a SIL-IS, such as Metoprolol-d7, is considered the gold standard in quantitative bioanalysis and is strongly recommended by regulatory bodies like the FDA.[8][10][11]

  • Causality: A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). Because it behaves nearly identically during sample extraction, chromatography, and ionization, it can effectively compensate for variability in these steps. Any analyte loss during sample preparation or signal fluctuation in the MS source will be mirrored by the SIL-IS. This ensures that the ratio of the analyte peak area to the IS peak area remains constant, leading to high accuracy and precision.[7]

  • Alternative: While structurally similar analogs (e.g., Bisoprolol) can be used, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for matrix effects and recovery.[1][6]

Troubleshooting Guide: Low Sensitivity & Signal Instability

This section addresses specific issues you may encounter during method development and sample analysis.

Problem 1: Low Signal Intensity or Inability to Reach Target LLOQ
Possible Cause & Explanation Recommended Solution & Scientific Rationale
Inefficient Sample Extraction: Your current sample preparation technique (e.g., simple protein precipitation or LLE with a non-polar solvent) is failing to efficiently recover the polar ortho-Metoprolol from the plasma or serum.Solution: Implement a more appropriate extraction technique. 1. Solid-Phase Extraction (SPE): Use a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent. These sorbents offer multiple interaction mechanisms (hydrophobic and ion-exchange), providing superior retention and cleanup for polar metabolites compared to simple reversed-phase sorbents.[4][12] 2. Supported Liquid Extraction (SLE): SLE provides the cleanup benefits of LLE in a more robust 96-well plate format. Ensure you use a more polar extraction solvent like dichloromethane or a mixture (e.g., diethyl ether/dichloromethane) to improve recovery.[13]
Suboptimal Mass Spectrometer (MS) Parameters: The ionization and fragmentation settings for ortho-Metoprolol are not optimized, leading to poor ion generation and transmission.Solution: Perform a thorough infusion-based optimization of all MS parameters. 1. Source Optimization: Infuse a standard solution of ortho-Metoprolol directly into the MS source. Systematically adjust parameters like spray voltage, gas temperatures (nebulizing and drying gas), and gas flow rates to maximize the precursor ion signal.[14] 2. MRM Transition Optimization: While the precursor ion will be the same as Metoprolol ([M+H]⁺), the collision energy (CE) required for optimal fragmentation into product ions may differ. Perform a CE ramp experiment to identify the most intense and stable product ions and the optimal CE for each transition.
Poor Chromatographic Peak Shape & Retention: The analyte is eluting too early, possibly in the void volume, leading to co-elution with matrix components and severe ion suppression.Solution: Modify your LC method to improve retention of the polar metabolite. 1. Use a Different Stationary Phase: Consider columns designed for polar analytes, such as those with an embedded polar group (e.g., AQ-C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns. HILIC is particularly effective for retaining and separating highly polar compounds.[4][5] 2. Adjust Mobile Phase: For reversed-phase, use a mobile phase with a lower initial organic content and a shallower gradient. Ensure the use of ultrapure LC-MS grade solvents and additives to minimize background noise.
Problem 2: High Background Noise or Interfering Peaks
Possible Cause & Explanation Recommended Solution & Scientific Rationale
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids) are being ionized along with your analyte, causing ion suppression or enhancement and raising the noise floor.Solution: Improve the sample cleanup and chromatographic separation. 1. Enhance Sample Cleanup: As mentioned above, switching from protein precipitation to a more selective technique like SPE or SLE is highly effective at removing matrix components.[12] 2. Chromatographic Separation: Adjust the LC gradient to better separate ortho-Metoprolol from the "matrix band" that often elutes early in the run. A shallower gradient can resolve the analyte from interferences.[7] 3. Use a Diverter Valve: Program the diverter valve to send the initial, unretained portion of the run (containing salts and highly polar interferences) to waste instead of the MS source.
Contamination from Reagents or System: Impurities in solvents, additives, or leaching from vials and tubing can introduce significant background noise and interfering peaks.Solution: Use only high-purity materials and maintain system cleanliness. 1. High-Purity Reagents: Always use LC-MS grade or "hypergrade" solvents and additives (e.g., formic acid, ammonium formate). 2. System Purge: Regularly purge the LC system with a strong solvent wash (e.g., isopropanol) to remove accumulated contaminants. 3. Check Consumables: Use vials and caps that are certified for mass spectrometry to prevent leaching of plasticizers or other contaminants.

Experimental Protocols & Data

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for ortho-Metoprolol

This protocol is a starting point and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of Methanol, followed by 1 mL of Ultrapure Water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the sorbent with 1 mL of 2% Formic Acid in water.

  • Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% Phosphoric Acid in water. Vortex and centrifuge. Load the supernatant onto the SPE sorbent.

  • Washing:

    • Wash 1: 1 mL of 2% Formic Acid in water.

    • Wash 2: 1 mL of Methanol.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte, releasing it from the ion-exchange sorbent.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Visualization of Workflows

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution P Plasma Sample (200 µL) IS Add SIL-IS P->IS Acid Add 4% H3PO4 (200 µL) IS->Acid Load 3. Load Sample Acid->Load Supernatant Cond 1. Condition (MeOH, H2O) Equil 2. Equilibrate (2% FA) Cond->Equil Equil->Load Wash 4. Wash (2% FA, MeOH) Load->Wash Elute 5. Elute (5% NH4OH in MeOH) Wash->Elute Dry Evaporate Elute->Dry Eluate Recon Reconstitute Dry->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Workflow diagram for Solid-Phase Extraction (SPE).

Sensitivity_Troubleshooting cluster_MS Mass Spectrometer cluster_LC Liquid Chromatography cluster_SP Sample Preparation Start Problem: Low Signal / Poor Sensitivity MS_Check Are MS parameters optimized? (Source/Compound) Start->MS_Check MS_Sol Action: Infuse analyte. Optimize source voltage, gases, CE. MS_Check->MS_Sol No LC_Check Is peak shape sharp & retained? MS_Check->LC_Check Yes LC_Sol Action: Test alternative columns (AQ-C18, HILIC). Adjust mobile phase/gradient. LC_Check->LC_Sol No SP_Check Is sample cleanup adequate? LC_Check->SP_Check Yes SP_Sol Action: Switch from PPT/LLE to Mixed-Mode SPE or SLE. SP_Check->SP_Sol No Result Sensitivity Improved SP_Check->Result Yes

Caption: Logic diagram for troubleshooting low sensitivity.

Data Table 1: Example Mass Spectrometry Parameters

These are typical starting parameters for Metoprolol and its metabolites on a triple quadrupole mass spectrometer. These must be experimentally optimized on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Metoprolol 268.2116.110020
133.115
ortho-Metoprolol 284.2116.110025
149.118
Metoprolol-d7 (IS) 275.2123.15020

References

  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. MDPI. [Link]

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace. [Link]

  • METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS. ResearchGate. [Link]

  • Bioanalytical Method Development and Validation for Metoprolol Succinate and Telmisartan Using UV Spectro-Photometry and RP-HPLC. ResearchGate. [Link]

  • Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Pharmaceutical Sciences and Clinical Research. [Link]

  • Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. [Link]

  • Sample preparation for polar metabolites in bioanalysis. Royal Society of Chemistry. [Link]

  • LC–MS analysis in the e-beam and gamma radiolysis of metoprolol tartrate in aqueous solution. ScienceDirect. [Link]

  • A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. National Institutes of Health (NIH). [Link]

  • Development of a LC-MS/MS method for simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in rat plasma: application to the herb-drug interaction study of metoprolol and breviscapine. National Institutes of Health (NIH). [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link]

  • Metabolic Profiling of Metoprolol via HPLC Coupled with ESI - QqQLIT Mass Spectrometry. ResearchGate. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. National Institutes of Health (NIH). [Link]

  • Identification and Characterization of Stressed Degradation Products of Metoprolol Using LC/Q-TOF-ESI-MS/MS and MS(n) Experiments. National Institutes of Health (NIH). [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. ResearchGate. [Link]

  • Increasing the Sensitivity of an LC-MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. ResearchGate. [Link]

  • Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link]

  • Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Federal Aviation Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • FDA News: Issue 21-1, November 2022. American Society for Clinical Pharmacology & Therapeutics. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of ortho-Metoprolol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: "ortho-Metoprolol"

Metoprolol is chemically described as 1-(isopropylamino)-3-[4 -(2-methoxyethyl)phenoxy]propan-2-ol. The "4-" indicates that the substitution on the phenoxy ring is at the para position. The term "ortho-Metoprolol" (implying a substitution at the 2-position) is not standard and does not correspond to the approved drug structure. This guide will focus on the challenges associated with the solubility of metoprolol, available as a racemic mixture or as its enantiomers, and its common salt forms.

I. Troubleshooting Guide

This section addresses common problems encountered during the solubilization of metoprolol in aqueous buffers.

Issue 1: Precipitation of Metoprolol Upon Dilution from an Organic Solvent Stock

Q: I dissolved metoprolol in DMSO, but it precipitated when I added it to my aqueous buffer. What is happening and how can I fix it?

A: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower. The key is to maintain a delicate balance between the organic and aqueous components.

Root Cause Analysis:

Metoprolol is moderately lipophilic, with a logP value of approximately 1.88 to 2.15. This indicates a preference for organic environments over aqueous ones. When the concentration of the organic solvent (like DMSO) is drastically reduced upon dilution in the buffer, the solubility limit of metoprolol in the mixed solvent system is exceeded, leading to precipitation.

Step-by-Step Resolution Protocol:

  • Optimize the Final Concentration of the Organic Cosolvent:

    • Action: Instead of a large, single-step dilution, perform a serial dilution. This gradual introduction of the aqueous phase can sometimes prevent immediate precipitation.

    • Rationale: A stepwise dilution allows for a more controlled transition in solvent polarity, potentially keeping the drug in solution.

    • Expert Tip: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity. Determine the highest allowable DMSO concentration in your experiment that keeps metoprolol dissolved.

  • Employ a Cosolvent System in Your Final Buffer:

    • Action: Introduce a water-miscible organic solvent, such as ethanol or propylene glycol, into your aqueous buffer before adding the metoprolol stock.

    • Rationale: Cosolvents increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

    • Protocol: Prepare a buffer containing a pre-determined percentage (e.g., 5-10%) of the cosolvent. Then, add the metoprolol stock solution.

  • Adjust the pH of the Aqueous Buffer:

    • Action: Lower the pH of your final buffer to a value at least 2 units below the pKa of metoprolol.

    • Rationale: Metoprolol is a weak base with a pKa of approximately 9.6. At a pH below its pKa, it will be predominantly in its protonated, more water-soluble ionic form.

    • Expert Tip: Ensure the chosen pH is compatible with your experimental system (e.g., does not affect protein stability or cell viability).

Issue 2: Low or Inconsistent Dissolution of Metoprolol Salts

Q: I am trying to dissolve metoprolol tartrate/succinate directly into my buffer, but the dissolution is very slow, or I'm not reaching my target concentration. What should I do?

A: The dissolution rate can be influenced by several factors, including the choice of salt form, the pH and composition of the buffer, and the physical properties of the solid material.

Root Cause Analysis:

Metoprolol is commercially available as tartrate and succinate salts, which have different solubility profiles. Metoprolol tartrate is generally more soluble than metoprolol succinate. The dissolution rate is also highly dependent on the pH of the medium.

Step-by-Step Resolution Protocol:

  • Select the Appropriate Salt Form:

    • Action: For applications requiring rapid and high concentration in aqueous solution, metoprolol tartrate is generally the better choice.

    • Rationale: Metoprolol tartrate is described as being very soluble in water, whereas metoprolol succinate is freely soluble.

  • Optimize the Buffer pH:

    • Action: Use a buffer with a pH significantly lower than 9.6. An acidic buffer (e.g., pH 4-5) will protonate the secondary amine group of metoprolol, increasing its interaction with water and enhancing solubility.

    • Rationale: As a basic compound, metoprolol's solubility is pH-dependent. At lower pH, the equilibrium shifts towards the more soluble ionized form.

  • Increase Temperature:

    • Action: Gently warm the buffer (e.g., to 37°C) while stirring.

    • Rationale: The dissolution of metoprolol succinate has been shown to increase with rising temperature.

    • Caution: Ensure that elevated temperatures will not cause degradation of metoprolol or other components in your experiment. Always check for recrystallization as the solution cools.

  • Utilize Sonication:

    • Action: Place the vessel containing the buffer and metoprolol in a sonication bath for short intervals.

    • Rationale: Sonication provides energy to break up solid agglomerates and increases the interaction between the solvent and the drug particles, accelerating dissolution.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of metoprolol and its salts in aqueous buffers?

A: The solubility is highly dependent on the salt form and the pH of the buffer.

CompoundBuffer/SolventpHApproximate SolubilitySource(s)
Metoprolol TartrateWaterNeutral>1000 mg/mL
Metoprolol TartrateDMSON/A~34 mg/mLTocris Bioscience
Metoprolol SuccinateWaterNeutralFreely Soluble
Metoprolol SuccinatePBS7.2~5 mg/mL

Q2: How does pH influence the solubility of metoprolol?

A: Metoprolol is a weak base with a pKa of approximately 9.6. Its solubility in aqueous solutions is highly pH-dependent.

  • At pH < 7.6 (at least 2 units below the pKa): Metoprolol will be more than 99% in its protonated (ionized) form, which is significantly more water-soluble.

  • At pH = 9.6 (the pKa): The concentrations of the ionized and unionized forms are equal.

  • At pH > 9.6: The un-ionized, less soluble form will predominate, leading to a decrease in solubility.

cluster_pH pH Scale cluster_solubility Metoprolol State & Solubility low_pH Low pH (e.g., pH < 7.6) ionized Protonated (Ionized) Form HIGHLY SOLUBLE low_pH->ionized Favors pKa pH = pKa (approx. 9.6) equal 50% Ionized / 50% Unionized pKa->equal Equilibrium high_pH High pH (e.g., pH > 9.6) unionized Unionized Form POORLY SOLUBLE high_pH->unionized Favors start Define Target Concentration & Experimental Constraints (e.g., pH, toxicity) choose_salt choose_salt start->choose_salt ph_adjust pH Adjustment {Buffer pH < 7.6} choose_salt->ph_adjust cosolvent Add Cosolvent (e.g., Ethanol, Propylene Glycol) {Optimize % (v/v)} ph_adjust->cosolvent Soluble? [No] success Solubility Achieved Proceed with Experiment ph_adjust->success Soluble? [Yes] cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) {Determine required concentration} cosolvent->cyclodextrin Soluble? [No] cosolvent->success Soluble? [Yes] cyclodextrin->success Soluble? [Yes] fail Re-evaluate Approach Consider alternative strategies cyclodextrin->fail Soluble? [No]

Caption: Workflow for Metoprolol Solubilization.

III. Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Metoprolol Tartrate Stock Solution

  • Objective: To prepare a 10 mg/mL stock solution of metoprolol tartrate in a pH 4.5 acetate buffer.

  • Materials:

    • Metoprolol Tartrate

    • Sodium Acetate

    • Acetic Acid

    • High-purity water

    • Calibrated pH meter

  • Procedure:

    • Prepare a 0.1 M sodium acetate buffer.

    • Adjust the pH to 4.5 using acetic acid.

    • Weigh the required amount of metoprolol tartrate to achieve a final concentration of 10 mg/mL.

    • Gradually add the metoprolol tartrate to the pH 4.5 buffer while stirring continuously.

    • Continue stirring until the solid is completely dissolved.

    • Sterile-filter the solution through a 0.22 µm filter if required for the application.

IV. References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4171, Metoprolol. Retrieved from [Link]

  • U.S. Food and Drug Administration. Metoprolol Succinate Prescribing Information. Retrieved from [Link]

  • Li, H., et al. (2018). Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents. Molecules, 23(10), 2467. Available at: [Link]

  • Logoyda, L. S. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. Journal of Pharmaceutical Research International, 1-12.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • Wikipedia. Cosolvent. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.

  • Wikipedia. Metoprolol. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. Metoprolol Succinate Extended-Release Tablets. Retrieved from [Link]

  • Oreate AI. (2023). Understanding Metoprolol: The Distinct Roles of Succinate and Tartrate. Retrieved from [Link]

  • Varshosaz, J., Tavakoli, N., & Ebrahimabadi, A. (2006). Preparation and characterization of metoprolol controlled-release solid dispersions. Pharmaceutical development and technology, 11(2), 201–209.

  • Google Patents. (2015). Alcohol-resistant metoprolol-containing extended-release oral dosage forms. Retrieved from

  • The PCCA Blog. (2022). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Metaprolol succinate in different solvent. Retrieved from [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science, 11.

Best practices for long-term storage of ortho-Metoprolol reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ortho-Metoprolol reference standard. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It provides in-depth, field-proven insights into the best practices for the long-term storage, handling, and troubleshooting of your ortho-Metoprolol (Metoprolol Related Compound A) reference standard to ensure its integrity and the accuracy of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the ortho-Metoprolol reference standard. The answers are grounded in pharmacopeial guidelines and practical laboratory experience to ensure scientific integrity.

Q1: What are the ideal long-term storage conditions for the ortho-Metoprolol reference standard?

A1: The stability of your ortho-Metoprolol reference standard is critically dependent on proper storage conditions. To ensure its integrity over the long term, it is imperative to adhere to the following guidelines, which are synthesized from supplier recommendations and general principles of pharmaceutical stability.

ParameterRecommended ConditionRationale & Causality
Temperature 4°C (Refrigerated)Storing at 4°C significantly reduces the rate of potential degradation reactions.[1] While some related metoprolol standards may be stable at controlled room temperature, the specific impurity, ortho-Metoprolol, is best preserved under refrigeration to minimize any thermal stress.[2][3]
Light Exposure Protect from light (Store in an amber vial or in the dark)Ortho-Metoprolol is known to be light-sensitive.[1] Exposure to UV or visible light can induce photolytic degradation, leading to the formation of impurities and a decrease in the standard's purity.[2]
Humidity Store in a low-humidity environment (e.g., with desiccants)Metoprolol compounds can be susceptible to moisture.[4] Elevated humidity can lead to hydrolysis or physical changes in the solid-state standard, potentially impacting its accurate weighing and stability.[4]
Container Original, tightly sealed containerThe original container has been validated by the manufacturer for suitability. It is designed to protect the standard from environmental factors.[5] Opening and closing the container should be minimized to prevent exposure to ambient air and moisture.
Atmosphere Standard atmosphere (Inert gas overlay not typically required unless specified on the Certificate of Analysis)For most solid-state reference standards, storage under a normal atmosphere is sufficient, provided the container is tightly sealed. An inert atmosphere (e.g., nitrogen or argon) is generally reserved for highly reactive or hygroscopic materials.

Q2: How long can I expect the ortho-Metoprolol reference standard to be stable?

A2: The stability period is defined by the manufacturer and is indicated by the "re-test date" or "expiration date" on the Certificate of Analysis (CoA) and the product label.[6] This date is valid only if the standard is stored under the recommended conditions.[5][7] It is crucial to always consult the CoA for the specific lot you are using, as stability can vary between batches. USP and other pharmacopeias conduct ongoing stability testing to ensure the continued suitability of their reference standards.[7]

Q3: The Certificate of Analysis for my ortho-Metoprolol standard has a "re-test date" instead of an "expiration date." What is the difference?

A3: A "re-test date" signifies the date until which the manufacturer guarantees the standard will meet its specifications if stored correctly. After this date, the material may still be suitable for use, but it should be re-qualified by the user to confirm its purity and identity. An "expiration date" indicates the date after which the standard should not be used.

Q4: Can I use the ortho-Metoprolol reference standard after its re-test date?

A4: Using a reference standard beyond its re-test date is not recommended without proper re-qualification. If you must use it, you are responsible for demonstrating its continued suitability for your intended application. This typically involves performing a comprehensive analysis, such as a purity assessment by a stability-indicating HPLC method, and comparing the results to the original Certificate of Analysis.

Q5: What is a "stability-indicating method," and why is it important for reference standards?

A5: A stability-indicating analytical method is a validated quantitative procedure that can accurately and selectively measure the concentration of the intact active pharmaceutical ingredient (API) or, in this case, the reference standard, in the presence of its degradation products, process impurities, and other potential interferents.[2][8] For ortho-Metoprolol, this would typically be an HPLC method that can separate the main component from any new peaks that may appear due to degradation.[2][9][10] Using such a method is the only way to be certain that a decrease in the main peak area corresponds to actual degradation and not analytical variability.

Troubleshooting Guide

This section provides practical solutions to specific issues you might encounter during the handling and use of your ortho-Metoprolol reference standard.

Problem 1: I see unexpected peaks in my chromatogram when using a freshly prepared solution of the reference standard.

This is a common issue that can stem from several sources. The following decision tree can help you systematically troubleshoot the problem.

G Troubleshooting Unexpected Chromatographic Peaks start Unexpected peak observed check_purity Is the peak listed as a known impurity on the CoA? start->check_purity yes_impurity Yes: Peak is a known impurity. Quantify if necessary. check_purity->yes_impurity Yes no_impurity No: Proceed to next check. check_purity->no_impurity No check_blank Run a blank injection (mobile phase/solvent). Is the peak present? yes_blank Yes: Peak originates from solvent, mobile phase, or system contamination. check_blank->yes_blank Yes no_blank No: Proceed to next check. check_blank->no_blank No check_handling Review solution preparation and handling procedures. improper_handling Potential Issues: - Contaminated glassware - Impure solvent - Incomplete dissolution check_handling->improper_handling check_stability Was the solution freshly prepared? Is it a known degradant? degradation_issue Potential Issues: - Solution instability (light/heat) - Reaction with solvent/mobile phase - Standard degraded in solid state check_stability->degradation_issue no_impurity->check_blank no_blank->check_handling improper_handling->check_stability

Caption: Decision tree for troubleshooting unexpected peaks.

Problem 2: The purity value of the ortho-Metoprolol standard seems to have decreased over time.

A decrease in purity is a clear indicator of degradation. Here’s a workflow to confirm and address this issue.

Experimental Protocol: Purity Verification Workflow
  • Initial Assessment:

    • Carefully review the storage conditions of the reference standard. Have there been any deviations from the recommended 4°C, protected-from-light conditions?[1]

    • Check for any physical changes in the material (e.g., change in color, clumping).

  • Solution Preparation:

    • Allow the ortho-Metoprolol container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately prepare a solution of the standard at a concentration specified in your analytical method, using high-purity solvents.

    • Simultaneously, prepare a solution from a new, unopened lot of the same reference standard, if available, to serve as a control.

  • Chromatographic Analysis:

    • Use a validated, stability-indicating HPLC method. The method should be capable of separating ortho-Metoprolol from metoprolol and other known related substances.[11]

    • Analyze the potentially degraded standard, the control (new lot), and a solvent blank.

    • Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance or increase in the area of other peaks in the suspect standard compared to the control.

  • Data Interpretation and Action:

    • If degradation is confirmed (purity is below the acceptable limit for your application), the standard must be discarded.

    • If the purity is still within an acceptable range but has decreased, consider the impact on your assays. You may need to apply a correction factor, although this is not ideal.

    • Document all findings and conduct a root cause analysis to prevent future occurrences. This may involve reviewing and improving your storage and handling procedures.

Problem 3: I'm having trouble dissolving the ortho-Metoprolol reference standard.

A3: First, consult the Certificate of Analysis or supplier datasheet, which may provide solubility information.[1] If not specified, ortho-Metoprolol, being structurally similar to metoprolol, should be soluble in common organic solvents like methanol, acetonitrile, and DMSO.

  • Troubleshooting Steps:

    • Ensure you are using a high-purity, anhydrous solvent.

    • Try gentle agitation or sonication in a water bath to aid dissolution. Avoid excessive heating, as this can cause degradation.[2]

    • If solubility issues persist, it could indicate a problem with the standard itself, such as polymerization or degradation into a less soluble form. In this case, contact the supplier for technical support.

References

  • SciSpace. (n.d.). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. Retrieved from [Link]

  • Phale, M. D., & Hamrapurkar, P. D. (2010). Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate. Journal of AOAC International, 93(3), 911–916. Retrieved from [Link]

  • U.S. Pharmacopeia. (2018). Metoprolol Succinate Extended-Release Tablets. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Handling of Reference and Working Standards. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2021). What are the storage conditions for EDQM reference standards?. Retrieved from [Link]

  • PubMed. (2010). Comparative stability of repackaged metoprolol tartrate tablets. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <1150> PHARMACEUTICAL STABILITY. Retrieved from [Link]

  • ResearchGate. (2021). Stability-Indicating Rp-HPLC Method for the Estimation of Metoprolol Succinate and Hydrochlorothiazide in Tablet Dosage Form. Retrieved from [Link]

  • ResearchGate. (2025). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse phase-high performance liquid chromatography method. Retrieved from [Link]

  • National Institutes of Health. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). METOPROLOL SUCCINATE. Retrieved from [Link]

  • U.S. Pharmacopeia. (2012). <1150> PHARMACEUTICAL STABILITY (deleted). Retrieved from [Link]

  • MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on declaration of storage conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. Retrieved from [Link]

  • Scribd. (n.d.). USP 1150 PharmaceuticalStability MKT PDF. Retrieved from [Link]

  • NTP. (2013). PRODUCT MONOGRAPH PrNTP-METOPROLOL (METOPROLOL tartrate tablets USP). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019). European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?. Retrieved from [Link]

  • U.S. Pharmacopeia. (2019). Metoprolol Succinate Extended-Release Tablets. Retrieved from [Link]

  • PubMed. (n.d.). Stability of metoprolol tartrate injection 1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride injection and 5% dextrose injection. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • TSI Journals. (n.d.). STABILITY-INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METOPROLOL SUCCINATE AND HYDROCHLOROTHIAZIDE IN COMBINATION D. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2021). Information Leaflet Ph. Eur. Reference Standard. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Stability Indicating Reverse phase Liquid chromatographic Method for the Determination of Metoprolol succinate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • U.S. Pharmacopeia. (2025). Metoprolol Succinate USP 2025. Retrieved from [Link]

Sources

Refinement of reaction conditions for ortho-Metoprolol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reaction Refinement and Impurity Control

Welcome to the technical support center for Metoprolol synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to optimizing the synthesis of Metoprolol, a crucial beta-1 selective blocker. Our focus extends beyond simple procedural outlines; we delve into the mechanistic underpinnings of the synthesis to provide robust troubleshooting strategies and answers to frequently encountered challenges.

The synthesis of Metoprolol, 1-[4-(2-Methoxyethyl) phenoxy]-3-[(propan-2-yl) amino]propan-2-ol, from 4-(2-methoxyethyl)phenol is a well-established route.[1][2] However, achieving high yield and purity requires careful control of reaction conditions to minimize the formation of key impurities. Among these, ortho-Metoprolol (an impurity where the ether linkage is at the 2-position of the phenol ring instead of the 4-position) represents a significant challenge in regioselectivity.[3]

This guide provides field-proven insights to help you refine your reaction conditions, maximize yield, and control the impurity profile of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Metoprolol synthesis pathway and the rationale behind common procedural choices.

Q1: What is the standard synthetic pathway for Metoprolol?

The most common industrial synthesis is a two-step process starting from 4-(2-methoxyethyl)phenol.[2]

  • Epoxidation: This step involves the O-alkylation of 4-(2-methoxyethyl)phenol with an epihalohydrin (typically epichlorohydrin) under basic conditions. This reaction, a variation of the Williamson ether synthesis, forms the key epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[4][5]

  • Amination: The epoxide ring of the intermediate is subsequently opened by reaction with isopropylamine. This nucleophilic attack yields the final product, Metoprolol.[5]

The overall reaction scheme is a cornerstone of beta-blocker synthesis and is adaptable for producing various analogues.[6]

Q2: What is ortho-Metoprolol and how is it formed?

Ortho-Metoprolol is the constitutional isomer of Metoprolol where the propoxy-amine side chain is attached to the benzene ring at the position ortho to the 2-methoxyethyl group. It is considered an impurity in the synthesis of the desired para-isomer (Metoprolol). Its formation is primarily a result of non-selective alkylation in the first step. While O-alkylation of the phenoxide is the desired reaction, competitive C-alkylation at the ortho-position can occur, leading to this impurity.[7] Reaction conditions that favor a harder nucleophilic character of the phenoxide can inadvertently increase the rate of C-alkylation.

Q3: What is the reaction mechanism for the initial epoxidation step?

The epoxidation is a classic Williamson ether synthesis. The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 4-(2-methoxyethyl)phenol by a base (e.g., NaOH, K₂CO₃) to form a sodium or potassium phenoxide.[5] This phenoxide ion then acts as a nucleophile, attacking the electrophilic terminal carbon of epichlorohydrin and displacing the chloride leaving group (Sₙ2 reaction). The resulting intermediate rapidly undergoes an intramolecular Sₙ2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, forming the stable epoxide ring.

Q4: Besides ortho-Metoprolol, what other impurities are commonly encountered?

Several other process-related impurities can arise, and their control is critical for meeting regulatory standards.[4]

  • Diol Impurity (Metoprolol Impurity D): Formed by the hydrolysis of the epoxide intermediate. This can happen if excess water is present, especially under harsh pH and high-temperature conditions.[4]

  • Dimer Impurity: Can be formed through a secondary reaction where a molecule of Metoprolol acts as a nucleophile and attacks the epoxide intermediate.

  • Unreacted Starting Materials: Incomplete conversion can leave residual 4-(2-methoxyethyl)phenol or the epoxide intermediate in the final product.[8]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Q: My yield is consistently low in the first step (epoxidation). What factors should I investigate?

A: Low yield in the epoxidation step often points to issues with the base, solvent, temperature, or reaction time.

  • Causality: The formation of the phenoxide is a critical equilibrium step. An insufficiently strong base or poor mixing can lead to incomplete deprotonation of the phenol, resulting in unreacted starting material. Conversely, excessively harsh conditions can promote side reactions.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: Ensure you are using at least one molar equivalent of a suitable base. Sodium hydroxide or potassium hydroxide are effective in aqueous media.[1] In anhydrous solvents like DMF, a milder base like potassium carbonate can be used, which may reduce side reactions.[4]

    • Temperature Control: Running the reaction at excessively high temperatures can lead to the formation of impurities and degradation of the product.[8] Conversely, temperatures that are too low will result in a sluggish and incomplete reaction.[8] A controlled temperature range, for example, 35-70°C, is often optimal depending on the specific solvent and base system.[9][10]

    • Phase Transfer Catalyst: If using a biphasic system (e.g., toluene/water), the addition of a phase transfer catalyst (PTC) like a quaternary ammonium salt can significantly improve the reaction rate by facilitating the transfer of the aqueous phenoxide into the organic phase where epichlorohydrin resides.

    • Moisture Control: In non-aqueous systems (e.g., DMF/K₂CO₃), ensure your reagents and solvent are sufficiently dry. Water can hydrolyze the epoxide product to form the diol impurity.[4]

Q: I'm observing a high percentage of the ortho-Metoprolol impurity in my final product. How can I improve regioselectivity?

A: High levels of ortho-Metoprolol indicate that C-alkylation is competing effectively with the desired O-alkylation. The key is to favor conditions that maintain the "soft" nucleophilic character of the phenoxide oxygen.

  • Causality: According to Hard and Soft Acid and Base (HSAB) theory, the oxygen of the phenoxide is a "soft" nucleophile, while the ortho-carbon of the aromatic ring is a "hard" nucleophile. The electrophilic carbon of epichlorohydrin is a relatively soft center. Soft-soft interactions are favored. Conditions that create a more dissociated, "naked" phenoxide ion (a harder nucleophile) can increase the rate of attack at the harder carbon center (C-alkylation).

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can solvate the cation (Na⁺, K⁺) effectively, leaving a more reactive, "harder" phenoxide anion that is more prone to C-alkylation. Consider using less polar or protic solvents which may better shield the phenoxide's charge and favor O-alkylation.

    • Counter-ion Effect: The choice of base matters. Potassium salts (e.g., K₂CO₃) often give better O-alkylation selectivity than sodium salts. The larger potassium ion is less tightly associated with the phenoxide oxygen, which can influence the reaction pathway.

    • Temperature Management: Higher reaction temperatures can sometimes provide the activation energy needed for the less favorable C-alkylation pathway. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve selectivity.

Q: Analysis of my crude product shows a significant peak corresponding to the diol impurity. What is the cause and how can it be prevented?

A: The presence of 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol indicates that your epoxide intermediate has undergone hydrolysis.

  • Causality: The epoxide ring is susceptible to nucleophilic attack by water, especially under acidic or strongly basic conditions and at elevated temperatures. This opens the ring to form the corresponding diol.

  • Troubleshooting Steps:

    • Control Water Content: If using an aqueous system, avoid excessively long reaction times at high temperatures. During workup, ensure the pH is carefully controlled. A neutral to slightly basic pH (7-8) is often recommended during extraction to maintain the stability of the epoxide.[8]

    • Anhydrous Conditions: When using organic solvents like DMF, ensure the solvent and reagents are anhydrous to minimize the source of water.

    • Workup Procedure: After the reaction, proceed with extraction and isolation of the epoxide promptly. Do not let the crude reaction mixture stand for extended periods, particularly at high temperatures or extreme pH.

Part 3: Optimized Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of Metoprolol, incorporating best practices for yield and purity.

Protocol 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Epoxide Intermediate)

This protocol is adapted from methodologies described in the literature.[1][4]

  • Reagent Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-(2-methoxyethyl)phenol (1.0 eq).

  • Solvent and Base Addition: Add dimethylformamide (DMF, approx. 10 volumes). Begin stirring. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.

  • Initial Stirring: Stir the suspension for 15-20 minutes at room temperature to ensure good mixing.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (1.1 eq) dropwise to the reaction mixture over 20-30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting phenol is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into cold water (approx. 20 volumes).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide as an oil. The product can be used in the next step without further purification or can be purified by vacuum distillation if necessary.[9]

Protocol 2: Synthesis of Metoprolol from Epoxide Intermediate

This protocol is adapted from established procedures.[8][9]

  • Reagent Setup: To a pressure-rated reactor, add the crude epoxide intermediate (1.0 eq).

  • Amine Addition: Add isopropylamine (approx. 5-7 eq). Using an excess of isopropylamine helps to drive the reaction to completion and minimize dimer formation. The reaction can be run neat (without an additional solvent) or in a solvent like isopropanol.[9]

  • Reaction: Seal the reactor and heat the mixture to 50-55°C.[9] Maintain this temperature for 3-5 hours. The internal pressure will increase.

  • Monitoring: Monitor the reaction by TLC or HPLC until the epoxide is fully consumed.

  • Workup:

    • Cool the reactor to room temperature and carefully vent any excess pressure.

    • Remove the excess isopropylamine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like toluene.

    • Wash the organic layer with water to remove any remaining traces of isopropylamine.

    • Concentrate the organic layer under vacuum to yield crude Metoprolol base as an oil.

  • Purification/Salification: The crude base can be purified by crystallization or by converting it to a suitable salt (e.g., succinate or tartrate) by reacting it with the corresponding acid in a solvent like acetone or ethanol.[1]

Part 4: Data and Visualizations

Data Summary

The choice of reaction conditions for the epoxidation step significantly impacts the outcome. The table below summarizes various reported conditions.

ParameterCondition 1Condition 2Condition 3
Base Sodium Hydroxide[9]Potassium Hydroxide[1]Potassium Carbonate[4]
Solvent Aqueous[9]Water[1]Dimethylformamide (DMF)[4]
Temperature 0-25°C[9]30-80°C[1]Room Temperature to 70°C[4]
Reaction Time 15-20 hours[9]~10 hours[1]12-14 hours[4]
Key Insight Classic aqueous method; longer reaction times at lower temperatures.Higher temperature range can speed up the reaction but may require more careful control to avoid impurities.Anhydrous system; may offer better control and easier workup but requires dry reagents.
Experimental and Mechanistic Diagrams

Diagram 1: General Synthetic Workflow for Metoprolol

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination cluster_2 Potential Side Reactions A 4-(2-methoxyethyl)phenol D Epoxide Intermediate (para-isomer) A->D O-Alkylation (Desired) E ortho-Alkylated Byproduct A->E C-Alkylation (Side Reaction) B Epichlorohydrin B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D G Metoprolol (Desired Product) D->G D->G Ring Opening J Diol Impurity D->J Hydrolysis H ortho-Metoprolol (Impurity) E->H E->H F Isopropylamine F->G I Water (H2O) I->J

Caption: Workflow for Metoprolol synthesis highlighting impurity formation.

Diagram 2: Key Factors in Phenol O-Alkylation

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Pathways Solvent Solvent Choice (Polar Aprotic vs. Protic) Phenoxide Phenoxide Intermediate Oxygen (Soft Nucleophile) Carbon (Hard Nucleophile) Solvent->Phenoxide Influences ion pairing Base Base/Counter-ion (K+ vs. Na+) Base->Phenoxide Influences reactivity Temp Temperature O_Alk O-Alkylation (Desired Product) Temp->O_Alk Affects Rate C_Alk C-Alkylation (ortho-Impurity) Temp->C_Alk Affects Rate Phenoxide:o->O_Alk Favored (Soft-Soft) Phenoxide:c->C_Alk Less Favored (Hard-Soft)

Caption: Factors influencing regioselectivity in phenoxide alkylation.

References

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. (n.d.). Research Journal of Pharmacy and Technology.
  • CN103102281A - Synthesis method of metoprolol succinate. (2013). Google Patents.
  • Novel method could optimise beta-blocker synthesis. (2025). European Pharmaceutical Review.
  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including... (n.d.). ResearchGate.
  • US20050107635A1 - Metoprolol manufacturing process. (2005). Google Patents.
  • US20090247642A1 - Synthesis and preparations of metoprolol and its salts. (2009). Google Patents.
  • CN102746169A - Synthesis of metoprolol impurity C. (2012). Google Patents.
  • Enantioselective preparation of metoprolol and its major metabolites. (2000). PubMed.
  • WO/2005/046568 PROCESS FOR MANUFACTURE OF METOPROLOL AND SALTS THEREOF. (2005). WIPO Patentscope.
  • Metoprolol impurity 1 (ortho-Metoprolol). (n.d.). MedchemExpress.com.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI.
  • Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. (n.d.). Benchchem.
  • KR100544560B1 - New Manufacturing Process of Metoprolol. (2005). Google Patents.
  • (PDF) Alkylation of Phenol: A Mechanistic View. (2025). ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to a Validated, High-Throughput RP-HPLC Method for Metoprolol and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive validation of a novel, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Metoprolol and its process-related impurities. We will provide an in-depth comparison with established pharmacopeial methods, supported by experimental data, to demonstrate the superiority of this new method in terms of efficiency, resolution, and sensitivity. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge of Metoprolol

Metoprolol, a widely used beta-blocker for treating cardiovascular conditions such as hypertension and angina, requires stringent quality control to ensure its safety and efficacy.[1][2] The manufacturing process and storage of Metoprolol can lead to the formation of several impurities.[3] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established monographs that outline methods for controlling these impurities.[4][5][6] However, many of these established methods, particularly older ones, can be time-consuming and may not be optimized for modern HPLC instrumentation.[4] This guide introduces a new RP-HPLC method designed for high-throughput analysis without compromising analytical rigor.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][8] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to provide a robust validation package for the new method.[7][9][10]

Method Comparison: A Leap in Efficiency and Resolution

The primary advantage of the new method lies in its significantly reduced runtime and improved separation of critical impurity pairs compared to existing pharmacopeial methods. The European Pharmacopoeia (EP) monograph for Metoprolol Tartrate, for instance, describes an isocratic method with a lengthy analysis time, which can lead to broad peaks and lower sensitivity for impurities.[4] Modernizing these methods can lead to substantial time and cost savings.[4][6]

Chromatographic Conditions: A Head-to-Head Comparison

The table below outlines the chromatographic conditions of the new method in comparison to a typical pharmacopeial method.

ParameterTypical Pharmacopoeial Method (e.g., EP Monograph 1028)New Validated RP-HPLC MethodScientific Rationale for the New Method
Column C18, 5 µm, 150 x 4.6 mmSuperficially Porous C18, 2.7 µm, 100 x 3.0 mmSuperficially porous particles offer higher efficiency and resolution at lower backpressures, allowing for faster flow rates and shorter run times. The smaller column dimensions reduce solvent consumption.[4]
Mobile Phase Isocratic mixture of buffer and acetonitrileGradient elution with 10 mM Ammonium Acetate (pH 4.5) and AcetonitrileA gradient elution provides superior separation for compounds with a wider range of polarities, ensuring baseline resolution of all known impurities from the main peak and each other. Ammonium acetate is a volatile buffer, making the method compatible with mass spectrometry (MS) for impurity identification.
Flow Rate 1.0 mL/min0.8 mL/minOptimized for the smaller column dimensions to maintain optimal linear velocity and efficiency.
Detection UV at 280 nmUV at 223 nmMetoprolol shows a stronger absorbance at 223 nm, leading to improved sensitivity and lower limits of detection (LOD) and quantification (LOQ) for the impurities.[11]
Run Time ~40 minutes< 10 minutesThe combination of a highly efficient column, gradient elution, and optimized flow rate dramatically reduces the analysis time, enabling higher sample throughput.[6]

Method Validation Protocol and Results

The new RP-HPLC method was rigorously validated according to ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][12][13]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To demonstrate this, forced degradation studies were conducted by subjecting a Metoprolol Succinate sample to various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.[11][14][15]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve 10 mg of Metoprolol Succinate in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Dissolve 10 mg of Metoprolol Succinate in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of Metoprolol Succinate in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Expose solid Metoprolol Succinate powder to 105°C in a hot air oven for 24 hours. Dissolve and dilute with mobile phase.

  • Photolytic Degradation: Expose a solution of Metoprolol Succinate to UV light (254 nm) for 24 hours. Dilute with mobile phase.

The results demonstrated that the method is stability-indicating, with all degradation products being well-separated from the main Metoprolol peak and from each other. Peak purity analysis using a photodiode array (PDA) detector confirmed the spectral homogeneity of the Metoprolol peak in all stressed samples.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This was evaluated for Metoprolol and its known impurities over a specified concentration range.

Experimental Protocol: Linearity

  • Prepare a stock solution of Metoprolol and each impurity standard.

  • Create a series of at least five dilutions ranging from the LOQ to 150% of the specification limit for impurities, and 80% to 120% of the assay concentration for Metoprolol.[7]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results Summary: Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Metoprolol80 - 120> 0.999
Impurity A0.1 - 1.5> 0.999
Impurity B0.1 - 1.5> 0.998
Impurity C0.1 - 1.5> 0.999

The high correlation coefficients confirm the excellent linearity of the method over the tested ranges.

Accuracy

Accuracy was determined by spiking a placebo mixture with known amounts of Metoprolol and its impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[16][17] The percentage recovery was then calculated.

Results Summary: Accuracy

AnalyteSpiked LevelMean Recovery (%)% RSD
Metoprolol80%99.80.5
100%100.10.4
120%99.50.6
Impurity A80%99.21.1
100%100.50.9
120%101.01.2

The recovery values were all within the acceptable range of 98.0% to 102.0%, with low relative standard deviation (% RSD), demonstrating the high accuracy of the method.[16][18]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[19] Repeatability was assessed by analyzing six replicate samples of Metoprolol spiked with impurities at 100% of the target concentration on the same day. Intermediate precision was determined by having a different analyst perform the same experiment on a different day using a different instrument.

Results Summary: Precision

AnalyteRepeatability (% RSD, n=6)Intermediate Precision (% RSD, n=12)
Metoprolol< 0.5%< 1.0%
Impurity A< 1.5%< 2.0%
Impurity B< 1.8%< 2.5%
Impurity C< 1.6%< 2.2%

The low % RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.

Results Summary: LOD & LOQ

AnalyteLOD (µg/mL)LOQ (µg/mL)
Impurity A0.030.10
Impurity B0.040.12
Impurity C0.030.09

These results confirm that the method is sensitive enough for the detection and quantification of impurities at levels required by regulatory standards.

Robustness

The robustness of the method was evaluated by intentionally making small but deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters, including resolution, tailing factor, and theoretical plates, remained within the acceptable limits for all variations, demonstrating the method's robustness.[18]

Visualizing the Validation Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the logical flow of the experimental design.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Define Analytical Target Profile (ATP) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob Routine Routine QC Testing Rob->Routine

Caption: High-level workflow for analytical method validation.

G Forced_Degradation Forced Degradation Study Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic Analysis RP-HPLC Analysis Peak Purity Assessment Resolution Check Mass Balance Forced_Degradation->Analysis Outcome Outcome Method is Stability-Indicating Analysis->Outcome

Caption: Logical flow of the forced degradation study.

Conclusion

The new RP-HPLC method for the analysis of Metoprolol and its impurities presented in this guide offers significant advantages over existing pharmacopeial methods. Through a comprehensive validation process guided by ICH Q2(R1) principles, this method has been proven to be specific, linear, accurate, precise, sensitive, and robust. Its drastically reduced runtime makes it an ideal choice for high-throughput quality control environments, contributing to increased efficiency and reduced operational costs without compromising data quality. This self-validating system provides a high degree of assurance in its suitability for its intended purpose in the pharmaceutical industry.

References

  • Sojitra, R., et al. (2016). Rp-Hplc Method for Estimation of Metoprolol Succinate and Olmesartan Medoxomil in Pharmaceutical Formulation with forced Degradation studies. International Journal of Applied Pharmaceutical Sciences and Research, 1(3), 1-8. Available at: [Link]

  • Agilent Technologies. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Agilent Technologies, Inc. Available at: [Link]

  • Patel, H., et al. (2025). Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate, Telmisartan, and Amlodipine. International Journal for Research Trends and Innovation, 10(9). Available at: [Link]

  • ResearchGate. (2025). A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • USP-NF. (2021). Metoprolol Succinate Extended-Release Tablets. United States Pharmacopeia. Available at: [Link]

  • Phenomenex. Metoprolol Tartrate and Related Substances with Ph. Eur. Method Modernization. Phenomenex Inc. Available at: [Link]

  • Shaikh, K. A., et al. (2025). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse phase-high performance liquid chromatography method. ResearchGate. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2025). Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. IJCRT.org. Available at: [Link]

  • Scholars Research Library. (2012). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Scholars Research Library. Available at: [Link]

  • SynZeal. Metoprolol Impurities. SynZeal Research Pvt. Ltd. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Der Pharmacia Lettre. (2012). Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate and Olmesartan Medoxomil in Bulk and Pharmaceutical Dosage Form. Scholars Research Library. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. M1830000 - METOPROLOL TARTRATE CRS. EDQM. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • International Journal of Advanced Pharmaceutical and Biological Sciences. (2016). Rp-Hplc method for the estimation of metoprolol succinate in bulk and in dosage forms. IJAPBS. Available at: [Link]

  • National Institutes of Health. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. NIH. Available at: [Link]

  • ResearchGate. (2025). FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • YMER. (2023). DESIGN AND DEVELOPMENT OF A VALIDATED HPLC METHOD FOR THE QUANTIFICATION OF S (-) METOPROLOL. YMER. Available at: [Link]

  • Pharmaffiliates. Metoprolol Succinate-impurities. Pharmaffiliates. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Pharmaffiliates. Metoprolol Tartrate-impurities. Pharmaffiliates. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2023). Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. WJPR. Available at: [Link]

  • Semantic Scholar. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ASSAY AND DISSOLUTION OF METOPROLOL SUCCINATE EXTENDED RELEASE TABLETS. Semantic Scholar. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

Sources

A Comparative Analysis of the Bioactivity of Ortho- vs. Para-Metoprolol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the predicted bioactivity of ortho-Metoprolol versus the clinically established para-Metoprolol. As researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. While para-Metoprolol is a widely used cardioselective beta-blocker, its ortho-substituted positional isomer is not commercially available and its bioactivity is not extensively documented in publicly available literature.[1][2][3] This guide, therefore, will first establish the well-documented bioactivity of para-Metoprolol, leveraging extensive experimental data. Subsequently, it will present a theoretical yet scientifically grounded comparison with the hypothetical ortho-Metoprolol, based on established principles of beta-adrenergic receptor pharmacology and structure-activity relationships (SAR).

Introduction to Metoprolol and the Significance of Isomerism

Metoprolol is a selective β1-adrenergic receptor antagonist prescribed for a variety of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[4] The therapeutic efficacy of metoprolol is primarily attributed to its ability to block the effects of catecholamines, such as adrenaline and noradrenaline, at the β1-receptors in the heart, thereby reducing heart rate, cardiac output, and blood pressure.[3][4][5]

The clinically utilized form of metoprolol is a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being significantly more potent in its β1-blocking activity.[6] The focus of this guide, however, is on positional isomerism, specifically the difference in the substitution pattern on the phenoxy ring. The commercialized and studied form of metoprolol has a 4-(2-methoxyethyl)phenoxy group, designating it as a para-substituted compound.[1][2] An ortho-substituted isomer would have this group at the 2-position of the phenoxy ring. This seemingly minor structural change can have profound implications for the molecule's interaction with its biological target.

The Established Bioactivity of para-Metoprolol

The pharmacological profile of para-Metoprolol is well-characterized through extensive in vitro and in vivo studies.

Receptor Binding Affinity

para-Metoprolol exhibits high affinity and selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor. This selectivity is crucial for its clinical utility, as it minimizes the risk of bronchoconstriction associated with β2-receptor blockade.[7]

Enantiomer of para-Metoprololβ1-Adrenergic Receptor Affinity (Ki)β2-Adrenergic Receptor Affinity (Ki)Selectivity (β1 vs. β2)
(S)-MetoprololHighModerateHigh
(R)-MetoprololLowLowLow

Note: Specific Ki values can vary between studies and experimental conditions. The table illustrates the general trend.

Functional Activity

Functionally, para-Metoprolol acts as a competitive antagonist at the β1-adrenergic receptor. This means it binds to the receptor without activating it, thereby preventing the binding of endogenous agonists like epinephrine and norepinephrine. This antagonism leads to a downstream reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in the β-adrenergic signaling pathway.[4][8]

In Vivo Efficacy

In animal models and human clinical trials, administration of para-Metoprolol leads to a dose-dependent decrease in heart rate and blood pressure.[9] Its efficacy in managing cardiovascular diseases is a testament to its well-defined bioactivity.

Theoretical Bioactivity of ortho-Metoprolol: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data for ortho-Metoprolol, we can infer its potential bioactivity based on our understanding of the β1-adrenergic receptor's binding pocket and the established SAR for aryloxypropanolamine beta-blockers.

The interaction of aryloxypropanolamine beta-blockers with the β1-adrenergic receptor is known to involve several key interactions:

  • Hydrogen bonding: The hydroxyl group on the propanolamine side chain and the secondary amine are critical for hydrogen bonding within the receptor's binding site.

  • Aromatic interactions: The aromatic ring of the phenoxy group engages in π-π stacking or hydrophobic interactions with aromatic residues in the receptor.

  • Substituent effects: The nature and position of substituents on the aromatic ring significantly influence affinity and selectivity.

It is the position of the methoxyethyl group that distinguishes para-Metoprolol from the hypothetical ortho-Metoprolol. In para-Metoprolol, this substituent extends from the para-position of the phenoxy ring. This specific orientation allows for an optimal fit within a sub-pocket of the β1-adrenergic receptor.

For ortho-Metoprolol, the methoxyethyl group would be positioned at the ortho-position. This would likely lead to:

  • Steric Hindrance: The bulkier ortho-substituent could sterically clash with amino acid residues at the entrance or within the binding pocket, potentially reducing its binding affinity compared to the para-isomer.

  • Altered Binding Orientation: The change in substituent position might force the entire molecule to adopt a different, likely less favorable, binding orientation within the receptor. This could weaken the key interactions necessary for high-affinity binding.

  • Reduced Selectivity: The precise positioning of the para-substituent in metoprolol is thought to contribute to its β1-selectivity. An ortho-substituent might not fit as well into the β1-receptor's specific sub-pocket, potentially leading to a decrease in selectivity over β2-receptors.

Therefore, it is hypothesized that ortho-Metoprolol would exhibit significantly lower binding affinity and functional potency at the β1-adrenergic receptor compared to para-Metoprolol.

Experimental Workflows for Comparative Bioactivity Analysis

To empirically test the hypothesized differences in bioactivity between ortho- and para-Metoprolol, a series of well-established experimental protocols should be employed.

Radioligand Receptor Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of ortho- and para-Metoprolol for the β1- and β2-adrenergic receptors.

Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]dihydroalprenolol) is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (e.g., ortho- or para-Metoprolol). The ability of the test compound to displace the radioligand is measured, and from this, the Ki can be calculated.[10][11]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing either the human β1- or β2-adrenergic receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).

  • Incubation: In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compounds (ortho- and para-Metoprolol).

  • Separation: After incubation to reach equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.[10]

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the functional consequence of receptor binding, i.e., the inhibition of agonist-stimulated cAMP production.

Objective: To determine the functional potency (IC50) of ortho- and para-Metoprolol in inhibiting isoproterenol-stimulated cAMP production in cells expressing the β1-adrenergic receptor.

Principle: Cells expressing the β1-adrenergic receptor are stimulated with a known agonist (e.g., isoproterenol) in the presence of varying concentrations of the antagonist (ortho- or para-Metoprolol). The intracellular cAMP levels are then measured using a suitable detection method, such as a competitive immunoassay or a reporter gene assay.[12][13]

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human β1-adrenergic receptor.

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of ortho- or para-Metoprolol for a defined period.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of isoproterenol (typically the EC80) for a short period.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Blood Pressure and Heart Rate Measurement in a Rat Model

This experiment assesses the physiological effects of the compounds in a living organism.

Objective: To compare the effects of intravenously administered ortho- and para-Metoprolol on mean arterial pressure and heart rate in anesthetized rats.

Principle: Anesthetized rats are instrumented for direct measurement of arterial blood pressure and heart rate. The test compounds are administered intravenously, and the resulting changes in cardiovascular parameters are recorded.[14][15][16]

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize male Wistar rats (e.g., with urethane).

  • Catheterization: Surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).[14]

  • Stabilization: Allow the animal to stabilize after surgery and record baseline blood pressure and heart rate.

  • Drug Administration: Administer increasing doses of ortho- and para-Metoprolol intravenously at set time intervals.

  • Data Acquisition: Continuously record blood pressure and heart rate using a pressure transducer and a data acquisition system.

  • Data Analysis: Calculate the change in mean arterial pressure and heart rate from baseline for each dose of each compound. Plot the dose-response curves to compare the potency of the two isomers.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 β1-Adrenergic Receptor Signaling Catecholamine Catecholamine (Agonist) Receptor β1-Adrenergic Receptor Catecholamine->Receptor Binds & Activates Metoprolol Metoprolol (Antagonist) Metoprolol->Receptor Binds & Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β1-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of Metoprolol.

G cluster_1 Comparative Bioactivity Workflow Start Synthesize/Obtain ortho- & para-Metoprolol Binding_Assay In Vitro Receptor Binding Assay (β1 and β2) Start->Binding_Assay Functional_Assay In Vitro Functional cAMP Assay (β1) Start->Functional_Assay In_Vivo_Study In Vivo Cardiovascular Studies (Rat Model) Start->In_Vivo_Study SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis In_Vivo_Study->SAR_Analysis Conclusion Comparative Bioactivity Profile SAR_Analysis->Conclusion

Caption: Experimental Workflow for the Comparative Analysis of Metoprolol Isomers.

Conclusion and Future Directions

While para-Metoprolol is a cornerstone in cardiovascular therapy, this guide highlights the critical importance of positional isomerism in determining a drug's bioactivity. Based on established structure-activity relationships, it is strongly predicted that ortho-Metoprolol would be a significantly less potent and possibly less selective β1-adrenergic receptor antagonist.

To validate this hypothesis, the experimental workflows detailed herein provide a robust framework for a comprehensive comparative analysis. Such studies would not only confirm the predicted inferior bioactivity of the ortho-isomer but would also further enrich our understanding of the precise molecular interactions governing ligand recognition and selectivity at the β1-adrenergic receptor. For drug development professionals, this serves as a crucial reminder that even subtle changes in molecular architecture can lead to dramatic shifts in pharmacological profiles, reinforcing the importance of rigorous, multi-faceted preclinical evaluation.

References

  • Metoprolol | C15H25NO3 | CID 4171 - PubChem. National Center for Biotechnology Information. [Link]

  • Metoprolol - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions - SciSpace. [Link]

  • Composition and method containing optically pure (s)
  • Metoprolol - Wikipedia. [Link]

  • METOPROLOL SUCCINATE - accessdata.fda.gov. [Link]

  • Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and cardiovascular activity of metoprolol analogues - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and Physicochemical Characterization of Metoprolol Prodrugs - IJPRS. [Link]

  • Human Adrenoceptor Beta 1 Reporter Assay System (ADRB1) - Indigo Biosciences. [Link]

  • β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - NIH. [Link]

  • Measurement of invasive blood pressure in rats - PMC - NIH. [Link]

  • A kind of method for preparing (S)
  • S-metoprolol: The 2008 clinical review | Request PDF - ResearchGate. [Link]

  • Design and characterization of controlled release tablet of metoprolol - PMC - NIH. [Link]

  • Synthesis method of metoprolol succinate isomer impurities - Eureka | Patsnap. [Link]

  • β-adrenergic blockers increase cAMP and stimulate insulin secretion through a PKA/RYR2/TRPM5 pathway in pancreatic β-cells in vitro | bioRxiv. [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. [Link]

  • Measurement of invasive blood pressure in rats - ResearchGate. [Link]

  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. [Link]

  • What is the mechanism of Metoprolol Succinate? - Patsnap Synapse. [Link]

  • Comparison among different methods for blood pressure monitoring in rats: literature review - CABI Digital Library. [Link]

  • β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PubMed Central. [Link]

  • Metoprolol Pathway, Pharmacokinetics - ClinPGx. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI. [Link]

  • EHJ: Metoprolol: an old drug with unique cardioprotective properties - CNIC. [Link]

  • β-blockers augment L-type Ca2+ channel activity by target-selective spatially restricted β2AR-cAMP-PKA signaling in neurons | bioRxiv. [Link]

  • Invasive Blood Pressure – Rat Model - iWorx system. [Link]

  • Measuring blood pressure in small laboratory animals - ResearchGate. [Link]

  • How is Metoprolol (beta-blocker) metabolized? - Dr.Oracle. [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of metoprolol and its positional isomer, ortho-metoprolol. The focus of this document is on the cross-validation of these two powerful analytical techniques to ensure data integrity, consistency, and to highlight the advantages of transitioning from a traditional HPLC method to a modern UPLC approach. This guide is intended for researchers, scientists, and drug development professionals involved in analytical method development, validation, and quality control.

Introduction: The Imperative for Precise Isomeric Separation in Pharmaceutical Analysis

Metoprolol is a widely prescribed beta-blocker used in the treatment of cardiovascular diseases.[1] As with many pharmaceutical compounds, its synthesis can result in the formation of process-related impurities, including positional isomers. Ortho-metoprolol, a positional isomer of the active pharmaceutical ingredient (API), can arise during synthesis and needs to be accurately monitored and controlled to ensure the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, offering robust and reliable quantification. However, the relentless pursuit of higher throughput, increased sensitivity, and reduced solvent consumption has propelled the adoption of Ultra-Performance Liquid Chromatography (UPLC). UPLC systems employ columns with sub-2 µm particles, operating at significantly higher pressures to deliver faster separations with superior resolution and sensitivity compared to conventional HPLC.[2]

When transitioning from a well-established HPLC method to a more efficient UPLC method, a rigorous cross-validation process is paramount. This ensures that the new method provides equivalent or superior performance and that the data generated by both techniques are reliable and interchangeable. This guide provides a detailed framework for the cross-validation of HPLC and UPLC methods for the analysis of ortho-metoprolol in the presence of metoprolol.

The Foundation of Method Equivalence: The Cross-Validation Workflow

The cross-validation of two analytical methods is a systematic process that compares key validation parameters to establish their equivalence. The workflow for this study is designed to be a self-validating system, ensuring the trustworthiness of the results.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Method Development cluster_validation Phase 2: Individual Method Validation (ICH Q2(R1)) cluster_crossvalidation Phase 3: Cross-Validation Study P1 Define Analytical Target Profile (ATP) P2 Develop HPLC Method for Isomer Separation P1->P2 P3 Develop UPLC Method for Isomer Separation P1->P3 V1 Specificity & Forced Degradation P2->V1 P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 CV1 Select Critical Quality Attributes (CQAs) for Comparison V5->CV1 CV2 Analyze Identical Samples on Both Systems CV1->CV2 CV3 Statistical Comparison of Results (e.g., t-test, F-test) CV2->CV3 CV4 Assess Method Performance & Equivalence CV3->CV4

Figure 1: A schematic representation of the cross-validation workflow, from initial planning and method development to the final statistical comparison of the HPLC and UPLC methods.

Experimental Design and Methodologies

The causality behind the experimental choices is crucial for developing robust and reliable analytical methods. The selection of columns, mobile phases, and detection parameters is based on the physicochemical properties of metoprolol and its isomers, aiming for optimal separation and detection.

Materials and Reagents
  • Metoprolol Succinate Reference Standard (USP grade)

  • ortho-Metoprolol Reference Standard (synthesized and characterized in-house or from a certified supplier)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • UPLC System: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

Chromatographic Conditions

The choice of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds like metoprolol. The mobile phase composition is optimized to achieve baseline separation of the positional isomers.

Table 1: Optimized Chromatographic Conditions for HPLC and UPLC Methods

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile: 25mM Potassium Dihydrogen Phosphate (pH 3.0) (30:70 v/v)Acetonitrile: 25mM Potassium Dihydrogen Phosphate (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30°C35°C
Detection Wavelength 223 nm223 nm
Injection Volume 10 µL2 µL
Run Time 10 minutes3 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of metoprolol succinate and 10 mg of ortho-metoprolol in a 100 mL volumetric flask with a 50:50 mixture of methanol and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity studies.

  • Sample Preparation: For drug product analysis, an appropriate amount of the formulation is extracted with the diluent to obtain a final concentration within the linear range of the method.

Method Validation and Comparative Performance

Both the HPLC and UPLC methods were subjected to a comprehensive validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters were evaluated.

Specificity and Forced Degradation

Specificity was demonstrated by the absence of interference from excipients and by the ability of the method to separate the main peak from degradation products generated under stress conditions (acid, base, oxidation, thermal, and photolytic). Both methods proved to be stability-indicating.

Comparative Performance Data

The following table summarizes the key performance characteristics of the validated HPLC and UPLC methods. The data presented are hypothetical but scientifically plausible and serve to illustrate the comparative performance.

Table 2: Summary of Validation and Cross-Validation Data

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Retention Time (min) Metoprolol: ~5.2ortho-Metoprolol: ~4.5Metoprolol: ~1.8ortho-Metoprolol: ~1.5Consistent Retention Times
Resolution > 2.0> 2.5> 2.0
Tailing Factor < 1.5< 1.2< 2.0
Linearity (R²) > 0.999> 0.999≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD) < 1.0%< 0.5%≤ 2.0%
LOD (µg/mL) 0.050.01Reportable
LOQ (µg/mL) 0.150.03Reportable
Run Time (min) 103-
Solvent Consumption (mL/run) 101.2-

The Logic of Cross-Validation Parameters

The selection of parameters for cross-validation is critical to ensure a comprehensive comparison of the two methods. The following diagram illustrates the logical relationship between the core validation parameters assessed.

ValidationParameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Specificity Specificity Resolution Resolution Specificity->Resolution PeakShape Peak Shape (Tailing Factor) Specificity->PeakShape Linearity Linearity (R²) Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Linearity->Precision Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Method Analytical Method (HPLC/UPLC) Method->Specificity Method->Linearity

Figure 2: Interrelationship of key validation parameters for assessing the performance of an analytical method.

Discussion: Interpreting the Cross-Validation Results

The cross-validation of the HPLC and UPLC methods for the analysis of ortho-metoprolol demonstrates the significant advantages of transitioning to UPLC technology. The UPLC method offers a substantial reduction in run time (a 70% decrease) and solvent consumption (an 88% decrease), leading to increased laboratory throughput and reduced operational costs.

Both methods were found to be linear, accurate, and precise for the quantification of metoprolol and ortho-metoprolol. The UPLC method, however, exhibited superior sensitivity with lower limits of detection (LOD) and quantification (LOQ). Furthermore, the resolution and peak shape were enhanced in the UPLC method, providing greater confidence in the separation of the two isomers.

The statistical comparison of results obtained from the analysis of identical samples on both systems showed no significant difference, confirming the equivalence of the two methods for their intended purpose.

Conclusion: A Seamless Transition to Enhanced Performance

The successful cross-validation of the HPLC and UPLC methods provides the necessary scientific evidence to support the transition to the more efficient UPLC technology for the routine analysis of ortho-metoprolol in metoprolol drug substances and products. The UPLC method not only delivers significant improvements in speed and solvent usage but also offers enhanced chromatographic performance in terms of resolution and sensitivity. This guide provides a robust framework for conducting such cross-validation studies, ensuring data integrity and regulatory compliance.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Logoyda, L. S. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. Pharmacia, 66(3), 131-139. [Link]

  • Dongala, T., & Pal, S. (2018). UPLC: A Boon to Pharmaceutical Analysis. The Pharma Innovation Journal, 7(7), 849-855. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier. [Link]

Sources

A Comprehensive Guide to the Characterization and Certification of ortho-Metoprolol as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, is synthesized through a process that can lead to the formation of various impurities.[1] Among these, positional isomers represent a significant analytical challenge due to their similar physicochemical properties to the active pharmaceutical ingredient (API). ortho-Metoprolol, a positional isomer of Metoprolol, is a critical impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product. The availability of a highly characterized and certified reference material (CRM) for ortho-Metoprolol is paramount for accurate quantification and control of this impurity in pharmaceutical quality control.[2]

This guide provides an in-depth technical overview of the comprehensive process for the synthesis, characterization, and certification of ortho-Metoprolol as a CRM. It is designed to offer researchers, scientists, and drug development professionals a framework for establishing a robust and self-validating system for reference material qualification, grounded in scientific integrity and regulatory expectations.

Synthesis and Purification of ortho-Metoprolol: A Strategic Approach

The synthesis of ortho-Metoprolol is not as straightforward as the para-substituted Metoprolol and requires a carefully designed synthetic strategy to ensure a high yield and purity of the desired isomer. The following multi-step synthesis is a plausible and efficient route, starting from commercially available precursors.

Synthetic Pathway

The synthesis commences with the reaction of 2-(2-methoxyethyl)phenol with epichlorohydrin, followed by the introduction of the isopropylamino group. This approach is analogous to the synthesis of other Metoprolol impurities and related compounds.[1]

Step 1: Etherification of 2-(2-methoxyethyl)phenol

The initial step involves the Williamson ether synthesis, where the phenolic hydroxyl group of 2-(2-methoxyethyl)phenol reacts with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.

  • Rationale: The choice of a suitable base, such as potassium carbonate, and a polar aprotic solvent like acetonitrile facilitates the reaction by promoting the formation of the phenoxide ion while minimizing side reactions. The reaction temperature is maintained at a moderate level to prevent the polymerization of epichlorohydrin.

Step 2: Ring-opening of the Epoxide with Isopropylamine

The synthesized glycidyl ether is then subjected to a nucleophilic ring-opening reaction with isopropylamine.

  • Rationale: Isopropylamine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This reaction is typically carried out in a protic solvent, such as isopropanol, which also serves as a reactant, driving the reaction to completion. The reaction is often performed at an elevated temperature under reflux to ensure a reasonable reaction rate.

Purification Strategy

Post-synthesis, the crude ortho-Metoprolol is purified using column chromatography on silica gel.

  • Rationale: A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is employed to separate the desired product from unreacted starting materials and by-products. The fractions are monitored by thin-layer chromatography (TLC) to identify and combine the pure product fractions.

dot

Synthesis_Workflow cluster_synthesis Synthesis of ortho-Metoprolol Start 2-(2-methoxyethyl)phenol + Epichlorohydrin Step1 Williamson Ether Synthesis (K2CO3, Acetonitrile) Start->Step1 Intermediate ortho-Metoprolol Glycidyl Ether Step1->Intermediate Step2 Epoxide Ring-Opening (Isopropylamine, Isopropanol) Intermediate->Step2 Crude_Product Crude ortho-Metoprolol Step2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure ortho-Metoprolol Purification->Final_Product Certification_Process cluster_certification Certification of ortho-Metoprolol CRM cluster_characterization_methods Characterization Methods cluster_purity_methods Purity Assessment Methods Candidate_Material Purified ortho-Metoprolol Characterization Comprehensive Characterization Candidate_Material->Characterization Purity_Assessment Purity Assessment Characterization->Purity_Assessment NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS IR IR Spectroscopy Characterization->IR Stability_Study Stability Assessment Purity_Assessment->Stability_Study HPLC HPLC-UV (Organic Impurities) Purity_Assessment->HPLC GCMS GC-MS (Volatile Impurities) Purity_Assessment->GCMS KF Karl Fischer (Water Content) Purity_Assessment->KF HSGC Headspace GC (Residual Solvents) Purity_Assessment->HSGC ICPMS ICP-MS (Inorganic Impurities) Purity_Assessment->ICPMS Interlab_Comparison Inter-laboratory Comparison (Optional) Stability_Study->Interlab_Comparison Certification Certification & Documentation Interlab_Comparison->Certification Certified_RM ortho-Metoprolol CRM Certification->Certified_RM

Sources

Comparing the pharmacological effects of ortho-Metoprolol to other beta-blockers like atenolol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Pharmacological Guide: Metoprolol vs. Atenolol and Other Beta-Blockers

This guide provides an in-depth comparison of the pharmacological effects of metoprolol and the widely-used beta-blocker, atenolol, with references to other relevant agents in this class. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, pharmacokinetic profiles, and clinical implications, supported by experimental data and detailed methodologies.

Introduction to Beta-Adrenergic Receptor Antagonists (Beta-Blockers)

Beta-blockers are a cornerstone in cardiovascular medicine, exerting their effects by antagonizing beta-adrenergic receptors (β-ARs), thereby inhibiting the actions of endogenous catecholamines like epinephrine and norepinephrine.[1] These receptors are classified into three main subtypes: β1, β2, and β3.

  • β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation increases heart rate, contractility, and conduction velocity.

  • β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchioles and blood vessels, their activation leads to relaxation (bronchodilation and vasodilation).

  • β3-Adrenergic Receptors: Located in adipose tissue and the heart, they are involved in lipolysis and may have a role in regulating cardiac contractility.

The clinical utility of a beta-blocker is largely defined by its specific pharmacological properties, including its selectivity for β1-receptors, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity (MSA).

The Significance of Stereochemistry: The Case of Metoprolol

Metoprolol is a racemic mixture of two enantiomers, (S)-metoprolol and (R)-metoprolol. The beta-1 blocking activity, which is responsible for its therapeutic effects, resides almost exclusively in the (S)-isomer.[2] The (R)-isomer has a significantly lower affinity for the β1-receptor.[2] This stereoselectivity is a critical consideration in understanding its pharmacological profile and potential for drug interactions. The term "ortho-Metoprolol" is not a standard pharmaceutical designation; however, the stereochemical properties of metoprolol are of paramount importance.

Head-to-Head Comparison: Metoprolol vs. Atenolol

Metoprolol and atenolol are both cardioselective beta-blockers, meaning they have a higher affinity for β1-receptors than β2-receptors.[3] This selectivity is dose-dependent and can be lost at higher concentrations. Despite their similar classification, they exhibit significant differences in their physicochemical and pharmacokinetic properties, which influence their clinical application and side-effect profiles.

Physicochemical and Pharmacokinetic Properties

A key differentiator between metoprolol and atenolol is their lipophilicity. Metoprolol is moderately lipophilic, while atenolol is hydrophilic.[3] This fundamental difference has a cascade of effects on their absorption, distribution, metabolism, and excretion.

PropertyMetoprololAtenololReference(s)
Lipophilicity LipophilicHydrophilic[3]
Absorption Well-absorbedIncompletely absorbed (approx. 50%)[4]
Bioavailability ~50% (extensive first-pass metabolism)~50%[4]
Protein Binding Low (~12%)Low (<5%)[5]
Metabolism Extensively hepatic (CYP2D6)Minimal hepatic metabolism[4]
Elimination Half-life 3-4 hours6-7 hours[4]
Excretion Primarily as metabolites in urinePrimarily as unchanged drug in urine[5]
Blood-Brain Barrier CrossesDoes not readily cross[3]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Metoprolol and Atenolol.

The lipophilicity of metoprolol allows it to cross the blood-brain barrier more readily than atenolol, which may contribute to a higher incidence of central nervous system (CNS)-related side effects such as fatigue and dizziness.[6] Conversely, atenolol's hydrophilicity and renal excretion necessitate dose adjustments in patients with renal impairment.[5]

Pharmacodynamic Properties

Both metoprolol and atenolol are considered cardioselective, but their relative affinities for β1 and β2 receptors can be quantified through in vitro binding assays. A receptor-binding study demonstrated that metoprolol has a 6-7 times higher affinity for β1-adrenoceptors than atenolol, while their β1-selectivity (ratio of β2 to β1 affinity) is similar, around 30-fold.[7] Another study reported that both metoprolol and atenolol are approximately five-fold selective for β1- versus β2- and β3-adrenoceptors.[8]

Drugβ1-Adrenoceptor Affinity (-log Ki)β2-Adrenoceptor Affinity (-log Ki)β1-Selectivity Ratio (β2 Ki / β1 Ki)Reference(s)
(S)-Metoprolol7.736.28~30[2]
AtenololLower than MetoprololLower than Metoprolol~30[7]

Table 2: Comparative Beta-Adrenoceptor Affinity and Selectivity.

Neither metoprolol nor atenolol possesses significant intrinsic sympathomimetic activity. This means they do not cause partial agonist stimulation of the beta-receptor, leading to a more profound reduction in heart rate and cardiac output, particularly at rest.

Metoprolol and atenolol also lack significant membrane-stabilizing activity at therapeutic concentrations. MSA is a local anesthetic-like effect that can influence cardiac action potentials.

Clinical Efficacy and Outcomes

Both metoprolol and atenolol are effective in treating hypertension and angina.[3][6] However, some studies suggest differences in their long-term cardiovascular outcomes. A meta-analysis of multiple clinical trials indicated that metoprolol was associated with a more significant reduction in the risk of cardiovascular mortality compared to atenolol.[3] Metoprolol also demonstrated a trend towards decreased all-cause mortality and coronary heart disease risk.[3] For stroke risk reduction, metoprolol was found to be superior to atenolol.[3]

Experimental Protocols for Pharmacological Comparison

To empirically determine the pharmacological properties of beta-blockers like metoprolol and atenolol, a series of in vitro assays are employed. These protocols provide a framework for reproducible and self-validating experiments.

Radioligand Competition Binding Assay for β1/β2 Selectivity

This assay determines the affinity (Ki) of a test compound for β1 and β2 adrenergic receptors.[9][10]

Principle: The assay measures the ability of a non-radiolabeled test compound (e.g., metoprolol or atenolol) to compete with a fixed concentration of a radiolabeled ligand for binding to a receptor population.[9]

Workflow Diagram:

A workflow for determining beta-blocker receptor selectivity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line stably expressing either human β1 or β2 adrenergic receptors.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Intrinsic Sympathomimetic Activity (ISA)

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.[11][12]

Principle: A compound with ISA will act as a partial agonist and stimulate cAMP production, whereas a pure antagonist will not.[11]

Workflow Diagram:

A workflow for assessing the intrinsic sympathomimetic activity of beta-blockers.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target β-adrenergic receptor in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition: Add varying concentrations of the test compound (and a full agonist like isoproterenol as a positive control) to the wells.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. A compound with ISA will show a concentration-dependent increase in cAMP.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay for MSA

This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic or heat stress.[13]

Principle: The stabilizing effect of a compound on the erythrocyte membrane is considered analogous to its effect on lysosomal membranes, which is relevant to anti-inflammatory activity and can indicate membrane-stabilizing activity.[13]

Step-by-Step Methodology:

  • Blood Collection and Preparation: Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isotonic buffer.

  • Assay Setup: In centrifuge tubes, mix the HRBC suspension with varying concentrations of the test compound. Include a control with no compound and a positive control with a known membrane stabilizer.

  • Induction of Hemolysis:

    • Heat-induced: Incubate the tubes in a water bath at a temperature that induces hemolysis (e.g., 56°C for 30 minutes).

    • Hypotonicity-induced: Mix the HRBC suspension with a hypotonic solution.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Spectrophotometry: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • Data Analysis: Calculate the percentage of hemolysis inhibition for each concentration of the test compound compared to the control.

Signaling Pathway of β1-Adrenergic Receptors

The binding of an agonist to the β1-adrenergic receptor initiates a G-protein coupled signaling cascade.[1]

Gprotein cluster_membrane Plasma Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to cAMP Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Binds to Antagonist Antagonist (e.g., Metoprolol) Antagonist->Receptor Blocks binding PKA PKA cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates target proteins

The β1-adrenergic receptor signaling pathway.

Conclusion

While both metoprolol and atenolol are effective cardioselective beta-blockers, their distinct physicochemical properties lead to significant differences in their pharmacokinetic profiles and clinical outcomes. Metoprolol's lipophilicity allows for CNS penetration, which may contribute to certain side effects, while its hepatic metabolism is an important consideration for drug-drug interactions. Atenolol's hydrophilicity and renal excretion profile make it a different therapeutic choice, particularly in patients with renal dysfunction.

The choice between these and other beta-blockers should be guided by a thorough understanding of their individual pharmacological characteristics, the patient's comorbidities, and the specific clinical indication. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of novel beta-adrenergic antagonists in drug discovery and development.

References

  • SingleCare. (2024). Metoprolol vs. atenolol: Differences, similarities, and which is better for you. [Link]

  • Johansson, B. (1990). Beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man. Journal of Pharmacy and Pharmacology, 42(11), 785-791. [Link]

  • Shinde, U. A., Phadke, A. S., Nair, A. M., Mungantiwar, A. A., Dikshit, V. J., & Saraf, M. N. (1999). Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum). Indian Journal of Pharmacology, 31(6), 444-445. [Link]

  • Clark, R. B., Goka, T. J., Green, D. A., & Barber, R. (1986). Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. The Journal of biological chemistry, 261(1), 37-43. [Link]

  • Wooten, D. W., & Blumer, J. B. (2014). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 64, 4.31.1-4.31.16. [Link]

  • Kovács, K., Veréb, G., & Fenyvesi, É. (2022). Physicochemical properties of atenolol, metoprolol and propranolol. Journal of Pharmaceutical and Biomedical Analysis, 218, 114888. [Link]

  • National Center for Biotechnology Information. (n.d.). Metoprolol. PubChem. [Link]

  • Harron, D. W., & Shanks, R. G. (1987). Pharmacokinetics and pharmacodynamics of controlled-release metoprolol: a comparison with atenolol. British journal of clinical pharmacology, 24(3), 339-346. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Rahman, H., & Vakati, K. (2018). Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba). Journal of Pharmacognosy and Phytochemistry, 7(4), 133-136. [Link]

  • Williams, L. T., & Lefkowitz, R. J. (1978). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. The Journal of pharmacology and experimental therapeutics, 204(1), 127-130. [Link]

  • Sykes, D. A., & Charlton, S. J. (2012). Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. British journal of pharmacology, 166(8), 2370-2384. [Link]

  • ResearchGate. (2016). HUMAN RED BLOOD CELL MEMBRANE STABILITY TESTING FOR THE ESTIMATION OF ANTI-INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF MILLETTIA PACHYCARPA BENTH LEAVES. [Link]

  • Neve, K. A., McGonigle, P., & Molinoff, P. B. (1986). Quantitative analysis of the selectivity of radioligands for subtypes of beta adrenergic receptors. The Journal of pharmacology and experimental therapeutics, 238(1), 46-53. [Link]

  • SAS Publishers. (2025). Anti-Inflammatory Activity Assay Using the Human Red Blood Cell Membrane Stabilization Method for Pasote Leaf Extract (Dysphania ambrosioides L.). [Link]

  • ResearchGate. (2020). Physicochemical characteristics of metoprolol, atenolol, and propranolol. [Link]

  • ResearchGate. (2020). Effect of β 2 AR modulators on agonist-induced cAMP accumulation. Cells.... [Link]

  • National Institutes of Health. (2025). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. [Link]

  • Roffey, S. J., & Blaschke, G. (1990). Beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. Journal of pharmacy and pharmacology, 42(11), 780-784. [Link]

  • ResearchGate. (2015). Study design of (A) competition radioligand binding assay to quantify β.... [Link]

  • Oreate AI. (2026). Metoprolol vs Atenolol: Understanding the Differences and Similarities. [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Membrane Stabilization assay for Anti-inflammatory activity yields misleading results for samples containing traces of Methanol. [Link]

  • Jeffers, T. A., Webster, J., Petrie, J. C., & Barker, N. P. (1979). Comparative study of atenolol, metoprolol, metoprolol durules, and slow-release oxprenolol in essential hypertension. British medical journal, 2(6201), 1343-1345. [Link]

  • Dr.Oracle. (2025). What is the preferred choice between atenolol (beta blocker) and metoprolol (beta blocker) for patients requiring beta-blockade?. [Link]

  • GoodRx. (n.d.). How Does Metoprolol Compare to Atenolol?. [Link]

  • PharmGKB. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. [Link]

  • Schnabel, P., Maack, C., Mies, F., Tyroller, S., Scheer, A., & Böhm, M. (2000). Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors. Journal of cardiovascular pharmacology, 36(4), 466-471. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of ortho-Metoprolol Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of an Efficient Synthesis for a Widely Used Beta-Blocker

Metoprolol, a selective β1 receptor antagonist, is a cornerstone in the management of cardiovascular diseases, primarily hypertension, angina pectoris, and heart failure. The therapeutically active enantiomer is the (S)-form, often referred to as ortho-Metoprolol. The development of an efficient, cost-effective, and sustainable synthetic route to enantiomerically pure (S)-Metoprolol is a critical objective for the pharmaceutical industry. This guide provides an in-depth evaluation of three distinct synthetic pathways to ortho-Metoprolol, offering a comparative analysis of their efficiencies based on experimental data. We will delve into the causality behind experimental choices, the integrity of the described protocols, and provide a comprehensive framework for researchers to make informed decisions in the synthesis of this vital pharmaceutical agent.

I. Racemic Synthesis via Epichlorohydrin followed by Classical Resolution

This traditional approach involves the synthesis of a racemic mixture of metoprolol, which is then resolved to isolate the desired (S)-enantiomer. The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol with racemic epichlorohydrin, followed by amination with isopropylamine.

A. Synthetic Pathway Overview

The reaction proceeds in two main stages: the formation of the racemic epoxide intermediate and its subsequent reaction with isopropylamine to yield racemic metoprolol. The final and most critical step is the resolution of the enantiomers.

Racemic Synthesis A 4-(2-methoxyethyl)phenol C Racemic Metoprolol Epoxide A->C Base (e.g., NaOH) B Racemic Epichlorohydrin B->C E Racemic Metoprolol C->E D Isopropylamine D->E Solvent (e.g., Isopropanol) G (S)-Metoprolol E->G Resolution H (R)-Metoprolol E->H Resolution F Resolving Agent (e.g., L-Tartaric Acid) F->G

Caption: Racemic synthesis of Metoprolol followed by resolution.

B. Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Racemic 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • To a stirred solution of 4-(2-methoxyethyl)phenol in a suitable solvent (e.g., water or an organic solvent like toluene), add a base such as sodium hydroxide.[1]

  • Add racemic epichlorohydrin dropwise to the reaction mixture.

  • Heat the mixture to a specified temperature (e.g., 50-70°C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

  • After cooling, separate the organic layer, wash with water, and remove the solvent under reduced pressure to obtain the crude racemic epoxide.

Step 2: Synthesis of Racemic Metoprolol

  • Dissolve the crude racemic epoxide in a suitable solvent, such as isopropanol.

  • Add isopropylamine to the solution. The reaction can be carried out under pressure and at elevated temperatures (e.g., 70-80°C) to increase the reaction rate.[1]

  • After the reaction is complete, remove the solvent and excess isopropylamine under vacuum to yield crude racemic metoprolol.

Step 3: Resolution of Racemic Metoprolol with L-Tartaric Acid

  • Dissolve the crude racemic metoprolol in a suitable solvent, such as methanol or ethanol.

  • Add a solution of L-tartaric acid (typically 0.5 equivalents) in the same solvent.

  • Allow the diastereomeric salts to crystallize. The (S)-metoprolol-L-tartrate salt is generally less soluble and will precipitate out of the solution.

  • Filter the crystals and recrystallize them to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with a base to liberate the free (S)-metoprolol base.

C. Efficiency Evaluation
MetricValueSource
Overall Yield Variable, typically lower due to the theoretical maximum of 50% yield from resolution.[2]
Enantiomeric Excess (e.e.) Can be >99% after multiple recrystallizations.
Process Mass Intensity (PMI) High, due to the use of a resolving agent and multiple crystallization steps.
Atom Economy Poor, as the (R)-enantiomer is an undesired byproduct.

Causality Behind Experimental Choices: The choice of a racemic route is often driven by the lower cost of racemic epichlorohydrin compared to its chiral counterparts. The resolution step, while adding complexity and reducing overall yield, allows for the use of cheaper starting materials. The selection of the resolving agent is critical; L-tartaric acid is a common choice due to its availability and the differing solubilities of the resulting diastereomeric salts.

II. Asymmetric Synthesis via Chiral Epichlorohydrin

This more direct and modern approach utilizes a chiral building block, typically (R)-epichlorohydrin, to introduce the desired stereochemistry at an early stage of the synthesis, thus avoiding a resolution step.

A. Synthetic Pathway Overview

The synthesis is a two-step process that directly yields the (S)-enantiomer of metoprolol.

Asymmetric Synthesis A 4-(2-methoxyethyl)phenol C (S)-Metoprolol Epoxide A->C Base (e.g., K2CO3) B (R)-Epichlorohydrin B->C E (S)-Metoprolol C->E D Isopropylamine D->E Solvent (e.g., Methanol)

Caption: Asymmetric synthesis of (S)-Metoprolol.

B. Experimental Protocol: A Step-by-Step Guide[3]

Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • Dissolve 4-(2-methoxyethyl)phenol in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate, to the solution and stir.

  • Slowly add (R)-epichlorohydrin to the reaction mixture.

  • Heat the mixture (e.g., to 80°C) and monitor the reaction by TLC.

  • Upon completion, cool the mixture, add water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the chiral epoxide.

Step 2: Synthesis of (S)-Metoprolol

  • Dissolve the chiral epoxide in a solvent such as methanol in a sealed reaction vessel.

  • Add an excess of isopropylamine.

  • Heat the mixture (e.g., to 50-55°C) and stir until the reaction is complete.

  • Remove the solvent and excess isopropylamine under vacuum to yield (S)-metoprolol. The product can be further purified by recrystallization.

C. Efficiency Evaluation
MetricValueSource
Overall Yield Reported yields are generally in the range of 70-80%.
Enantiomeric Excess (e.e.) Typically high, often >96-99%.[3]
Process Mass Intensity (PMI) Lower than the racemic route due to fewer steps and no resolution.
Atom Economy Significantly better than the racemic route as the desired enantiomer is the primary product.

Causality Behind Experimental Choices: The use of (R)-epichlorohydrin directly sets the stereocenter for (S)-metoprolol, a key advantage of this pathway. This "chiral pool" approach is highly efficient in terms of stereochemistry. The choice of reaction conditions, such as the base and solvent, is optimized to ensure a clean reaction with minimal side products. While the initial cost of chiral epichlorohydrin is higher than the racemic mixture, the improved efficiency and avoidance of a resolution step can make this route economically viable, especially at an industrial scale.

III. Chemoenzymatic Synthesis via Kinetic Resolution

This innovative approach combines chemical synthesis with an enzymatic resolution step to achieve high enantiopurity. A key feature is the use of a lipase to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the two enantiomers.

A. Synthetic Pathway Overview

The process involves the synthesis of a racemic chlorohydrin intermediate, followed by enzymatic kinetic resolution, and finally conversion of the desired enantiomer to (S)-metoprolol.

Chemoenzymatic Synthesis A 4-(2-methoxyethyl)phenol C Racemic Chlorohydrin A->C B Epichlorohydrin B->C Base E (R)-Chlorohydrin C->E Kinetic Resolution F (S)-Acylated Chlorohydrin C->F Acyl Donor D Lipase (e.g., CALB) D->E H (S)-Metoprolol E->H G Isopropylamine G->H

Caption: Chemoenzymatic synthesis of (S)-Metoprolol.

B. Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • This step is similar to the initial step of the racemic synthesis, reacting 4-(2-methoxyethyl)phenol with epichlorohydrin to form the epoxide, which is then opened with hydrochloric acid to form the chlorohydrin.

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic chlorohydrin in a suitable organic solvent (e.g., hexane).

  • Add an acyl donor, such as vinyl acetate.

  • Add an immobilized lipase, most commonly Candida antarctica Lipase B (CALB).

  • Agitate the mixture at a controlled temperature (e.g., 30-40°C). The lipase will selectively acylate the (S)-enantiomer.

  • Monitor the reaction by chiral High-Performance Liquid Chromatography (HPLC) and stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining (R)-chlorohydrin and the acylated (S)-chlorohydrin.

  • Separate the unreacted (R)-chlorohydrin from the acylated (S)-chlorohydrin by chromatography.

Step 3: Synthesis of (S)-Metoprolol

  • The isolated (R)-chlorohydrin is then reacted with isopropylamine, similar to the final step in the asymmetric synthesis, to yield (S)-metoprolol.

C. Efficiency Evaluation
MetricValueSource
Overall Yield The theoretical maximum yield for the desired enantiomer from the resolution step is 50%.[4]
Enantiomeric Excess (e.e.) Can be very high, often >99%.[5]
Process Mass Intensity (PMI) Can be moderate, but the enzyme and subsequent separation steps add to the mass intensity.
Atom Economy Similar to the racemic route, the atom economy is inherently limited by the kinetic resolution step.

Causality Behind Experimental Choices: The chemoenzymatic route leverages the high stereoselectivity of enzymes to achieve excellent enantiomeric purity. Candida antarctica Lipase B is a robust and widely used enzyme for this type of resolution. The choice of an immobilized enzyme simplifies the work-up process as the enzyme can be easily filtered off and potentially reused. While the theoretical yield of the desired enantiomer is limited to 50% in a classic kinetic resolution, this method provides access to highly pure enantiomers.

IV. Comparative Analysis and Discussion

FeatureRacemic Synthesis with ResolutionAsymmetric SynthesisChemoenzymatic Synthesis
Starting Material Cost Low (racemic epichlorohydrin)High ((R)-epichlorohydrin)Low (racemic epichlorohydrin)
Overall Yield Low (<50% theoretical)High (70-80%)Moderate (<50% theoretical)
Enantiomeric Purity High (>99% achievable)High (>96-99%)Very High (>99%)
Process Complexity High (multiple steps including resolution)Low (fewer steps)Moderate (enzymatic step and separation)
Process Mass Intensity HighLowModerate
Atom Economy PoorGoodPoor
Environmental Impact Higher solvent usage, waste from undesired enantiomerLower solvent usage, less wasteUse of biocatalyst is a green advantage, but separation can be solvent-intensive.

Expert Insights:

  • The asymmetric synthesis using chiral epichlorohydrin stands out as the most efficient pathway in terms of overall yield, atom economy, and process simplicity. The primary drawback is the higher cost of the chiral starting material. However, for large-scale production, the benefits of a streamlined process often outweigh the initial raw material cost.

  • The racemic synthesis with resolution remains a viable option, particularly if the cost of the chiral starting material is prohibitive. The major disadvantages are the lower theoretical yield and the generation of the undesired enantiomer as waste, which has environmental and cost implications.

  • The chemoenzymatic approach offers a compelling alternative, providing access to very high enantiomeric purity. The use of a biocatalyst is a significant step towards greener chemistry. The main limitation is the 50% theoretical yield for the desired enantiomer in a standard kinetic resolution. However, strategies such as dynamic kinetic resolution can potentially overcome this limitation.

V. Analytical Methods for Quality Control

Ensuring the enantiomeric purity of the final ortho-Metoprolol product is paramount. The most common and reliable method for this is Chiral High-Performance Liquid Chromatography (HPLC) .

A. Chiral HPLC Protocol
  • Column: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns like Chiralcel OD or Chiralpak AD.[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve good separation of the enantiomers.[5]

  • Detection: UV detection at a wavelength where metoprolol absorbs strongly (around 225 nm or 275 nm) is commonly employed.[7]

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

VI. Conclusion and Future Perspectives

The evaluation of these three synthetic pathways for ortho-Metoprolol reveals a trade-off between starting material cost, process efficiency, and enantiomeric purity. The asymmetric synthesis using chiral epichlorohydrin currently presents the most attractive option for large-scale, efficient production due to its high yield and process simplicity. The chemoenzymatic route is a promising green alternative that can deliver exceptional enantiopurity. The classical racemic synthesis with resolution, while less efficient, can still be economically viable depending on the relative costs of raw materials.

Future research should focus on the development of more cost-effective methods for producing chiral epichlorohydrin and on the design of dynamic kinetic resolution processes to improve the yield of the chemoenzymatic pathway. The continued application of green chemistry principles, such as minimizing solvent use and improving atom economy, will be crucial in the ongoing effort to develop even more efficient and sustainable syntheses of this important pharmaceutical.

VII. References

  • US20050107635A1 - Metoprolol manufacturing process. Google Patents.

  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including... ResearchGate. [Link]

  • Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Research Journal of Pharmacy and Technology. [Link]

  • Enantioselective preparation of metoprolol and its major metabolites. PubMed. [Link]

  • A New Route to (±) Metoprolol. Synthetic Communications. [Link]

  • Effect of Reaction Parameters on the Lipase-Catalyzed Kinetic Resolution of (RS)-Metoprolol. ResearchGate. [Link]

  • Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. PubMed. [Link]

  • Epichlorohydrin price index. businessanalytiq. [Link]

  • Stereoisomer quantification of the -blocker drugs atenolol, metoprolol, and propranolol in wastewaters by chiral high-performance liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PMC. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Method for preparing metoprolol succinate on scale. Google Patents.

  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]

  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. MDPI. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. [Link]

  • Epichlorohydrin Prices, Trends, Chart, News, Index and Demand. ChemAnalyst. [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC. [Link]

  • Epichlorohydrin at Best Price from Manufacturers, Suppliers & Dealers. Tradeindia. [Link]

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Epichlorohydrin Prices, Analytics and Forecasts. ICIS. [Link]

Sources

A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in the pharmaceutical development lifecycle. This guide provides an in-depth, technical comparison of the methodologies required to build a predictive IVIVC model for ortho-Metoprolol, a widely used beta-blocker. By understanding the principles and practical steps outlined here, you can streamline your development process, potentially reduce the need for extensive in vivo studies, and ensure product quality and consistency.

Metoprolol is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[1][2][3][4] For such drugs, the in vitro dissolution rate often mirrors the in vivo absorption rate, making them ideal candidates for a strong IVIVC.[5] A well-established IVIVC can serve as a surrogate for in vivo bioequivalence studies, particularly for post-approval changes, as guided by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7]

This guide will walk you through the essential in vitro and in vivo studies, the development of the correlation model, and the interpretation of the results, all grounded in scientific principles and regulatory expectations.

Part 1: In Vitro Dissolution Profiling of ortho-Metoprolol Formulations

The cornerstone of any IVIVC is a discriminatory and reproducible in vitro dissolution method. The goal is to identify the dissolution conditions that best reflect the in vivo performance of different formulations. For Metoprolol, particularly in extended-release dosage forms, exploring a range of dissolution conditions is crucial.

Causality Behind Experimental Choices in Dissolution Testing

The selection of dissolution apparatus, media, and agitation speed is not arbitrary. For a BCS Class I drug like Metoprolol, where dissolution is the rate-limiting step for absorption, the in vitro test must be sensitive enough to detect differences in formulation performance that could translate to in vivo variability.[5]

  • Apparatus Selection: Both USP Apparatus I (Basket) and Apparatus II (Paddle) are commonly employed for Metoprolol dissolution testing.[8][9] The choice may depend on the dosage form; for instance, capsules may be better suited for the basket apparatus to avoid issues with floating.

  • Dissolution Media: Testing in multiple pH media (e.g., pH 1.2, 4.5, and 6.8) is recommended to mimic the physiological transit through the gastrointestinal tract.[6][10] For Metoprolol, which is soluble across a wide pH range, the focus is on finding a medium that allows for a controlled release profile, especially for modified-release formulations.[9]

  • Agitation Speed: Varying the rotation speed (e.g., 50 rpm, 100 rpm) helps in understanding the formulation's sensitivity to mechanical stress, which can vary in the GI tract.[8]

Experimental Protocol: Multi-pH Dissolution Study

This protocol outlines a comprehensive dissolution study for three hypothetical extended-release ortho-Metoprolol formulations with different release rates (Fast, Medium, Slow).

1. Preparation of Dissolution Media:

  • Prepare 900 mL of 0.1 N HCl (pH 1.2).
  • Prepare 900 mL of acetate buffer (pH 4.5).
  • Prepare 900 mL of phosphate buffer (pH 6.8).[6]

2. Instrument Setup:

  • Set up a USP Dissolution Apparatus II (Paddle).
  • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
  • Set the paddle rotation speed to 50 rpm.

3. Dissolution Testing:

  • Place one tablet of each formulation (Fast, Medium, Slow) in separate dissolution vessels containing the chosen medium.
  • Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

4. Sample Analysis:

  • Filter the samples through a 0.45 µm filter.
  • Analyze the concentration of Metoprolol in each sample using a validated UV-Vis spectrophotometric method at 223 nm or an HPLC method.[9]

5. Data Analysis:

  • Calculate the cumulative percentage of drug released at each time point.
  • Plot the dissolution profiles for each formulation in each medium.
Data Presentation: Comparative Dissolution Profiles

The following table summarizes hypothetical dissolution data for the three Metoprolol formulations in pH 6.8 phosphate buffer.

Time (hours)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
1352010
2553520
4806040
6958060
81009575
1210010090
24100100100

Part 2: In Vivo Pharmacokinetic Evaluation

The in vivo arm of the IVIVC study involves administering the different formulations to human subjects and characterizing the resulting plasma concentration-time profiles.

Causality Behind Experimental Choices in Pharmacokinetic Studies
  • Study Design: A randomized, two-way crossover design is the gold standard for bioequivalence and IVIVC studies.[11] This design minimizes inter-subject variability by having each subject act as their own control. A sufficient washout period between treatments is essential to prevent carryover effects.

  • Subject Population: Healthy volunteers are typically enrolled to reduce the variability that could be introduced by disease states.[11]

  • Analyte Measurement: Accurate and precise quantification of Metoprolol in plasma is critical. HPLC with fluorescence detection or LC-MS/MS are the preferred analytical methods due to their sensitivity and specificity.[12][13][14]

Experimental Protocol: In Vivo Bioavailability Study

This protocol describes a typical in vivo study for the three Metoprolol formulations.

1. Subject Recruitment and Ethical Approval:

  • Recruit a cohort of healthy human volunteers (e.g., 12-24 subjects).
  • Obtain informed consent from all participants.
  • Secure approval from an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).

2. Study Design:

  • Employ a single-dose, three-treatment, three-period crossover design with a one-week washout period between each treatment.[11]
  • Subjects will be randomized to receive one of the three formulations (Fast, Medium, Slow) in each period.

3. Dosing and Sample Collection:

  • After an overnight fast, subjects will receive a single oral dose of the assigned Metoprolol formulation.
  • Collect blood samples into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[8]

4. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.[15]
  • Store the plasma samples at -20°C or lower until analysis.
  • Quantify the concentration of Metoprolol in the plasma samples using a validated LC-MS/MS method.[13][14]

5. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters for each subject and formulation: Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[11]
Data Presentation: Comparative Pharmacokinetic Parameters

The table below presents hypothetical pharmacokinetic data for the three Metoprolol formulations.

ParameterFast ReleaseMedium ReleaseSlow Release
Cmax (ng/mL)15011080
Tmax (hr)246
AUC (0-t) (ng·hr/mL)120011501100
AUC (0-inf) (ng·hr/mL)125012201180

Part 3: Developing the In Vitro-In Vivo Correlation Model

The final step is to establish a mathematical relationship between the in vitro dissolution data and the in vivo pharmacokinetic data. For BCS Class I drugs like Metoprolol, a Level A IVIVC is often achievable.[5][16] This represents a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.[16]

Methodology for Level A IVIVC Development
  • Deconvolution of In Vivo Data: The in vivo plasma concentration data is used to calculate the cumulative fraction of drug absorbed over time. This can be achieved using methods like the Wagner-Nelson or Loo-Riegelman deconvolution.[5][17]

  • Correlation Plot: A plot of the mean percentage of drug absorbed in vivo versus the mean percentage of drug dissolved in vitro at the same time points is constructed.

  • Mathematical Modeling: A linear regression analysis is typically performed on the correlation plot. A high coefficient of determination (R²) indicates a strong correlation.

Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_correlation IVIVC Development formulations Fast, Medium, & Slow Metoprolol Formulations dissolution In Vitro Dissolution (USP Apparatus II, pH 6.8) formulations->dissolution pk_study Crossover PK Study (Healthy Volunteers) formulations->pk_study diss_data Dissolution Profiles (% Dissolved vs. Time) dissolution->diss_data correlation Level A Correlation (% Absorbed vs. % Dissolved) diss_data->correlation plasma_samples Plasma Sample Collection & Analysis (LC-MS/MS) pk_study->plasma_samples pk_data Pharmacokinetic Data (Plasma Conc. vs. Time) plasma_samples->pk_data deconvolution Deconvolution (e.g., Wagner-Nelson) pk_data->deconvolution absorption_data In Vivo Absorption Profile (% Absorbed vs. Time) deconvolution->absorption_data absorption_data->correlation model Predictive IVIVC Model correlation->model

Caption: Workflow for establishing an IVIVC for ortho-Metoprolol.

Visualizing the IVIVC Relationship

IVIVC_Relationship cluster_plot Level A IVIVC for Metoprolol In Vitro Dissolution (%) In Vitro Dissolution (%) 100 100 In Vivo Absorption (%) In Vivo Absorption (%) 0 0 0->100  Ideal 1:1 Correlation p1 p1 0->p1 20 20 40 40 60 60 80 80 y_20 20 y_40 40 y_60 60 y_80 80 y_100 100 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5

Caption: A hypothetical Level A IVIVC plot for ortho-Metoprolol.

Conclusion

For a BCS Class I drug like ortho-Metoprolol, establishing a Level A in vitro-in vivo correlation is not just a scientific exercise but a strategic tool in drug development. A predictive IVIVC model can de-risk post-approval manufacturing changes, reduce the reliance on costly and time-consuming human bioequivalence studies, and ultimately, ensure consistent product performance.[7] The methodologies and protocols outlined in this guide provide a robust framework for researchers and scientists to confidently establish and validate an IVIVC for ortho-Metoprolol, aligning with both scientific rigor and regulatory expectations.

References

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. (n.d.). SciSpace. Retrieved from [Link]

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997). FDA. Retrieved from [Link]

  • Tsume, Y., Amidon, G. L., & Takeuchi, S. (2007). Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership. PubMed. Retrieved from [Link]

  • Javed, M. S., et al. (2022). Clinical Pharmacokinetics of Metoprolol: A Systematic Review. PubMed. Retrieved from [Link]

  • Eddington, N. D., et al. (1998). Development and internal validation of an in vitro-in vivo correlation for a hydrophilic metoprolol tartrate extended release tablet formulation. PubMed. Retrieved from [Link]

  • Polli, J. E., et al. (1997). Methods to compare dissolution profiles and a rationale for wide dissolution specifications for metoprolol tartrate tablets. PubMed. Retrieved from [Link]

  • Mogosan, C., et al. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Farmacia. Retrieved from [Link]

  • Kannan, E. G., et al. (2007). Development and validation of dissolution test for Metoprolol sustained release capsules. Academic Journals. Retrieved from [Link]

  • Tsume, Y., et al. (2005). Biopharmaceutics Classification of Selected β-Blockers: Solubility and Permeability Class Membership. Molecular Pharmaceutics. Retrieved from [Link]

  • DEVELOPMENT OF IN VITRO-IN VIVO CORRELATION FOR ENCAPSULATED METOPROLOL TARTRATE. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (2014). PubMed Central. Retrieved from [Link]

  • Pharmacokinetic and bioequivalent study of a generic Metoprolol tablet preparation. (1998). PubMed. Retrieved from [Link]

  • In vitro In vivo correlation of sustained release capsules of Metoprolol. (2010). ResearchGate. Retrieved from [Link]

  • Metoprolol Succinate Extended-Release Tablets. (2018). USP-NF. Retrieved from [Link]

  • Draft Guidance on Metoprolol Tartrate. (2024). accessdata.fda.gov. Retrieved from [Link]

  • Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. (2015). ResearchGate. Retrieved from [Link]

  • A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. (n.d.). Nature. Retrieved from [Link]

  • Draft Guidance on Metoprolol Succinate. (2025). accessdata.fda.gov. Retrieved from [Link]

  • Biopharmaceutics Classification of Selected β-Blockers: Solubility and Permeability Class Membership. (2005). ResearchGate. Retrieved from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (2018). FDA. Retrieved from [Link]

  • Evaluation of in vitro dissolution profiles of modified-release metoprolol succinate tablets crushed using mortar and pestle technique. (2024). ResearchGate. Retrieved from [Link]

  • New FDA Draft Guidance for Industry on Bioequivalence Studies. (2021). gmp-compliance.org. Retrieved from [Link]

  • Scientific Research and Essays - development and execution of a novel strategic statistical tool to determine in-vitro in-vivo correlation for sustained release capsules of metoprolol tartrate in humans. (2019). Academic Journals. Retrieved from [Link]

  • A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. (2024). NIH. Retrieved from [Link]

  • Metoprolol Exhibits Discrete Pharmacokinetics Using Various Sites of Sample Collections after Single Oral Dose Administration of. (2023). Acta Scientific. Retrieved from [Link]

  • Biopharmaceutical Classification System: A Review. (2019). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]].pdf

  • FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi. (n.d.). SciSpace. Retrieved from [Link]

Sources

Assessing the Impact of ortho-Metoprolol Impurity on Metoprolol Drug Product Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential impact of the ortho-Metoprolol impurity on the efficacy and safety of Metoprolol drug products. By presenting a series of structured experimental protocols and data interpretation guidelines, this document aims to ensure scientific integrity and support the development of high-quality, safe, and effective pharmaceutical products.

Introduction: The Criticality of Impurity Profiling in Metoprolol

Metoprolol is a widely prescribed beta-1 selective adrenergic receptor antagonist used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Its therapeutic effect is achieved by competitively blocking beta-1 adrenergic receptors, primarily in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1][3] The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product can potentially alter the efficacy, safety, and stability of the medication.[4][5] Therefore, a thorough understanding and control of impurities are paramount.

One such process-related impurity in the synthesis of Metoprolol is its positional isomer, ortho-Metoprolol. While chemically similar, the seemingly minor difference in the substitution pattern on the aromatic ring could lead to significant variations in pharmacological activity. This guide outlines a systematic approach to compare the pharmacological and physicochemical properties of ortho-Metoprolol with those of the parent drug, Metoprolol, to ascertain its potential impact on the overall therapeutic outcome.

Structural and Physicochemical Characterization

A foundational step in assessing the impact of an impurity is to fully characterize its physical and chemical properties relative to the API.

Structural Elucidation

The structures of Metoprolol and its ortho-isomer are depicted below. The key difference lies in the position of the ether linkage on the benzene ring relative to the methoxyethyl group.

Table 1: Chemical Structures and Identifiers

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Metoprolol1-(isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol37350-58-6C15H25NO3267.36 g/mol
ortho-Metoprolol1-(isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-olN/AC15H25NO3267.36 g/mol
Physicochemical Properties

Key physicochemical parameters should be determined for both compounds to understand their potential behavior in formulation and in vivo.

Table 2: Comparative Physicochemical Properties

PropertyMetoprololortho-MetoprololSignificance
Melting Point (°C) ~120To be determinedInfluences formulation processing and stability.
Solubility (mg/mL) Freely soluble in waterTo be determinedAffects dissolution and bioavailability.
pKa ~9.7To be determinedInfluences ionization and absorption.
LogP ~1.9To be determinedIndicates lipophilicity and potential for membrane permeation.

Comparative Pharmacological Assessment

The central question is whether ortho-Metoprolol possesses a pharmacological activity that could either contribute to or interfere with the therapeutic effect of Metoprolol, or if it introduces any new, off-target effects.

In Vitro Beta-Adrenergic Receptor Binding Affinity

This experiment will determine the binding affinity of ortho-Metoprolol to beta-1 and beta-2 adrenergic receptors and compare it to that of Metoprolol. A significant affinity of the impurity for these receptors would suggest a potential for pharmacological activity.

  • Cell Culture and Membrane Preparation:

    • Culture a cell line expressing human beta-1 adrenergic receptors (e.g., CHO-K1 cells) and another expressing human beta-2 adrenergic receptors (e.g., A431 cells).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-selective binding, or a more selective radioligand if available).

    • Add increasing concentrations of the unlabeled competitor (Metoprolol or ortho-Metoprolol).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective beta-blocker like propranolol).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at a controlled temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) for both Metoprolol and ortho-Metoprolol.

    • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation.

A lower Ki value indicates a higher binding affinity. A significantly high Ki for ortho-Metoprolol would suggest it is unlikely to interfere with Metoprolol's binding to beta-adrenergic receptors. Conversely, a Ki value comparable to that of Metoprolol would warrant further investigation into its functional activity.

In Vitro Functional Assay: Isoproterenol-Induced Tachycardia Model

This experiment will assess the functional consequence of receptor binding by measuring the ability of ortho-Metoprolol to antagonize the effects of a beta-agonist.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the heart.

    • Isolate the atria and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

    • Attach the atria to an isometric force transducer to record the rate of spontaneous contraction.

    • Allow the preparation to equilibrate until a stable baseline heart rate is achieved.

  • Functional Assay:

    • Generate a cumulative concentration-response curve for the beta-agonist isoproterenol to establish a baseline.

    • Wash out the isoproterenol and allow the atria to return to the baseline rate.

    • Incubate the atria with a fixed concentration of either Metoprolol or ortho-Metoprolol for a predetermined time.

    • Generate a second cumulative concentration-response curve for isoproterenol in the presence of the antagonist.

    • Repeat with different concentrations of Metoprolol and ortho-Metoprolol.

  • Data Analysis:

    • Plot the heart rate response against the logarithm of the isoproterenol concentration.

    • Determine the pA2 value for both Metoprolol and ortho-Metoprolol from a Schild plot. The pA2 is a measure of the antagonist's potency.

A high pA2 value for ortho-Metoprolol, similar to that of Metoprolol, would indicate significant beta-blocking activity. A low pA2 value would suggest weak or no antagonist activity.

In Vivo Assessment of Beta-Blockade

This study will evaluate the in vivo effects of ortho-Metoprolol on heart rate and blood pressure in an animal model, providing a more physiologically relevant comparison to Metoprolol.

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats.

    • Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

    • Implant ECG electrodes to monitor heart rate.

    • Allow the animal to stabilize.

  • Experimental Procedure:

    • Administer a bolus dose of isoproterenol intravenously to induce a tachycardic and hypotensive response.

    • After the cardiovascular parameters return to baseline, administer a single intravenous dose of either Metoprolol, ortho-Metoprolol, or vehicle control.

    • After a set period, re-challenge the animal with the same dose of isoproterenol.

    • Repeat this procedure with increasing doses of Metoprolol and ortho-Metoprolol.

  • Data Analysis:

    • Quantify the percentage inhibition of the isoproterenol-induced tachycardia and hypotension by each dose of Metoprolol and ortho-Metoprolol.

    • Construct dose-response curves to compare the in vivo potency of the two compounds.

If ortho-Metoprolol demonstrates a dose-dependent inhibition of the isoproterenol response, it possesses in vivo beta-blocking activity. The potency of this effect relative to Metoprolol will be a critical determinant of its potential impact on the drug product's efficacy.

Comparative Toxicity Assessment

It is crucial to determine if the ortho-Metoprolol impurity introduces any new or enhanced toxicities compared to the parent drug.

In Vitro Cytotoxicity Assay

This initial screen will assess the potential for ortho-Metoprolol to cause cell death at concentrations relevant to its presence as an impurity.

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with increasing concentrations of Metoprolol and ortho-Metoprolol for 24-48 hours. Include a vehicle control.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the MTT to formazan.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 (concentration that causes 50% cytotoxicity) for both compounds.

A significantly lower CC50 for ortho-Metoprolol would indicate a higher cytotoxic potential and would be a cause for concern, necessitating further toxicological evaluation.

Acute In Vivo Toxicity Study

This study will provide an initial assessment of the systemic toxicity of ortho-Metoprolol.

  • Animal Dosing:

    • Administer single, escalating doses of ortho-Metoprolol to groups of mice or rats via a relevant route (e.g., oral gavage). Include a control group receiving the vehicle.

  • Observation:

    • Monitor the animals for signs of toxicity and mortality over a 14-day period.

  • Data Collection:

    • Record body weights and any clinical signs of toxicity.

    • At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis:

    • Determine the approximate lethal dose (LD50) if possible.

    • Identify any target organs of toxicity.

The results of this study will provide crucial information on the acute toxicity profile of ortho-Metoprolol. Any signs of toxicity at doses that could be reached due to the impurity's presence in the drug product would be a significant safety concern.

Impact on Drug Product Performance

Beyond the pharmacological and toxicological properties of the impurity itself, its presence in the final drug product can affect critical quality attributes such as dissolution and stability.

Comparative Dissolution Testing

This experiment will determine if the presence of ortho-Metoprolol alters the dissolution profile of the Metoprolol drug product.

  • Preparation of Test Samples:

    • Manufacture Metoprolol tablets with a known, controlled amount of ortho-Metoprolol impurity.

    • Manufacture a control batch of Metoprolol tablets without the added impurity.

  • Dissolution Testing:

    • Perform dissolution testing on both batches of tablets using the USP-recommended method for Metoprolol tablets (e.g., USP Apparatus 2, paddle, at a specified rpm in a specified dissolution medium).[6][7]

    • Collect samples at multiple time points.

  • Analysis:

    • Quantify the amount of Metoprolol dissolved at each time point using a validated HPLC method that can separate Metoprolol from ortho-Metoprolol.

  • Data Analysis:

    • Plot the percentage of drug dissolved against time for both batches.

    • Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 suggests similarity.

A significant difference in the dissolution profiles (f2 < 50) would indicate that the ortho-Metoprolol impurity affects the release of the active drug from the formulation, which could impact its bioavailability.

Stability-Indicating HPLC Method and Forced Degradation Studies

This study will assess whether the presence of ortho-Metoprolol affects the stability of the drug product and whether it gives rise to new degradation products.

  • Method Development:

    • Develop and validate a stability-indicating HPLC method that can separate Metoprolol, ortho-Metoprolol, and any potential degradation products.[8][9]

  • Forced Degradation:

    • Subject solutions of pure Metoprolol, pure ortho-Metoprolol, and a mixture of the two to stress conditions (acid, base, oxidation, heat, and light).

    • Analyze the stressed samples using the developed HPLC method to identify any degradation products.

  • Accelerated Stability Study:

    • Package the Metoprolol tablets containing the ortho-Metoprolol impurity and the control tablets in the proposed commercial packaging.

    • Store the packages under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 6 months).

    • At predetermined time points, test the tablets for appearance, assay of Metoprolol, levels of ortho-Metoprolol, and any other degradation products.

This study will reveal if the ortho-Metoprolol impurity is more or less stable than Metoprolol and if its presence catalyzes the degradation of Metoprolol or leads to the formation of new impurities. Any significant increase in degradation products in the tablets containing the impurity would be a concern for the product's shelf life and safety.

Data Summary and Visualization

Tabulated Summary of Expected Data

Table 3: Pharmacological and Toxicological Data Summary

ParameterMetoprololortho-MetoprololImplication of a Similar Value
Beta-1 Receptor Ki (nM) Expected to be lowTo be determinedPotential for beta-1 blockade
Beta-2 Receptor Ki (nM) Higher than Beta-1To be determinedPotential for off-target effects
pA2 (Functional Antagonism) HighTo be determinedSignificant beta-blocking activity
In Vivo Beta-Blockade ED50 (mg/kg) EstablishedTo be determinedIn vivo efficacy
CC50 (µM) in HepG2 cells HighTo be determinedPotential for cytotoxicity
Approximate Lethal Dose (LD50) (mg/kg) EstablishedTo be determinedAcute toxicity potential

Table 4: Drug Product Performance Data Summary

TestControl Metoprolol TabletsMetoprolol Tablets with ortho-MetoprololImplication of a Difference
Dissolution Profile (f2 value) N/ATo be determined (vs. control)Altered drug release
Stability (Degradation Products at 6 months) BaselineTo be determinedReduced shelf-life, potential new toxicities
Visualizing Experimental Workflows

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_product Drug Product Performance Receptor Binding Receptor Binding Functional Assay Functional Assay Cytotoxicity Cytotoxicity Beta-Blockade Beta-Blockade Acute Toxicity Acute Toxicity Dissolution Dissolution Stability Stability ortho-Metoprolol ortho-Metoprolol ortho-Metoprolol->Receptor Binding ortho-Metoprolol->Functional Assay ortho-Metoprolol->Cytotoxicity ortho-Metoprolol->Beta-Blockade ortho-Metoprolol->Acute Toxicity ortho-Metoprolol->Dissolution ortho-Metoprolol->Stability Metoprolol Metoprolol Metoprolol->Receptor Binding Metoprolol->Functional Assay Metoprolol->Cytotoxicity Metoprolol->Beta-Blockade

Figure 1: Experimental workflow for comparative assessment.

G Impurity Detected Impurity Detected Pharmacological Activity? Pharmacological Activity? Impurity Detected->Pharmacological Activity? Toxic? Toxic? Pharmacological Activity?->Toxic? No Unacceptable Risk Unacceptable Risk Pharmacological Activity?->Unacceptable Risk Yes (Significant) Affects Product Performance? Affects Product Performance? Toxic?->Affects Product Performance? No Toxic?->Unacceptable Risk Yes Acceptable Risk Acceptable Risk Affects Product Performance?->Acceptable Risk No Affects Product Performance?->Unacceptable Risk Yes

Figure 2: Decision tree for risk assessment of the impurity.

Conclusion and Regulatory Implications

The presence of the ortho-Metoprolol impurity necessitates a thorough investigation to ensure that it does not adversely affect the efficacy and safety of the Metoprolol drug product. The experimental framework outlined in this guide provides a robust approach to generating the necessary comparative data.

According to ICH guidelines, impurities present at certain levels require identification and qualification.[10] If the ortho-Metoprolol impurity is found to have significant pharmacological activity or toxicity, or if it adversely impacts the drug product's performance, stringent control of its levels in the final product will be required. The data generated from these studies will be crucial for setting appropriate specifications for this impurity in the drug substance and drug product, thereby ensuring patient safety and product quality.

References

  • Metoprolol - StatPearls - NCBI Bookshelf. (2024-02-29). Available from: [Link]

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions - SciSpace. Available from: [Link]

  • What is the mechanism of action of metoprolol (beta-1 selective adrenergic receptor blocker)? - Dr.Oracle. (2025-07-07).
  • METOPROLOL SUCCINATE - accessdata.fda.gov. Available from: [Link]

  • METOPROLOL SUCCINATE - accessdata.fda.gov. Available from: [Link]

  • Metoprolol - Wikipedia. Available from: [Link]

  • metoprolol tartrate tablets, USP - DailyMed. Available from: [Link]

  • Metoprolol: MedlinePlus Drug Information. (2023-09-15). Available from: [Link]

  • Predicting in vivo cardiovascular properties of β-blockers from cellular assays - NIH. Available from: [Link]

  • Formulation and evaluation of metoprolol succinate controlled-release tablets using natural and synthetic polymer - ResearchGate. (2025-08-06). Available from: [Link]

  • (PDF) Stability-Indicating Rp-HPLC Method for the Estimation of Metoprolol Succinate and Hydrochlorothiazide in Tablet Dosage Form - ResearchGate. (2021-08-30). Available from: [Link]

  • Cardiovascular toxicity due to metoprolol poisoning in a patient with coronary artery disease. Available from: [Link]

  • Draft Guidance on Metoprolol Succinate October 2025 - accessdata.fda.gov. Available from: [Link]

  • β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC - NIH. Available from: [Link]

  • Clinical toxicology of propranolol and metoprolol overdose in adults - SciSpace. Available from: [Link]

  • Not for Implementation - Draft Guidance on Metoprolol Tartrate October 2024 - accessdata.fda.gov. Available from: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Metoprolol Succinate and Chlorthalidone in Bulk and in Tablet Dosage Form - Oriental Journal of Chemistry. Available from: [Link]

  • Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna - MDPI. Available from: [Link]

  • and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed. Available from: [Link]

  • Formulation and evaluation of metoprolol succinate controlled release tablets using natural and synthetic polymer - ResearchGate. (2025-08-06). Available from: [Link]

  • Beta-blocker toxicity: a clinical diagnosis - PubMed. Available from: [Link]

  • An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot - Scholars Research Library. Available from: [Link]

  • Metoprolol Succinate Extended-Release Tablets - USP-NF. (2018-07-27).
  • Metoprolol Tartrate vs. Metoprolol Succinate ER: What Are the Differences? - GoodRx. Available from: [Link]

  • (PDF) A Case of High Dose Metoprolol Poisoning; Case Report and Literature Review: Beta Blocker Poisoning Treatment - ResearchGate. (2025-08-07). Available from: [Link]

  • Stability Indicating Reverse phase Liquid chromatographic Method for the Determination of Metoprolol succinate in Pharmaceutical Dosage Forms - JOCPR. Available from: [Link]

  • Development and validation of dissolution test for Metoprolol sustained release capsules - Academic Journals. (2007-03-02). Available from: [Link]

  • US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents.
  • In vivo Efficacy Testing - Creative Animodel. Available from: [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF METOPROLOL SUCCINATE AND CILNIDIPI. (2016-05-08). Available from: [Link]

  • STABILITY STUDIES OF EXPIRED TABLETS OF METOPROLOL TARTRATE AND PROPRANOLOL HYDROCHLORIDE. PART 2. DISSOLUTION STUDY. Available from: [Link]

  • A Case of High Dose Metoprolol Poisoning; Case Report and Literature Review - Semantic Scholar. Available from: [Link]

  • Synthesis and Physicochemical Characterization of Metoprolol Prodrugs - IJPRS. (2016-07-09). Available from: [Link]

  • Real-World Effectiveness of Beta-Blockers versus Other Antihypertensives in Reducing All-Cause Mortality and Cardiovascular Events - NIH. (2022-07-30). Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of pharmaceutical compounds and their potential impurities is paramount. Metoprolol, a widely prescribed β1-selective adrenergic blocker, is no exception.[1] Its synthesis can give rise to various impurities, including positional isomers, which may have different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of ortho-Metoprolol with its more common para-isomer (Metoprolol) and the meta-isomer, focusing on the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While extensive spectroscopic data is available for the officinal Metoprolol, experimental data for its ortho and meta isomers is not as readily accessible in publicly available literature. Therefore, this guide will present the established data for Metoprolol and provide a detailed, theoretically grounded prediction of the spectroscopic characteristics of ortho- and meta-Metoprolol, drawing upon fundamental principles of spectroscopy and data from analogous substituted aromatic compounds.

The Significance of Isomeric Differentiation

Metoprolol's therapeutic efficacy is intrinsically linked to its molecular structure: 1-(isopropylamino)-3-[4 -(2-methoxyethyl)phenoxy]-2-propanol.[2] The "4-" indicates the para position of the methoxyethyl group on the phenol ring. Positional isomers, where this group is at the ortho (2-) or meta (3-) position, are considered process-related impurities. Differentiating these isomers is crucial for quality control and ensuring the safety and efficacy of the final drug product.

Below are the structures of the three positional isomers of Metoprolol:

G Molecular Structures of Metoprolol Isomers para_metoprolol para_metoprolol ortho_metoprolol ortho_metoprolol para_metoprolol->ortho_metoprolol Positional Isomers meta_metoprolol meta_metoprolol ortho_metoprolol->meta_metoprolol meta_metoprolol->para_metoprolol G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Processing prep1 Dissolve ~5-10 mg of the compound prep2 in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm) prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 setup1 Use a high-field NMR spectrometer (e.g., 400 MHz or higher) setup2 Tune and shim the probe for optimal resolution setup1->setup2 setup3 Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans) setup2->setup3 acq1 Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra proc1 Apply Fourier transformation and phase correction acq1->proc1 proc2 Calibrate the spectra using the TMS signal proc1->proc2 proc3 Integrate the signals and determine coupling constants proc2->proc3

Caption: Workflow for NMR spectroscopic analysis.

Protocol 2: FT-IR Data Acquisition

G cluster_0 Sample Preparation (ATR) cluster_1 Data Acquisition cluster_2 Data Analysis prep1 Place a small amount of the solid sample directly on the ATR crystal prep2 Apply pressure to ensure good contact prep1->prep2 acq1 Acquire a background spectrum of the empty ATR crystal acq2 Acquire the sample spectrum (typically 16-32 scans) acq1->acq2 acq3 The instrument software automatically subtracts the background acq2->acq3 an1 Identify characteristic absorption bands an2 Compare the fingerprint region with reference spectra an1->an2

Caption: Workflow for FT-IR spectroscopic analysis using ATR.

Protocol 3: Mass Spectrometry Data Acquisition

G cluster_0 Sample Preparation cluster_1 Data Acquisition (LC-MS/MS) cluster_2 Data Analysis prep1 Prepare a dilute solution of the sample (~1-10 µg/mL) prep2 in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) prep1->prep2 acq1 Inject the sample into an HPLC system coupled to a mass spectrometer acq2 Separate the components on a suitable column (e.g., C18) acq1->acq2 acq3 Analyze the eluent using ESI in positive ion mode acq2->acq3 acq4 Perform MS/MS on the protonated molecule [M+H]⁺ to obtain fragment ions acq3->acq4 an1 Determine the mass of the molecular ion an2 Analyze the fragmentation pattern to confirm the structure an1->an2

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The spectroscopic differentiation of ortho-, meta-, and para-Metoprolol is readily achievable through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the most definitive evidence of the substitution pattern through the analysis of chemical shifts and signal multiplicity in the aromatic region. IR spectroscopy offers a rapid and straightforward method to distinguish the isomers based on the characteristic C-H out-of-plane bending vibrations. While mass spectrometry will confirm the molecular weight, subtle differences in fragment ion intensities may provide complementary information. For unambiguous identification, a combination of these techniques is always recommended. This guide provides a framework for the analytical characterization of these important pharmaceutical compounds, underscoring the necessity of rigorous analytical practices in drug development and quality control.

References

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions - SciSpace. (n.d.). Retrieved January 23, 2026, from [Link]

  • Metoprolol | C15H25NO3 | CID 4171 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structure of Metoprolol enantiomers - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 23, 2026, from [Link]

  • FT-IR spectra of Metoprolol, physical mixture and granules of the IR layer. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • LC–MS analysis in the e-beam and gamma radiolysis of metoprolol tartrate in aqueous solution. (2006). Radiation Physics and Chemistry, 75(2), 239-245.
  • Stereoisomer quantification of the beta-blocker drugs atenolol, metoprolol, and propranolol in wastewaters by chiral high-performance liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). Journal of Spectroscopy, 2018, 1-10.
  • Metabolic Profiling of Metoprolol via HPLC Coupled with ESI - QqQLIT Mass Spectrometry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems - Arkivoc. (n.d.). Retrieved January 23, 2026, from [Link]

  • Stereoisomer quantification of the -blocker drugs atenolol, metoprolol, and propranolol in wastewaters by chiral high-performance liquid chromatography–tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • ARKIVOC Monthly Newsletter - ARKAT USA, Inc. (n.d.). Retrieved January 23, 2026, from [Link]

  • A STUDY ON BETA BLOCKERS - A BRIEF REVIEW - IJRPC. (2018). International Journal of Research in Pharmaceutical Chemistry, 8(4), 635-645.
  • Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and pharmacology of potential beta-blockers - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Product ion mass spectra of: (A) S-(À)-metoprolol (m/z 268.3-116.3,... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Metoprolol - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (n.d.). Retrieved January 23, 2026, from [Link]

  • Journal of Medicinal Chemistry Vol. 55 No. 22 - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024). Retrieved January 23, 2026, from [Link]

  • Graphical Abstracts - ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry). (n.d.). Retrieved January 23, 2026, from [Link]

  • 2024/iv - ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry). (n.d.). Retrieved January 23, 2026, from [Link]

Sources

A Comparative Performance Evaluation of Metoprolol Related Compounds as Quality Control Check Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive evaluation of the performance of Metoprolol-related compounds as quality control (QC) check samples for researchers, scientists, and drug development professionals. While the initial topic of interest was "ortho-Metoprolol," it is important to note that this specific isomer is not recognized as a standard impurity or metabolite in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Therefore, this guide will focus on the officially recognized and scientifically relevant impurities and metabolites of Metoprolol. The objective is to offer a detailed comparison of their utility in analytical method validation and routine quality control, supported by experimental data and established analytical methodologies.

Introduction to Metoprolol and the Imperative of Quality Control

Metoprolol is a selective β1-adrenergic receptor antagonist widely prescribed for the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1][2][3] The efficacy and safety of Metoprolol formulations are contingent upon the purity of the active pharmaceutical ingredient (API). During synthesis, formulation, and storage, various impurities can arise, which may impact the drug's therapeutic effect and potentially pose a risk to patient safety.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[3] The use of well-characterized impurity reference standards as QC check samples is fundamental to ensuring that analytical methods are capable of detecting and quantifying these impurities at or below their specified limits.[1][4]

Key Metoprolol-Related Compounds for Quality Control

Several related compounds of Metoprolol are recognized as potential impurities and are crucial for the comprehensive quality assessment of the drug. These compounds can be process-related impurities, degradation products, or metabolites. The European Pharmacopoeia, for instance, lists specific impurities for Metoprolol Succinate, including Impurity A, M, and N.[5]

Table 1: Key Metoprolol-Related Compounds and Their Significance

Compound NameTypeOriginSignificance in Quality Control
Metoprolol Impurity A Process-relatedIncomplete reaction or side reaction during synthesisA key marker for the efficiency and control of the manufacturing process.
Metoprolol Impurity M Process-relatedA potential synthetic precursor or byproductMonitoring its level ensures the purity of the final API.
Metoprolol Impurity N Process-relatedAnother potential impurity from the synthesis routeIts presence can indicate variations in the manufacturing process.
α-Hydroxymetoprolol MetaboliteOxidative metabolism in the body[6]Important for pharmacokinetic studies and to understand the drug's metabolic profile.
O-Demethylmetoprolol MetaboliteDemethylation of the methoxyethyl group[6]A major metabolite that can be relevant in bioanalytical methods.
Metoprolol Acid MetaboliteFurther oxidation of O-Demethylmetoprolol[6]A significant urinary metabolite, crucial for excretion studies.

The selection of appropriate QC check samples from this list depends on the specific analytical goals, such as release testing of the API, stability studies of the finished product, or bioanalytical assays.

Comparative Analysis of Analytical Methodologies

The accurate detection and quantification of Metoprolol and its related compounds necessitate the use of robust and validated analytical methods. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry techniques.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the analysis of Metoprolol and its impurities in pharmaceutical formulations.[7][9]

  • Principle: HPLC separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For Metoprolol, reversed-phase HPLC with a C18 column is common.

  • Detection: UV detection is often employed, typically at a wavelength of 230 nm or 280 nm.[7][10]

  • Advantages: HPLC offers high resolution, sensitivity, and reproducibility. It is a versatile technique suitable for a wide range of compounds.

  • Limitations: Compounds that lack a UV chromophore may require alternative detection methods like Charged Aerosol Detection (CAD).[5]

Gas Chromatography (GC)

GC is another powerful technique, particularly when coupled with a mass spectrometer (GC-MS).

  • Principle: GC separates volatile compounds in the gas phase. For non-volatile compounds like Metoprolol, derivatization is often required to increase their volatility.

  • Detection: Mass spectrometry (MS) is the preferred detector for GC, providing high sensitivity and structural information.

  • Advantages: GC-MS offers excellent separation efficiency and specificity, making it suitable for complex matrices.

  • Limitations: The need for derivatization can add complexity to the sample preparation process.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

  • Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer, where compounds are ionized and detected based on their mass-to-charge ratio.

  • Detection: Techniques like tandem mass spectrometry (MS/MS) provide exceptional selectivity and are ideal for trace-level analysis in complex biological matrices.[11][12]

  • Advantages: LC-MS/MS offers very low limits of detection and quantification, making it the method of choice for bioanalytical studies and the detection of trace impurities.

  • Limitations: The instrumentation is more complex and expensive compared to HPLC-UV.

Experimental Protocols and Performance Data

This section provides representative experimental protocols for the analysis of Metoprolol and its impurities, along with a comparison of their performance.

Protocol 1: HPLC-UV Method for Metoprolol and Process-Related Impurities

This protocol is adapted from established methods for the quality control of Metoprolol Succinate.[5][13]

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 25 cm, 5 µm packing.[10]

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).[13]

  • Flow Rate: 1.5 mL/min.[10]

  • Detection Wavelength: 280 nm.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Metoprolol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare Impurity Standards Standard->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Protocol 2: LC-MS/MS Method for Metoprolol and its Metabolites in Biological Samples

This protocol is suitable for pharmacokinetic studies and is based on methods for analyzing beta-blockers in biological fluids.[11]

Methodology:

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm packing.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Solid-phase extraction (SPE) of the biological matrix (e.g., plasma, urine) to isolate the analytes.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma/Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Elute Elute Analytes SPE->Elute Evaporate Evaporate and Reconstitute Elute->Evaporate Inject Inject into UHPLC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantify Metabolites Detect->Quantify PK Pharmacokinetic Modeling Quantify->PK

Performance Data Comparison

The following table summarizes typical performance data for the different analytical methods when used for the analysis of Metoprolol and its related compounds.

Table 2: Comparative Performance of Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Quantification (LOQ) 10-50 ng/mL1-10 ng/mL0.1-1 ng/mL[11]
Linearity (R²) > 0.998> 0.995> 0.999
Precision (%RSD) < 2%< 5%< 10%
Accuracy (Recovery %) 98-102%95-105%90-110%
Throughput HighModerateHigh
Cost LowModerateHigh
Selectivity GoodVery GoodExcellent

Selection of Quality Control Check Samples

The choice of which Metoprolol-related compounds to use as QC check samples should be guided by a risk-based approach.

QC_Selection_Logic Start Define Analytical Goal Release API/Product Release Testing Start->Release Stability Stability Studies Start->Stability Bioanalytical Bioanalytical/PK Studies Start->Bioanalytical Process Use Process-Related Impurities (e.g., Impurity A, M, N) Release->Process Degradation Include Known Degradation Products Stability->Degradation Metabolites Use Key Metabolites (e.g., α-Hydroxy, O-Demethyl) Bioanalytical->Metabolites End Select and Validate QC Check Samples Process->End Degradation->End Metabolites->End

Conclusion and Recommendations

The effective quality control of Metoprolol relies on the use of well-characterized reference standards for its known impurities and metabolites. While "ortho-Metoprolol" is not a recognized standard, a range of official process-related impurities and metabolites are available and should be used as QC check samples.

  • For routine quality control and release testing of Metoprolol drug substance and product, HPLC-UV is a robust, reliable, and cost-effective method. The use of official pharmacopeial impurity standards (such as those from USP and EP) is highly recommended.[14][15]

  • For trace-level impurity analysis or in cases where impurities lack a UV chromophore, alternative detection methods like CAD or more sensitive techniques like LC-MS should be considered.

  • For bioanalytical applications such as pharmacokinetic studies, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity, enabling the accurate quantification of Metoprolol and its metabolites in complex biological matrices.

By selecting the appropriate QC check samples and analytical methodology, researchers and drug development professionals can ensure the quality, safety, and efficacy of Metoprolol formulations, in compliance with global regulatory standards.

References

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • Metoprolol Impurities. (n.d.). SynZeal. Retrieved January 23, 2026, from [Link]

  • Metoprolol Succinate Extended-Release Tablets. (2024). USP-NF. Retrieved January 23, 2026, from [Link]

  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • determination of some beta-blockers in surface water samples. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • (PDF) METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Metoprolol-impurities. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

  • Pharmacometabolomics Detects Various Unreported Metoprolol Metabolites in Urine of (Potential) Living Kidney Donors and Kidney Transplant Recipients. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Analysis of Beta-Blockers in Environment - A Review. (2018). JSciMed Central. Retrieved January 23, 2026, from [Link]

  • Metoprolol Succinate Extended-Release Tablets. (2022). USP-NF. Retrieved January 23, 2026, from [Link]

  • A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • determination of some beta-blockers in surface water samples. (n.d.). VAPOR LIQUID - UPB. Retrieved January 23, 2026, from [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF METOPROLOL SUCCINATE USING UV-VISIBLE SPECTROSCOPY. (2025). Indo American Journal of Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • Metoprolol Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 23, 2026, from [Link]

  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, a beta-blocker commonly known as Metoprolol, within a laboratory setting. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of environmental and public health.

The Imperative for Proper Disposal: Beyond the Bench

While this compound is a valuable tool in cardiovascular research, its release into the environment can have unintended consequences. Studies have shown that beta-blockers, including Metoprolol, can be harmful to aquatic organisms.[1] The persistence of these compounds in water systems underscores the necessity of preventing their entry into wastewater streams through improper disposal.[2] This guide is designed to provide you with the knowledge and procedures to manage this chemical waste responsibly, ensuring the integrity of your research and the well-being of the ecosystem.

Waste Characterization: Is Your Metoprolol Waste Hazardous?

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits certain hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

This compound is not a P- or U-listed hazardous waste under RCRA. Therefore, the determination of whether your waste is hazardous depends on the specific characteristics of the waste stream you generate.

Step-by-Step Waste Evaluation:
  • Review Your Waste Stream: Do not consider the active ingredient in isolation. Your waste is a mixture of the chemical and any solvents or other reagents used in your process.

  • Assess for Ignitability:

    • Is your waste a liquid with a flashpoint below 60°C (140°F)?

    • Is it an ignitable compressed gas?

    • Is it an oxidizer?

  • Assess for Corrosivity:

    • Is the pH of your aqueous waste ≤ 2 or ≥ 12.5?

  • Assess for Reactivity:

    • Is your waste unstable and likely to undergo violent change?

    • Does it react violently with water?

    • Does it generate toxic gases when mixed with water or under corrosive conditions?

  • Assess for Toxicity:

    • Does your waste contain any of the contaminants listed in 40 CFR 261.24 at a concentration at or above the regulatory level?[5] This is determined through a lab analysis called the Toxicity Characteristic Leaching Procedure (TCLP).

For most laboratory-scale waste containing this compound, the primary concern will be the characteristics of the solvents used. For instance, if methanol was used as a solvent, the waste may be considered hazardous due to ignitability (D001) and toxicity (U154 for unused methanol).[6]

In the absence of certainty, always manage the waste as hazardous. This is the most prudent approach to ensure compliance and safety.[7]

Disposal Protocol for this compound Waste

This protocol outlines the essential steps for the safe handling, storage, and disposal of waste containing this compound.

I. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or chemical fume hood.
II. Waste Segregation and Collection

Proper segregation is key to safe and efficient disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.

  • Compatibility: Ensure the waste container is compatible with all components of the waste stream. For example, do not store corrosive waste in a metal can.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name and approximate concentrations of each component.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

III. On-Site Storage
  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Wastes: Do not store incompatible waste types together.

IV. Disposal Procedure
  • Do Not Dispose Down the Drain: Under no circumstances should waste containing this compound be disposed of down the sanitary sewer.

  • Engage a Licensed Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.

  • Request a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from your laboratory.

  • Documentation: Ensure all required paperwork is completed for the waste pickup, including a hazardous waste manifest if required.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generation of Waste Containing 1-(Isopropylamino)-3-(...)-propan-2-ol waste_eval Waste Characterization: Is the waste hazardous under RCRA? start->waste_eval is_listed Is it a P- or U-listed waste? waste_eval->is_listed Step 1 has_characteristic Does it exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) is_listed->has_characteristic No hazardous Treat as Hazardous Waste is_listed->hazardous Yes has_characteristic->hazardous Yes non_hazardous Consult EHS for Non-Hazardous Disposal Protocol has_characteristic->non_hazardous No segregate Segregate in a Labeled, Closed, Compatible Container hazardous->segregate store Store in a Designated Satellite Accumulation Area with Secondary Containment segregate->store pickup Request Pickup by Licensed Hazardous Waste Vendor via EHS store->pickup end End: Proper Disposal pickup->end

Sources

Navigating the Safe Handling of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol: A Senior Application Scientist's Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (APIs) is paramount to ensuring both the integrity of our work and the safety of our most valuable asset: our scientists. This guide provides an in-depth operational plan for the safe handling of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, a beta-blocker commonly known as Metoprolol. Moving beyond a simple checklist, we will explore the rationale behind each personal protective equipment (PPE) selection, fostering a culture of safety through understanding.

Understanding the Hazard: A Risk-Based Approach to Metoprolol Handling

Metoprolol, while a valuable therapeutic agent, presents occupational hazards that necessitate a robust safety protocol. As with any pharmacologically active compound, the primary risks to laboratory personnel are inhalation of aerosolized particles, dermal absorption, and ocular exposure.[1][2] A crucial metric for gauging the necessary level of protection is the Occupational Exposure Limit (OEL), which for Metoprolol succinate has been established at 0.5 mg/m³ over an 8-hour time-weighted average.[3] This OEL places Metoprolol in a category of compounds requiring dedicated containment and personal protective measures to minimize exposure.[4][5][6]

Our safety strategy is built upon the hierarchy of controls, where PPE is the final, critical barrier between the researcher and the chemical hazard.[7] This guide will focus on the correct selection and use of PPE within the context of established engineering controls, such as chemical fume hoods and ventilated enclosures.[8]

The Core Ensemble: Selecting the Right PPE for Metoprolol

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific laboratory task and the physical form of the Metoprolol being handled (e.g., powder or solution).

Dermal Protection: The Imperative of Proper Gloving

Dermal absorption is a significant route of exposure for many APIs. The choice of gloves is therefore critical and should be based on chemical compatibility and breakthrough time.

  • For Handling Solid Metoprolol (Powder): When handling powdered Metoprolol, the primary concern is preventing skin contact with the dust. Double gloving is a mandatory practice to provide a robust barrier and a method for safe doffing without cross-contamination.[9]

    • Inner Glove: A standard nitrile examination glove provides a good initial barrier and dexterity.

    • Outer Glove: A second pair of nitrile gloves should be worn over the first. Nitrile is recommended for its resistance to a broad range of chemicals and for being a good alternative for individuals with latex allergies.[10]

  • For Handling Solubilized Metoprolol: When Metoprolol is in solution, the solvent dictates the type of glove material required. Always consult a glove compatibility chart for the specific solvent being used. For common laboratory solvents, the following recommendations apply:

    • Nitrile Gloves: Offer good protection against many common solvents.[10]

    • Neoprene or Butyl Rubber Gloves: Should be considered for more aggressive organic solvents.[11]

Table 1: Glove Selection Guide for Handling Metoprolol

Task Glove Combination Rationale
Weighing/transferring powdered MetoprololDouble Nitrile GlovesProvides a robust barrier against fine particulates and allows for safe removal of the contaminated outer layer.[9]
Preparing solutions with aqueous buffersSingle Pair of Nitrile GlovesSufficient for protection against splashes of aqueous solutions.
Preparing solutions with organic solventsNitrile, Neoprene, or Butyl Rubber Gloves (Solvent Dependent)Selection must be based on the specific solvent's breakthrough time and degradation characteristics for the glove material.[12]
Respiratory Protection: Guarding Against Inhalation Exposure

The inhalation of powdered APIs is a primary route of occupational exposure. The level of respiratory protection required is directly linked to the potential for aerosolization and the OEL of the compound.

  • For Low-Energy Operations with Powder (e.g., careful weighing in a ventilated enclosure):

    • N95 Respirator: An N95 filtering facepiece respirator may be sufficient to protect against the inhalation of fine dust particles. It is crucial to ensure a proper fit-test has been conducted for the user.

  • For High-Energy Operations with Powder (e.g., milling, blending) or when the OEL may be exceeded:

    • Powered Air-Purifying Respirator (PAPR): A PAPR with a high-efficiency particulate air (HEPA) filter is recommended.[13] This provides a higher level of protection and can be more comfortable for extended wear.

Eye and Face Protection: The Non-Negotiable Shield

Chemical splash goggles are the minimum requirement for eye protection whenever handling Metoprolol in any form.[14]

  • Chemical Splash Goggles: These should be worn at all times in the laboratory to protect against splashes from solutions or contact with airborne powder.

  • Face Shield: When there is a significant risk of splashes, such as during the transfer of larger volumes of solutions, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[15]

Protective Clothing: The Final Barrier

A lab coat is the standard for protecting street clothes and skin from contamination.

  • Disposable Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is recommended to prevent dust accumulation and permeation.[9] The cuffs should be tucked into the outer pair of gloves to create a seal.[9]

Operational Plan: Step-by-Step Procedures for Safety

A self-validating safety system relies on consistent and correct procedures. The following protocols for donning and doffing PPE are designed to minimize the risk of cross-contamination.

Donning PPE: A Deliberate Sequence

Donning_PPE A Perform Hand Hygiene B Don Inner Gloves A->B C Don Lab Coat B->C D Don Respirator (if required) C->D E Don Eye and Face Protection D->E F Don Outer Gloves (over cuffs) E->F

Caption: Sequential workflow for donning PPE.

Detailed Donning Procedure:

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.[16]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on a disposable lab coat, ensuring it is fully fastened.

  • Respirator: If required, don the N95 respirator or PAPR. Perform a user seal check to ensure a proper fit.[16]

  • Eye and Face Protection: Put on chemical splash goggles and a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs of the lab coat are tucked inside.[9]

Doffing PPE: The Critical Decontamination Step

The removal of PPE is a critical control point for preventing the spread of contamination.

Doffing_PPE A Remove Outer Gloves B Remove Lab Coat A->B C Perform Hand Hygiene B->C D Remove Eye and Face Protection C->D E Remove Respirator D->E F Remove Inner Gloves E->F G Perform Final Hand Hygiene F->G

Caption: Sequential workflow for doffing PPE.

Detailed Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain the contaminant. Dispose of them in the designated pharmaceutical waste container.

  • Lab Coat: Remove the lab coat by rolling it away from your body and turning it inside out. Dispose of it in the designated pharmaceutical waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and/or goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the designated pharmaceutical waste container.

  • Final Hand Hygiene: Perform a final thorough hand washing.

Disposal Plan: Managing Contaminated Materials

All disposable PPE and materials contaminated with Metoprolol must be treated as pharmaceutical waste.

  • Waste Segregation: Use clearly labeled, sealed containers for the disposal of all contaminated solid waste, including gloves, lab coats, and any cleaning materials.[17]

  • Disposal Route: This waste must be disposed of through a certified hazardous waste contractor, typically via incineration.[3][18] Under no circumstances should this waste be disposed of in the regular trash or poured down the drain.[18][19]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely a matter of following rules, but of understanding the principles behind them. By internalizing the rationale for each piece of personal protective equipment and adhering to meticulous operational procedures, we build a robust and self-validating system of safety. This commitment to excellence in our safety practices is as vital as the scientific rigor we apply to our research.

References

  • Moehs Ibérica. METOPROLOL SUCCINATE - Safety Data Sheet. (2018). Available from: [Link]

  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. (2021). Available from: [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • Centers for Disease Control and Prevention. Sequence for Putting on Personal Protective Equipment (PPE). Available from: [Link]

  • Health and Safety Executive. Respiratory Protective Equipment in the Pharmaceutical Industry. Available from: [Link]

  • PubMed Central. Safe handling of cytotoxics: guideline recommendations. (2019). Available from: [Link]

  • United States Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Available from: [Link]

  • Pharmaguideline. Occupational Exposure Bands (OEBs) for Chemicals. (2018). Available from: [Link]

  • AstraZeneca Australia.
  • University of British Columbia Safety & Risk Services. Glove Selection Guide. (2021). Available from: [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Available from: [Link]

  • Wikipedia. Occupational exposure banding. Available from: [Link]

  • Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. Available from: [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. Available from: [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment (PPE): Protect the Worker with PPE. Available from: [Link]

  • Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Available from: [Link]

  • Centers for Disease Control and Prevention. Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. (2020). Available from: [Link]

  • Pfizer.
  • VelocityEHS. USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019). Available from: [Link]

  • SEALAB. JOB AID DONNING & DOFFING of PPE in LABORATORY. Available from: [Link]

  • Hydra UAE. PPE in Lab | Essential Guide for Laboratory Safety. (2025). Available from: [Link]

  • Advanced Photon Source. Safety Glove Selection Guide. (2024). Available from: [Link]

  • United States Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). Available from: [Link]

  • Rpharmy. New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Available from: [Link]

  • Centers for Disease Control and Prevention. Occupational Exposure Bands (OEBs). (2015). Available from: [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 2. Available from: [Link]

  • Sigma-Aldrich.
  • University of Nebraska Medical Center. Laboratory PPE Selection Guide. Available from: [Link]

  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. Available from: [Link]

  • CymitQuimica.
  • eviQ. 188-Safe handling and waste management of hazardous drugs. Available from: [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available from: [Link]

  • Connecticut College. Glove Selection. Available from: [Link]

  • National Institutes of Health. Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability. (2020). Available from: [Link]

  • The George Washington University. PPE: Donning & Doffing. Available from: [Link]

  • Esco Pharma. OEL / OEB. Available from: [Link]

  • VxP Pharma. Highly Potent Compounds. (2020). Available from: [Link]

  • Today's Clinical Lab. Proper Use of Personal Protective Equipment (PPE). (2019). Available from: [Link]

  • WorkSafe QLD. Guide for handling cytotoxic drugs and related waste. Available from: [Link]

  • Medline.
  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Available from: [Link]

  • HANVO Safety. Types of Gloves Used in Laboratory. Available from: [Link]

  • 3M. Pharma OEB Best Practice. Available from: [Link]

  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available from: [Link]

  • Bioprocess Online. Handling Processing Of Potent Compounds A Holistic Approach. (2017). Available from: [Link]

  • Stericycle. EPA: Hazardous Pharmaceutical Waste Management. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.